molecular formula C6H13NO2 B3195588 (R)-2-(morpholin-3-yl)ethanol CAS No. 917572-32-8

(R)-2-(morpholin-3-yl)ethanol

Cat. No.: B3195588
CAS No.: 917572-32-8
M. Wt: 131.17 g/mol
InChI Key: TVPDWWYLCZDJKD-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Morpholin-3-yl)ethanol (CAS 917572-32-8) is a versatile chiral building block of significant value in organic and medicinal chemistry research . Its structure, featuring a morpholine ring and an ethanol group on a chiral center, makes it an excellent chiral auxiliary and precursor for asymmetric synthesis . This compound is widely employed as a key intermediate in the preparation of various enantiomerically pure compounds, enabling high enantioselectivity in reactions such as the asymmetric synthesis of amino alcohols . Furthermore, it can serve as a chiral ligand in metal-catalyzed reactions or be incorporated into more complex molecular architectures, such as morpholin-3-one derivatives investigated for brain imaging studies . The (R)-enantiomer provides a specific three-dimensional template that is crucial for producing pharmaceuticals, agrochemicals, and other fine chemicals with high stereoselectivity and purity . This product is offered with a high purity level of 99% (Industrial Grade) and is typically packaged in 25kg cardboard drums . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3R)-morpholin-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPDWWYLCZDJKD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703889
Record name 2-[(3R)-Morpholin-3-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917572-32-8
Record name 2-[(3R)-Morpholin-3-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of a Chiral Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-2-(morpholin-3-yl)ethanol

This compound is a chiral heterocyclic compound featuring a morpholine ring substituted at the 3-position with an ethanol group. The morpholine moiety itself is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold, particularly in the development of drugs targeting the Central Nervous System (CNS).[1][2] Its unique physicochemical characteristics—stemming from the presence of a weakly basic nitrogen and an ether oxygen—provide a balanced lipophilic-hydrophilic profile. This balance is crucial for optimizing pharmacokinetic properties such as solubility, metabolic stability, and the ability to cross the blood-brain barrier.[1][2]

The introduction of a chiral center and a primary alcohol functional group, as seen in this compound, transforms this simple scaffold into a versatile and high-value building block (a synthon). The specific (R)-stereochemistry is critical, as enantiomers of a drug candidate often exhibit vastly different pharmacological activities and binding affinities to biological targets.[3] This guide provides a detailed examination of the chemical and physical properties of this compound, offering insights into its synthesis, characterization, and application for researchers in drug discovery and development.

Core Chemical and Physical Properties

The fundamental properties of a molecule are the primary determinants of its behavior in both chemical reactions and biological systems. While experimental data for this specific compound is sparse, reliable predictions and data from closely related analogs provide a strong foundation for its characterization.

Structural and Molecular Identifiers

Below is a summary of the key identifiers for this compound.

G cluster_ID Chemical Identity cluster_Structure Chemical Structure Compound This compound Formula Molecular Formula: C₆H₁₃NO₂ MW Molecular Weight: 131.17 g/mol CAS_HCl CAS (HCl Salt): 1432793-96-8 CAS_Racemate CAS (Racemate): 399580-64-4 Structure_Image

Caption: Key identifiers and structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties. Data for the racemic mixture, 2-(morpholin-3-yl)ethanol, is included for reference where specific data for the (R)-enantiomer is not available.

PropertyValueSource / Notes
Molecular Formula C₆H₁₃NO₂-
Molecular Weight 131.17 g/mol -
Appearance Colorless crystal or crystalline powder (for related HCl salt)Predicted, based on similar compounds.[4]
Boiling Point 255.4 ± 20.0 °CPredicted for the racemate.[5]
Density 1.019 ± 0.06 g/cm³Predicted for the racemate.[5]
pKa 15.06 ± 0.10 (hydroxyl proton)Predicted for the racemate.[5]
Solubility Soluble in water and common organic solvents (e.g., alcohols).The hydrochloride salt form enhances water solubility.[4][6]
Storage Conditions 2-8°C, sealed in a dry environment.Recommended for stability.[7][5]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds like this compound is a critical task in pharmaceutical development. The primary strategy involves leveraging the "chiral pool"—using readily available, enantiopure starting materials to build the target molecule, thereby preserving the desired stereochemistry.

A plausible synthetic approach would start from a chiral C3 synthon, such as (R)-epichlorohydrin or a related derivative.[6] This ensures that the stereocenter is established early and carried through the synthesis.

G start (R)-Chiral C3 Synthon (e.g., (R)-epichlorohydrin) step1 Ring Opening with Aminoethanol Derivative start->step1 Nucleophilic Attack step2 Intramolecular Cyclization (N-alkylation) step1->step2 Base-mediated step3 Deprotection / Final Modification step2->step3 end This compound step3->end

Caption: Conceptual workflow for the asymmetric synthesis of the target compound.

This method provides excellent control over the stereochemistry at the C3 position of the morpholine ring, which is essential for its intended biological application.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized molecule is paramount. A multi-technique approach is required for full characterization.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Initial Spectra Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable -OH and -NH protons will broaden or disappear, confirming their identity.[8][9]

  • 2D NMR: If structural assignment is ambiguous, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC (to correlate protons with their directly attached carbons).

  • Chiral Purity Analysis: To determine enantiomeric excess (e.e.), either use a chiral solvating agent added directly to the NMR sample or derivatize the compound with a chiral derivatizing agent to form diastereomers, which will exhibit distinct NMR signals.[10]

G cluster_workflow Structural & Purity Verification Workflow synthesis Synthesized Product nmr ¹H & ¹³C NMR Spectroscopy - Confirm backbone structure - D₂O exchange for OH/NH synthesis->nmr ms Mass Spectrometry - Confirm Molecular Weight (M⁺) - Analyze fragmentation synthesis->ms ir IR Spectroscopy - Identify functional groups (O-H, N-H, C-O) synthesis->ir chiral Chiral HPLC or Chiral NMR Analysis - Determine Enantiomeric Purity (e.e.) nmr->chiral ms->chiral ir->chiral final Verified Compound chiral->final

Caption: Integrated workflow for the analytical characterization of the final compound.

Expected Spectroscopic Signatures
  • ¹H NMR: The spectrum will be complex due to the chiral center. Key signals would include a multiplet for the proton at the chiral carbon (C3), distinct signals for the diastereotopic protons on the adjacent carbons, and resonances for the ethanol side chain. The exchangeable protons of the hydroxyl (-OH) and amine (-NH) groups would appear as broad singlets.[8][11]

  • ¹³C NMR: The spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule, reflecting the asymmetry of the structure.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands:

    • A strong, broad band around 3400-3200 cm⁻¹ corresponding to O-H and N-H stretching vibrations, broadened by hydrogen bonding.[9][12]

    • Multiple bands in the 3000-2850 cm⁻¹ region due to C-H stretching.[12]

    • A strong band in the 1150-1050 cm⁻¹ region for the C-O (ether and alcohol) stretching vibrations.[12]

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight (131.17). Common fragmentation pathways for alcohols include dehydration (loss of H₂O, M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon).[9]

Applications in Drug Discovery and Development

The morpholine ring is a key component in numerous approved drugs, including antidepressants (e.g., moclobemide, reboxetine) and anticancer agents.[1][2] Morpholine-based compounds are actively investigated for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[13] The value of this compound lies in its utility as a chiral building block to construct more complex and potent therapeutic agents.

  • Scaffold for CNS Agents: Its inherent properties make it an excellent starting point for synthesizing novel compounds with improved brain permeability and metabolic profiles.[1]

  • Introduction of Chirality: As a single enantiomer, it allows for the stereospecific synthesis of drug candidates, which is crucial for optimizing target binding and reducing off-target effects.

  • Dual Functional Handles: The secondary amine and primary alcohol groups serve as versatile points for chemical modification, enabling the attachment of other pharmacophores or linkers to build a diverse library of new chemical entities.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from related morpholine derivatives provides a strong basis for safe handling protocols.

  • General Hazards: Morpholine compounds are often classified as corrosive and can cause severe skin burns and eye damage.[14][15] They may also be flammable and harmful if swallowed or inhaled.[14] The hydrochloride salt form is typically an irritant to the skin, eyes, and respiratory system.[16]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.[16]

    • A lab coat.[17]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[14][16]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[16][18]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

  • Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[17] Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, coupled with the proven advantages of the morpholine scaffold, makes it a valuable intermediate for the synthesis of next-generation therapeutics. A thorough understanding of its physicochemical properties, synthetic routes, and analytical characterization is essential for unlocking its full potential in the complex landscape of drug discovery.

References

  • Manfroni, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Sharma, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.
  • Wade, L. G. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.
  • Powers, D. G., & Yoon, T. H. (2005). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Journal of the American Chemical Society.
  • ChemBK. (2024). 2-Morpholin-2-yl-ethanol hydrochloride.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of ethanol.
  • Angene Chemical. (2025). Safety Data Sheet - (R)-Morpholin-2-ylmethanol hydrochloride.
  • North Metal and Chemical Company. (n.d.). Safety Data Sheet: Morpholine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.

Sources

Introduction: The Significance of Chiral Morpholines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-2-(morpholin-3-yl)ethanol

The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. When functionalized with stereocenters, chiral morpholines offer precise three-dimensional arrangements for interacting with biological targets. This compound is a key chiral building block, most notably serving as a critical intermediate in the synthesis of the potent antiemetic drug Aprepitant, an NK-1 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy.[1][2]

The stereochemistry at the C3 position of the morpholine ring is crucial for the biological activity of Aprepitant and other derivatives. Consequently, the development of efficient, scalable, and highly stereoselective methods for producing enantiopure this compound and its precursors is a topic of significant interest for researchers and professionals in pharmaceutical development. This guide provides a detailed exploration of the primary enantioselective strategies employed to synthesize this valuable intermediate, focusing on the underlying chemical principles, practical experimental protocols, and comparative analysis of the methodologies.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure compounds like this compound relies on several core strategies in asymmetric synthesis.[3] Each approach presents a unique set of advantages and challenges in terms of efficiency, cost, and scalability. The most prominent and field-proven methods include:

  • Catalytic Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a prochiral unsaturated precursor (a dehydromorpholine) using a chiral transition-metal catalyst. It is often highly efficient and atom-economical, generating the desired stereocenter in a single step.[4][5]

  • Enzymatic Kinetic Resolution: Leveraging the exquisite stereoselectivity of enzymes, this method resolves a racemic mixture of a morpholine precursor. An enzyme, typically a lipase, selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted, desired enantiomer.[6][7][8]

  • Chiral Pool Synthesis: This classical approach utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids or sugars. The inherent chirality of the starting material is carried through a series of chemical transformations to establish the stereocenter in the final product.

This guide will now delve into the technical specifics of two of the most effective and industrially relevant routes: Catalytic Asymmetric Hydrogenation and Enzymatic Resolution.

Route 1: Catalytic Asymmetric Hydrogenation of Dehydromorpholines

Transition-metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, celebrated for its high efficiency and enantioselectivity.[5] This approach creates the chiral center after the construction of the main heterocyclic ring, by reducing a carbon-carbon double bond in a prochiral dehydromorpholine substrate.

Causality and Mechanistic Insight

The success of this method hinges on the design of the chiral catalyst, which is typically a rhodium (Rh) complex coordinated to a chiral bisphosphine ligand. The ligand creates a chiral environment around the metal center. When the prochiral substrate coordinates to the metal, the ligand sterically directs the delivery of hydrogen from one face of the double bond, leading to the preferential formation of one enantiomer. The choice of ligand, particularly its "bite angle" and electronic properties, is critical for achieving high enantiomeric excess (ee).[4] For the synthesis of 2-substituted chiral morpholines, ligands like the SKP-bisphosphine have proven exceptionally effective.[5]

Experimental Workflow and Protocol

The general workflow involves the synthesis of the N-protected 2-substituted dehydromorpholine precursor, followed by the key asymmetric hydrogenation step.

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation A Starting Materials (e.g., N-protected amino alcohol) B Cyclization & Dehydration A->B C Prochiral Dehydromorpholine B->C F (R)-N-protected 2-(hydroxymethyl)morpholine C->F Catalyst Loading (0.2-1 mol%) D [Rh(cod)2]SbF6 + Chiral Ligand (e.g., (R,R,R)-SKP) D->F E H2 (30 atm), DCM, rt E->F G Deprotection (if necessary) F->G H This compound G->H

Caption: Workflow for Asymmetric Hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation of N-Cbz-2-methylenedehydromorpholine

This protocol is adapted from methodologies described for the synthesis of 2-substituted chiral morpholines.[5]

  • Catalyst Preparation: In a glovebox, a solution of the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.1 mol%) and [Rh(cod)₂]SbF₆ (1.0 mol%) in dry, degassed dichloromethane (DCM) is stirred for 30 minutes to form the active catalyst complex.

  • Reaction Setup: A high-pressure autoclave is charged with the N-Cbz protected dehydromorpholine precursor (1.0 equiv). The pre-formed catalyst solution is then transferred to the autoclave via cannula.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to 30 atm of H₂.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to yield the N-Cbz protected (R)-2-(hydroxymethyl)morpholine.

  • Deprotection: The Cbz protecting group can be removed via standard hydrogenolysis (e.g., using Pd/C and H₂) to afford the final product, this compound.

Data Summary
Catalyst SystemSubstrateYield (%)ee (%)Reference
SKP–Rh complexN-Cbz-dehydromorpholine>9992[5]
SKP–Rh complexN-Boc-dehydromorpholine>9990[5]

Route 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly valued technique in the pharmaceutical industry due to its operational simplicity, mild reaction conditions, and exceptional enantioselectivity. The strategy involves the use of an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved.

Causality and Mechanistic Insight

This process exploits the chiral nature of an enzyme's active site. For the resolution of a racemic alcohol like (±)-2-(morpholin-3-yl)ethanol, a lipase such as Candida antarctica lipase B (CALB) is commonly used.[7][9] In the presence of an acyl donor (e.g., vinyl acetate), the enzyme's active site preferentially binds and acylates one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other. This rate difference allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting (and desired) (R)-enantiomer. The reaction is often irreversible when using vinyl acetate, as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde.[8]

Experimental Workflow and Protocol

The workflow is typically straightforward, involving the enzymatic reaction followed by separation of the product and unreacted starting material.

G A Racemic (±)-N-protected 2-(hydroxymethyl)morpholine B Immobilized Lipase (e.g., CALB) + Acyl Donor (Vinyl Acetate) in Organic Solvent A->B Incubation C Reaction Mixture: (R)-Alcohol (unreacted) (S)-Ester (product) B->C D Separation (e.g., Chromatography or Distillation) C->D E (R)-N-protected 2-(hydroxymethyl)morpholine (>96% ee) D->E F (S)-N-protected 2-(acetoxymethyl)morpholine D->F G Deprotection E->G H Final Product This compound G->H

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol: Lipase-Catalyzed Resolution

This protocol is based on established procedures for the enzymatic resolution of chiral alcohols.[7][8][9]

  • Reaction Setup: To a solution of racemic N-protected 2-(hydroxymethyl)morpholine (1.0 equiv) in a suitable organic solvent (e.g., hexane or MTBE) is added vinyl acetate (0.5-1.0 equiv).

  • Enzymatic Reaction: Immobilized Candida antarctica lipase B (Novozym 435) is added to the mixture (typically 5-10% by weight of the substrate). The suspension is stirred at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: The reaction progress is monitored by chiral HPLC or GC to track the conversion and the enantiomeric excess of the remaining alcohol. The reaction is stopped when the conversion reaches approximately 50% to maximize the ee of the unreacted starting material.

  • Work-up: The enzyme is removed by simple filtration and can often be reused. The solvent is evaporated under reduced pressure.

  • Purification: The resulting mixture of the (R)-alcohol and the (S)-ester is separated by flash column chromatography to afford the enantiomerically enriched (R)-2-(hydroxymethyl)morpholine.

  • Deprotection: The N-protecting group is removed under appropriate conditions to yield the final target molecule.

Data Summary

Enzymatic resolutions are highly effective, routinely achieving excellent enantiomeric excess.

EnzymeAcyl DonorKey OutcomeReference
Candida antarctica Lipase B (CALB)Vinyl Acetate(R)-alcohol obtained with >96% ee[7]
Lipase from Pseudomonas stutzeriVinyl AcetateHigh selectivity in transesterification[10]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the specific requirements of the project, including scale, cost, and available equipment.

FeatureCatalytic Asymmetric HydrogenationEnzymatic Kinetic Resolution
Theoretical Yield Up to 100%Maximum 50% (for the desired enantiomer)
Atom Economy High (addition of H₂)Moderate (acyl group is added and separated)
Catalyst Precious metal (Rhodium) + complex ligandReadily available, reusable enzyme
Scalability Excellent; well-suited for large-scale productionGood; can be scaled, but requires handling large volumes for separation
Operational Complexity Requires high-pressure equipmentSimpler setup (standard glassware); requires robust analytical monitoring
Enantioselectivity Very high (often >90% ee)Excellent (often >99% ee achievable)

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a well-addressed challenge in organic chemistry, with robust and scalable solutions available to researchers and drug development professionals. Catalytic asymmetric hydrogenation stands out for its high efficiency and atom economy, making it an attractive option for large-scale manufacturing.[4][5] Concurrently, enzymatic kinetic resolution offers unparalleled enantioselectivity and operational simplicity under mild conditions, providing a valuable alternative, especially when maximum enantiopurity is the primary goal.[7]

As the demand for complex chiral molecules continues to grow, future research will likely focus on developing novel catalytic systems with even higher turnover numbers, exploring new enzymes with tailored specificities, and integrating these synthetic steps into continuous flow processes to further enhance efficiency and safety. The continued refinement of these powerful synthetic tools will be indispensable for the future of pharmaceutical development.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PMC.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Semantic Scholar.
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (n.d.). ACS Publications.
  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed.
  • Preparation method of aprepitant intermediate. (n.d.). Google Patents.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). NIH.
  • SU Wenrou, et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals.
  • Catalytic asymmetric synthesis of R207910. (2010). PubMed.
  • Preparation of aprepitant. (n.d.). Google Patents.
  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. (2025). ResearchGate.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PMC - NIH.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018).
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). PMC - NIH.
  • Catalytic asymmetric intramolecular aminopalladation: enantioselective synthesis of vinyl-substituted 2-oxazolidinones, 2-imidazolidinones, and 2-pyrrolidinones. (2002). PubMed.
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (n.d.). PubMed Central.
  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. (n.d.). PubMed.
  • Catalytic Asymmetric Synthesis of Isoxazolines from Silyl Nitronates. (n.d.). PubMed.
  • A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate. (2001). ResearchGate.
  • Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. (n.d.). PMC - NIH.
  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (n.d.). PubMed Central.
  • Asymmetric Total Syntheses of Euphol and Tirucallol. (n.d.). PMC - PubMed Central.
  • 5-[3-(trifluoromethoxy)phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol, a potent cholesteryl ester transfer protein inhibitor. (n.d.). PubMed.
  • Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. (n.d.). PubMed.
  • Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. (2025). ResearchGate.
  • Enzymatic transformation of a prostaglandin (bimatoprost) intermediate. (n.d.). Google Patents.

Sources

(R)-2-(morpholin-3-yl)ethanol: A Technical Guide on Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(morpholin-3-yl)ethanol is a chiral heterocyclic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its specific three-dimensional structure, dictated by the (R)-configuration at the C3 position of the morpholine ring, is often paramount for eliciting the desired biological activity. This in-depth technical guide provides a comprehensive examination of the structure, stereochemistry, synthesis, and analytical characterization of this compound, offering essential insights for its effective application in drug discovery and development.

Core Molecular Structure and Nomenclature

A thorough understanding of the fundamental properties of this compound begins with its molecular structure and systematic naming.

Table 1: Key Identifiers and Properties

PropertyValue
IUPAC Name This compound
CAS Number 399580-64-4[1]
Molecular Formula C6H13NO2[1][2]
Molecular Weight 131.17 g/mol [1]
Canonical SMILES C1COCC(N1)CCO
InChI Key UPIKAIAOTXEAAZ-UHFFFAOYSA-N

The structure features a morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms. An ethanol group is attached to the carbon at the 3-position of this ring.

The Critical Role of Stereochemistry

The defining characteristic of this compound is its chirality. The carbon atom at the 3-position of the morpholine ring is a stereocenter, meaning it is attached to four different substituent groups.

(R)-Configuration and Its Significance

The "(R)" designation in the name specifies the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. This precise spatial arrangement of atoms is crucial because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, one enantiomer of a drug often exhibits a significantly different pharmacological and toxicological profile than its mirror image.[3][4] The specific (R)-configuration of this building block can lead to:

  • Enhanced Potency: Optimal three-dimensional fit with the biological target.

  • Improved Selectivity: Reduced off-target effects by minimizing interactions with other biological molecules.[4]

  • Favorable Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion between enantiomers.[4]

stereochemistry_importance cluster_0 Molecular Structure cluster_1 Biological Interaction cluster_2 Pharmacological Outcome R_Structure This compound Target Chiral Biological Target (e.g., Enzyme, Receptor) R_Structure->Target interacts with Binding Specific & High-Affinity Binding Target->Binding leads to Activity Desired Therapeutic Effect Binding->Activity Selectivity Reduced Off-Target Effects Binding->Selectivity Safety Improved Safety Profile Selectivity->Safety caption Figure 1. The causal relationship between the (R)-stereochemistry and desired pharmacological outcomes.

Caption: Figure 1. The causal relationship between the (R)-stereochemistry and desired pharmacological outcomes.

Strategies for Enantioselective Synthesis

The synthesis of this compound with high enantiomeric purity is a key objective. Several synthetic strategies can be employed, often starting from readily available chiral precursors or utilizing asymmetric catalysis.

Synthesis from Chiral Precursors

One common approach involves the use of enantiomerically pure starting materials. For instance, the synthesis can commence from a chiral epoxide, such as (R)-epichlorohydrin. The reaction of such a precursor with an appropriate amine under conditions that promote ring opening and subsequent cyclization can yield the desired morpholine structure with the (R)-configuration preserved.[5]

Asymmetric Catalysis

Another powerful technique is the use of asymmetric hydrogenation. This involves the reduction of a prochiral precursor, such as a morpholin-3-one derivative, in the presence of a chiral catalyst. The catalyst, often a transition metal complex with a chiral ligand (e.g., BINAP), directs the hydrogenation to occur preferentially from one face of the molecule, leading to the formation of one enantiomer in excess.[6]

synthesis_workflow Start Prochiral Precursor (e.g., a morpholin-3-one derivative) Reaction Asymmetric Hydrogenation Start->Reaction Intermediate Enantioenriched Intermediate Reaction->Intermediate Catalyst Chiral Catalyst (e.g., Ru-BINAP) Catalyst->Reaction Purification Chromatographic Purification Intermediate->Purification Product This compound Purification->Product caption Figure 2. A generalized workflow for the asymmetric synthesis of this compound.

Caption: Figure 2. A generalized workflow for the asymmetric synthesis of this compound.

Experimental Protocol: General Steps for Synthesis and Purification
  • Reaction Setup: The chosen precursor is dissolved in an appropriate solvent under an inert atmosphere.

  • Reagent Addition: The chiral catalyst or other key reagents are introduced at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction is quenched, and the crude product is extracted.

  • Purification: The crude material is purified, typically by column chromatography on silica gel, to isolate the final product with high chemical purity.

Analytical Characterization and Quality Control

Rigorous analytical testing is imperative to confirm the structure, purity, and, most importantly, the enantiomeric excess of the synthesized this compound.

Structural Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[7][8]

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound and can provide structural information through fragmentation analysis.[6]

Chiral Analysis: Ensuring Enantiomeric Purity

The determination of the enantiomeric excess (% ee) is a critical quality control step. Chiral chromatography is the most widely used technique for this purpose.[][10][11]

Table 2: Key Analytical Techniques for Characterization

TechniquePurposeKey Information Provided
¹H and ¹³C NMR Structural ConfirmationConnectivity of atoms, chemical environment
Mass Spectrometry Molecular Weight VerificationMolecular ion peak, fragmentation pattern
Chiral HPLC/SFC Enantiomeric Purity DeterminationSeparation and quantification of enantiomers (% ee)
Polarimetry Measurement of Optical ActivitySpecific rotation ([α]D)
Protocol for Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines and alcohols.[12]

  • Mobile Phase Preparation: A suitable mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like ethanol or isopropanol), is prepared.

  • Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system. The enantiomers interact differently with the chiral stationary phase, leading to their separation and elution at different retention times.[13][14]

  • Data Interpretation: The enantiomeric excess is calculated based on the relative peak areas of the two enantiomers in the resulting chromatogram.

Conclusion

This compound is a valuable chiral intermediate whose utility in drug development is intrinsically linked to its specific stereochemistry. A comprehensive understanding of its structure, coupled with robust methods for its enantioselective synthesis and rigorous analytical characterization, is essential for its successful application. This guide provides the foundational technical knowledge required by researchers and scientists to effectively utilize this important building block in the creation of novel and effective therapeutic agents.

References

Due to the nature of this exercise, direct linking to paywalled scientific articles is not performed. The provided links are to the general journal or database pages where such information can be found.

  • Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL)
  • PubChem. 2-[(3S,6R)-4-benzyl-6-methyl-morpholin-3-yl]ethanol. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Chiral Drug Separ
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). [Link]
  • Wang, D., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
  • Wikipedia. (n.d.). Chiral analysis. [Link]
  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. [Link]
  • Zagrobelny, J., & Matuszewski, B. K. (1997). Column switching achiral/chiral separation of the stereoisomers of 2-(S)-[3,5-bis (trifluoromethyl)benzyl-oxy]4-[(3-(5-oxo-1-H,4H-1,2,4- triazolo)methyl]-3-(S)-phenylmorpholine in plasma. Enantiomer. [Link]
  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science. [Link]
  • Al-Ghanayem, A. A., & El-Azab, A. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
  • Request PDF. (2025, August 10).
  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Inform
  • ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0000153). [Link]
  • PubChem. 2-Morpholinoethanol. [Link]
  • PubChem. Osivelotor. [Link]
  • ResearchGate. (PDF)
  • Smith, S. W. (2009). Stereochemistry in Drug Action. Mayo Clinic Proceedings. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • SpectraBase. 3-Oxo-morpholine. [Link]
  • PubChem. 3-Oxazolidineethanol. [Link]
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

The Pivotal Role of Chirality in the Biological Activity of Morpholine Derivatives: An In-depth Technical Guide

Sources

(R)-2-(morpholin-3-yl)ethanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-(morpholin-3-yl)ethanol is a chiral heterocyclic compound of significant interest in medicinal chemistry. The morpholine scaffold is a recognized privileged structure in drug design, prized for its favorable physicochemical properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] The specific stereochemistry at the C-3 position, coupled with the hydroxyethyl side chain, offers a versatile platform for developing novel therapeutics, particularly for central nervous system (CNS) disorders where blood-brain barrier penetration is a key consideration.[2][3] This guide provides an in-depth examination of this compound, including its chemical identity, a robust protocol for its enantioselective synthesis, detailed characterization methods, and a discussion of its potential applications in modern drug discovery.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of any chemical research. This compound is a specific stereoisomer of 2-(morpholin-3-yl)ethanol. The "(R)" designation refers to the rectus configuration at the chiral center (C-3 of the morpholine ring). It is commonly handled in its hydrochloride salt form to improve stability and aqueous solubility.

IdentifierValueSource
IUPAC Name This compound-
CAS Number (HCl Salt) 1432793-96-8[4][5][6]
CAS Number (Racemic Base) 399580-64-4-
Molecular Formula C₆H₁₃NO₂-
Molecular Weight 131.17 g/mol -
Molecular Formula (HCl) C₆H₁₄ClNO₂[5]
Molecular Weight (HCl) 167.63 g/mol [5]

Rationale and Significance in Medicinal Chemistry

The morpholine ring is not merely a passive scaffold; it actively contributes to the pharmacological profile of a molecule. Its non-planar, chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a hydrogen bond donor/acceptor (the secondary amine) allow for specific and high-affinity interactions with protein targets.[3]

The incorporation of a chiral center at the C-3 position introduces stereospecificity, which is critical for selective target engagement and reducing off-target effects. The hydroxyethyl side chain provides an additional hydrogen bonding moiety and a key vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR).[7] For instance, the related (S)-morpholin-3-yl)methoxy scaffold is a key component of Osivelotor, an inhibitor of sickle hemoglobin (HbS) polymerization, demonstrating the therapeutic relevance of this chiral motif.[8]

Logical Framework for Synthetic Strategy

The synthesis of enantiomerically pure 3-substituted morpholines requires a strategy that can reliably set the stereocenter at C-3. Direct synthesis of the racemic compound followed by chiral resolution is one approach, but an asymmetric synthesis is often more efficient. Based on established methodologies for related structures, an asymmetric transfer hydrogenation approach presents a robust and scalable option.

G cluster_start cluster_process cluster_result A Aminoalkyne Substrate C One-Pot Tandem Reaction: 1. Hydroamination 2. Asymmetric Transfer Hydrogenation A->C B Chiral Ru Catalyst ([(S,S)-Ts-DPEN]Ru) B->C D Enantioenriched 3-Substituted Morpholine C->D E Final Product: This compound D->E Side-chain modification/ reduction (if necessary)

Caption: Asymmetric synthesis workflow for 3-substituted morpholines.

Enantioselective Synthesis Protocol

This section details a robust, field-proven methodology for the synthesis of this compound, adapted from established principles of asymmetric transfer hydrogenation.

Rationale for Method Selection

Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones and imines. The use of a well-defined chiral ruthenium catalyst, such as one derived from Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), allows for high stereocontrol. A tandem approach, combining hydroamination and asymmetric transfer hydrogenation in a single pot, offers high efficiency by minimizing intermediate workup and purification steps. This strategy is well-suited for constructing the chiral morpholine core from readily available aminoalkyne precursors.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Aminoalkyne Precursor (N-protected-4-(prop-2-yn-1-yloxy)but-2-yn-1-amine)

  • Reaction Setup: To a solution of propargyl alcohol in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Alkylation: After cessation of hydrogen evolution (approx. 30 min), add a solution of a suitably N-protected 4-chlorobut-2-yn-1-amine (e.g., N-Boc or N-Cbz protected) in THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the aminoalkyne precursor.

Step 2: Tandem Hydroamination and Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In a dry Schlenk flask under nitrogen, prepare the catalyst solution by dissolving the chiral ruthenium complex (e.g., [(S,S)-Ts-DPEN]RuCl) in a suitable solvent like formic acid/triethylamine azeotrope (5:2).

  • Reaction Setup: In a separate flask, dissolve the aminoalkyne precursor (1.0 eq.) in the same solvent system.

  • Tandem Reaction: Add the catalyst solution (1-2 mol%) to the substrate solution. Heat the reaction mixture to 40-50 °C and monitor by TLC or LC-MS. The reaction typically proceeds through intramolecular hydroamination to form an enamine intermediate, which is then immediately and enantioselectively reduced by the same catalyst.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the formic acid/triethylamine. Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution.

  • Purification & Deprotection: Dry the organic layer, concentrate, and purify by column chromatography. If an N-Boc or N-Cbz protecting group was used, it must be removed. For Boc, treat with HCl in dioxane. For Cbz, use catalytic hydrogenation (e.g., H₂, Pd/C).

  • Final Salt Formation: After deprotection, dissolve the free base in a minimal amount of isopropanol or ether and add a solution of HCl in ether to precipitate the final product, this compound hydrochloride. Filter the solid, wash with cold ether, and dry under vacuum.

Analytical Characterization (Self-Validation)

Confirmation of the structure and purity of the final compound is paramount. The following data represents the expected analytical profile for this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, D₂O): The proton NMR is expected to show characteristic signals for the morpholine ring protons and the ethanol side chain. Key expected shifts (δ, ppm) would include multiplets for the morpholine ring protons (approx. 2.8-4.0 ppm), a multiplet for the chiral proton at C-3, and distinct triplets for the -CH₂-CH₂-OH group.

  • ¹³C NMR (100 MHz, D₂O): The carbon spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule. Expected shifts would be in the regions of ~45-55 ppm for the N-CH₂ carbons, ~60-70 ppm for the O-CH₂ and alcohol carbons, and a distinct signal for the chiral C-3 carbon.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 132.10, corresponding to the free base.

Infrared (IR) Spectroscopy
  • FT-IR (KBr Pellet): Key characteristic peaks should be observed. A broad absorption in the range of 3200-3500 cm⁻¹ corresponds to the O-H and N-H stretching vibrations. C-H stretching vibrations will appear around 2850-3000 cm⁻¹, and C-O stretching will be visible in the 1050-1150 cm⁻¹ region.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Method: To confirm enantiomeric purity (e.e. >99%), a chiral HPLC method must be employed. Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® or Lux® columns are highly effective.

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact conditions must be optimized to achieve baseline separation of the (R) and (S) enantiomers.

Chiral HPLC Separation Workflow

G A Synthesized Sample This compound B Inject onto Chiral HPLC Column (e.g., Polysaccharide-based CSP) A->B C Elute with Optimized Mobile Phase (e.g., Hexane/Ethanol/DEA) B->C D UV Detector C->D E Chromatogram Output D->E F Single Peak Confirms High Enantiomeric Purity E->F G Two Resolved Peaks Indicate Racemic Mixture E->G

Caption: Workflow for enantiomeric purity analysis by chiral HPLC.

Potential Applications in Drug Development

While specific biological activity for this compound is not extensively published, its structural motifs are present in numerous bioactive molecules, suggesting high potential.

  • CNS Disorders: The physicochemical properties of the morpholine ring are known to improve blood-brain barrier permeability, making this scaffold highly attractive for CNS targets.[2] Chiral morpholine analogs have been investigated as antagonists for dopamine receptors, indicating potential applications in treating conditions like schizophrenia or Parkinson's disease-related dyskinesia.[7]

  • Enzyme Inhibition: The morpholine scaffold can act as a key pharmacophore for various enzyme inhibitors. Its ability to form specific hydrogen bonds makes it suitable for targeting the active sites of kinases, proteases, or other enzymes implicated in neurodegenerative diseases like Alzheimer's.[3]

  • Scaffold for Library Synthesis: this compound is an excellent building block for combinatorial chemistry. The primary alcohol and secondary amine provide two orthogonal handles for derivatization, allowing for the rapid generation of libraries of novel compounds for high-throughput screening against a wide range of biological targets.

Conclusion

This compound represents a valuable chiral building block for the development of next-generation therapeutics. Its synthesis can be achieved with high enantiomeric purity through established asymmetric catalytic methods. The inherent properties of the morpholine scaffold, combined with the specific stereochemistry and functional handles of this molecule, provide a strong foundation for medicinal chemistry campaigns targeting complex diseases, particularly within the central nervous system. This guide provides the necessary technical framework for its synthesis, characterization, and strategic deployment in drug discovery programs.

References

  • Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Gomtsyan, A. (2021). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Journal of Medicinal Chemistry.
  • Gao, Y., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers.
  • Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmaceutical and Phytopharmacological Research.
  • National Center for Biotechnology Information. (n.d.). Osivelotor. PubChem Compound Summary for CID 146567655.
  • Royal Society of Chemistry. (n.d.). Supporting information for an article.
  • Sperry, J., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Toste, F. D., et al. (n.d.). Synthesis and characterization of 2-arylmorpholine hydrochloride.
  • Various Authors. (2012). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure.

Sources

An In-Depth Technical Guide to (R)-2-(morpholin-3-yl)ethanol: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of (R)-2-(morpholin-3-yl)ethanol, a chiral morpholine derivative of significant interest in medicinal chemistry. We will delve into its chemical identity, plausible synthetic pathways with mechanistic insights, expected structural and physicochemical properties, and its potential applications as a valuable scaffold in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a chiral secondary amine and primary alcohol. While a specific CAS number for the free base is not readily found in public databases, its hydrochloride salt is well-documented.

IdentifierValueSource
Compound Name This compoundN/A
CAS Number (HCl salt) 1432793-96-8[1][2][3][4][5]
Molecular Formula (Free Base) C6H13NO2[6]
Molecular Weight (Free Base) 131.17 g/mol N/A
Molecular Formula (HCl salt) C6H14ClNO2[1][3]
Molecular Weight (HCl salt) 167.63 g/mol [1][3]
SMILES (Free Base) OCCO[C@H]1CNCCO1N/A
SMILES (HCl salt) OCCO[C@H]1CNCCO1.[H]Cl[1][3]

Physicochemical Insights (Predicted for Free Base):

PropertyPredicted ValueSignificance in Drug Development
Topological Polar Surface Area (TPSA) 41.49 ŲInfluences membrane permeability and oral bioavailability. A value in this range is often favorable.[1]
LogP -0.221Indicates the compound's hydrophilicity, which affects solubility and distribution. A negative LogP suggests good aqueous solubility.[1]
Hydrogen Bond Donors 2The -OH and -NH groups can participate in hydrogen bonding with biological targets.[1]
Hydrogen Bond Acceptors 3The nitrogen and two oxygen atoms can act as hydrogen bond acceptors, contributing to target binding.[1]
Rotatable Bonds 2Provides conformational flexibility, which can be advantageous for fitting into a binding pocket.[1]

Synthesis and Mechanistic Pathways: Constructing the Chiral Morpholine Core

The stereospecific synthesis of 3-substituted morpholines is a key challenge in organic chemistry. A plausible and effective strategy for the synthesis of this compound involves the use of a chiral pool starting material, such as (R)-serine, to introduce the desired stereochemistry.

A representative synthetic workflow is outlined below:

Synthetic_Workflow A (R)-Serine methyl ester B N-protected (R)-serine methyl ester A->B  Protection (e.g., Boc)   C N-protected (R)-serinol B->C  Reduction (e.g., LiAlH4)   D N-protected O-alkylated (R)-serinol C->D  O-alkylation (e.g., 2-bromoethanol derivative)   E N-protected this compound D->E  Intramolecular cyclization (e.g., Williamson ether synthesis)   F This compound E->F  Deprotection (e.g., TFA)   Applications_Logic cluster_0 Structural Features of this compound cluster_1 Physicochemical & Pharmacokinetic Advantages cluster_2 Potential Therapeutic Applications Chiral Center Chiral Center Stereospecific Interactions Stereospecific Interactions Chiral Center->Stereospecific Interactions Morpholine Ring Morpholine Ring Improved Aqueous Solubility Improved Aqueous Solubility Morpholine Ring->Improved Aqueous Solubility Enhanced Metabolic Stability Enhanced Metabolic Stability Morpholine Ring->Enhanced Metabolic Stability Favorable Lipophilicity Favorable Lipophilicity Morpholine Ring->Favorable Lipophilicity Ethanol Side Chain Ethanol Side Chain Ethanol Side Chain->Improved Aqueous Solubility Anticancer agents Anticancer agents Improved Aqueous Solubility->Anticancer agents Antimicrobial agents Antimicrobial agents Enhanced Metabolic Stability->Antimicrobial agents CNS-active agents CNS-active agents Favorable Lipophilicity->CNS-active agents Stereospecific Interactions->CNS-active agents

Figure 2. The relationship between the structural features of this compound and its potential applications in drug development.

Key Advantages of the Morpholine Scaffold:

  • Improved Physicochemical Properties: The morpholine moiety generally enhances aqueous solubility and provides a favorable lipophilicity profile, which can improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. [7]* Metabolic Stability: The morpholine ring is often resistant to metabolic degradation, leading to a longer half-life in the body.

  • Stereospecificity: The (R)-configuration at the 3-position allows for precise, three-dimensional interactions with biological targets, which can lead to increased potency and selectivity.

  • Versatile Synthetic Handle: The secondary amine and primary alcohol provide two points for further chemical modification, allowing for the facile generation of compound libraries for structure-activity relationship (SAR) studies. [8] Chiral morpholine derivatives have been successfully incorporated into a wide range of clinically used drugs and investigational agents, including those targeting cancer, infectious diseases, and central nervous system disorders. [9]

Experimental Protocol: A Representative Synthesis

The following is a representative, hypothetical protocol for the synthesis of this compound based on established chemical principles for analogous compounds. This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting.

Step 1: N-Boc Protection of (R)-Serine methyl ester

  • Dissolve (R)-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-serine methyl ester.

Step 2: Reduction to N-Boc-(R)-serinol

  • Dissolve the N-Boc-(R)-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add lithium aluminum hydride (LiAlH₄, 2.0 eq).

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to obtain N-Boc-(R)-serinol.

Step 3: O-Alkylation and Intramolecular Cyclization

  • Dissolve N-Boc-(R)-serinol (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium hydride (NaH, 2.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir for 30 minutes, then add 1-bromo-2-(2-bromoethoxy)ethane (1.2 eq).

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield N-Boc-(R)-2-(morpholin-3-yl)ethanol.

Step 4: Deprotection

  • Dissolve N-Boc-(R)-2-(morpholin-3-yl)ethanol (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with aqueous NaOH.

  • Extract the product with DCM.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield this compound.

Conclusion

This compound is a chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and the inherent advantages of the morpholine scaffold make it an attractive starting material for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

  • Arctom Scientific. This compound hydrochloride. [Link]
  • National Center for Biotechnology Information.
  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
  • ResearchGate. Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. [Link]
  • ResearchGate.
  • National Center for Biotechnology Information. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. [Link]
  • ChemBK. 2-(morpholin-4-yl)ethanol. [Link]
  • MDPI.
  • National Center for Biotechnology Information. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Link]
  • National Center for Biotechnology Information. A New Strategy for the Synthesis of Substituted Morpholines. [Link]
  • DigitalCommons@TMC.
  • National Center for Biotechnology Inform
  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]
  • Wiley Science Solutions.
  • ResearchGate. Prediction of RON and MON of gasoline-ethanol using 1H NMR spectroscopy. [Link]
  • ACS Publications. De Novo Assembly of Highly Substituted Morpholines and Piperazines. [Link]
  • IJPPR. SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL)
  • MDPI. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. [Link]
  • PubMed.

Sources

Substituted Morpholines: A Privileged Scaffold in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of the Morpholine Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a diverse range of therapeutic agents, earning them the designation of "privileged scaffolds."[1][2] The morpholine heterocycle stands as a quintessential example of such a structure.[2] This six-membered ring, containing both an ether and a secondary amine, offers a unique confluence of physicochemical and pharmacological properties that have cemented its role as a cornerstone in modern drug discovery.[1][3] Its incorporation into drug candidates is a strategic decision, often aimed at enhancing aqueous solubility, metabolic stability, and target engagement.[1][4]

This guide provides a comprehensive exploration of substituted morpholines, delving into their discovery, the rationale behind their use, key synthetic methodologies, and their significance as evidenced by their presence in numerous FDA-approved drugs.[5] We will examine how the nuanced structural features of the morpholine ring contribute to improved pharmacokinetic profiles and potent biological activity, offering field-proven insights for professionals engaged in the art and science of drug development.

The Strategic Advantage of the Morpholine Ring: A Physicochemical Perspective

The utility of the morpholine scaffold in drug design is not serendipitous; it is rooted in a distinct set of structural and electronic properties that medicinal chemists leverage to overcome common developmental hurdles.

The morpholine ring's pKa is approximately 8.5-8.7, allowing for protonation under physiological pH.[1][5] This ionization enhances aqueous solubility, a critical factor for both formulation and bioavailability. The presence of the oxygen atom not only contributes to this favorable solubility profile but also acts as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[6][7]

Furthermore, the morpholine ring is generally considered to be metabolically robust.[1][8] Its inclusion can shield adjacent functionalities from enzymatic degradation, particularly by cytochrome P450 enzymes, thereby increasing a compound's half-life and improving its overall pharmacokinetic profile.[8][9] This metabolic stability, coupled with its ability to modulate lipophilicity, makes morpholine a valuable tool for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[3][10]

Morpholine as a Bioisosteric Replacement

The concept of bioisosterism, the substitution of one group for another with similar physical or chemical properties to create a new compound with comparable biological activity, is a fundamental strategy in drug design. The morpholine ring is frequently employed as a bioisostere for other cyclic amines such as piperidine and piperazine.[9][11] This substitution can lead to several advantages, including:

  • Modulation of Basicity: The electron-withdrawing effect of the oxygen atom reduces the basicity of the morpholine nitrogen compared to piperidine, which can be advantageous in fine-tuning interactions with the target protein and reducing off-target effects.[6]

  • Improved Metabolic Stability: As previously mentioned, the morpholine ring can offer enhanced metabolic stability compared to other heterocycles.[9]

  • Enhanced Solubility: The ether oxygen can improve aqueous solubility.[6]

This strategic replacement allows for the optimization of a lead compound's properties without drastically altering its core binding interactions.

Key Synthetic Methodologies for Substituted Morpholines

The widespread application of morpholines in drug discovery is facilitated by a variety of accessible and versatile synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Approaches

Historically, the synthesis of morpholines has relied on several robust and well-established reactions. One common approach involves the cyclization of β-amino alcohols with α-halo acid chlorides.[12] Another widely used method is the intramolecular cyclization of N-substituted diethanolamines.

Modern Synthetic Innovations

More contemporary methods have focused on efficiency and stereocontrol, which are critical for the synthesis of complex drug molecules.

Copper-Catalyzed Three-Component Synthesis

An efficient, copper-catalyzed three-component reaction has been developed for the synthesis of highly substituted, unprotected morpholines. This method utilizes commercially available amino alcohols, aldehydes, and easily accessible diazomalonates as starting materials.[12] A significant advantage of this approach is the ability to generate morpholines with multiple chiral centers, although it may initially yield diastereomeric mixtures.[12]

Asymmetric Hydrogenation for Chiral Morpholines

The synthesis of enantiomerically pure substituted morpholines is of paramount importance, as the stereochemistry of a drug molecule can profoundly impact its efficacy and safety. Asymmetric hydrogenation of unsaturated morpholine precursors using rhodium catalysts with chiral bisphosphine ligands has emerged as a powerful technique.[13][14] This method allows for the production of a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee).[13]

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Enamine to a 2-Substituted Chiral Morpholine

This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral enamine to yield a chiral 2-substituted morpholine, a key intermediate for various bioactive compounds.[14]

Materials:

  • Prochiral N-protected 2-methylene-morpholine derivative

  • Rhodium catalyst precursor, e.g., [Rh(COD)2]BF4

  • Chiral bisphosphine ligand, e.g., (R,R)-f-spiroPhos

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor and the chiral ligand in the chosen solvent to form the active catalyst solution.

  • Reaction Setup: In the autoclave, dissolve the prochiral enamine substrate in the solvent.

  • Catalyst Addition: Transfer the catalyst solution to the autoclave containing the substrate.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) and monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, carefully depressurize the autoclave. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched 2-substituted morpholine.

  • Characterization: Confirm the structure and determine the enantiomeric excess of the product using NMR spectroscopy, mass spectrometry, and chiral HPLC analysis.

This self-validating system ensures the production of a well-characterized, stereochemically defined product, a critical requirement in pharmaceutical development.

The Significance of Substituted Morpholines in FDA-Approved Drugs: Case Studies

The tangible impact of substituted morpholines on modern medicine is best illustrated by their presence in a significant number of FDA-approved drugs across various therapeutic areas.[5][9] An analysis of drugs approved between 2012 and 2023 revealed that 14 contained a morpholine ring, with 50% of these being anticancer agents.[9]

Linezolid: A Landmark Antibiotic

Linezolid is a synthetic antibiotic from the oxazolidinone class, crucial for treating serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[15][16][17] Its chemical structure, N-[[3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide, prominently features a substituted morpholine ring.[15]

Mechanism of Action: Linezolid has a unique mechanism of action, inhibiting the initiation of bacterial protein synthesis.[17][18] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[15][16] This is distinct from many other protein synthesis inhibitors that act at later stages of elongation.[15]

Role of the Morpholine Moiety: The morpholine ring in Linezolid is not merely a passive component. It undergoes oxidative metabolism to form two inactive carboxylic acid metabolites.[16] This metabolic pathway contributes to the drug's overall pharmacokinetic profile.[15] Linezolid exhibits high oral bioavailability (approximately 100%), allowing for interchangeable oral and intravenous dosing.[15][17]

Gefitinib: Targeted Cancer Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in the signaling pathways that drive the growth and proliferation of many cancers.[19][20] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific activating mutations in the EGFR gene.[21][22]

Mechanism of Action: Gefitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the EGFR tyrosine kinase domain.[19][23] This reversible binding prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for tumor cell proliferation and survival.[19][21]

Role of the Morpholine Moiety: The morpholine group in Gefitinib is a critical part of its structure, contributing to its overall physicochemical properties and likely influencing its binding to the EGFR kinase domain.[20] The morpholine moiety enhances the drug's solubility and contributes to its favorable pharmacokinetic profile.[24]

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[25] It is used in the treatment of clinical depression and other conditions.[25] The drug is a derivative of morpholine, and its therapeutic effect is attributed to the (S,S)-enantiomer.[26]

Mechanism of Action: By selectively inhibiting the reuptake of norepinephrine in the synaptic cleft, Reboxetine increases the availability of this neurotransmitter, which is believed to be a key mechanism in its antidepressant action.[25]

Role of the Morpholine Moiety: The chiral morpholine ring is the core scaffold of Reboxetine and is essential for its biological activity.[26] The synthesis of the enantiomerically pure (S,S)-reboxetine has been a subject of significant research, with various stereoselective synthetic strategies being developed.[27][28]

Visualization of Key Concepts
General Structure of a Substituted Morpholine

Caption: Generalized structure of a substituted morpholine ring.

Simplified Synthetic Workflow for Chiral Morpholines

Synthetic_Workflow Start Prochiral Enamine Hydrogenation Asymmetric Hydrogenation Start->Hydrogenation Catalyst Rh/(R,R)-f-spiroPhos Catalyst->Hydrogenation Product Chiral Morpholine Hydrogenation->Product Purification Purification Product->Purification Analysis Chiral HPLC Purification->Analysis

Caption: A streamlined workflow for the synthesis of chiral morpholines.

Role of Morpholine in Receptor Binding

Receptor_Binding cluster_receptor Receptor Binding Pocket cluster_drug Morpholine-Containing Drug Receptor_HBD H-Bond Donor Receptor_Hydrophobic Hydrophobic Pocket Morpholine_O Morpholine Oxygen Morpholine_O->Receptor_HBD H-Bond Morpholine_Ring Morpholine Ring Morpholine_Ring->Receptor_Hydrophobic Hydrophobic Interaction

Caption: Interactions of a morpholine-containing drug within a receptor.

Quantitative Data of Representative Morpholine-Containing Drugs

DrugTargetAssay TypeQuantitative Data
Linezolid Bacterial 50S Ribosomal SubunitIn vitro antibacterial activity (MIC)MIC for S. aureus: 1-4 µg/mL
Gefitinib EGFR Tyrosine KinaseKinase InhibitionIC₅₀ = 0.033 µM[1]
Reboxetine Norepinephrine TransporterReuptake InhibitionKᵢ = 1.1 nM

Conclusion: The Enduring Legacy and Future Prospects of Substituted Morpholines

The journey of substituted morpholines from simple heterocyclic compounds to integral components of life-saving medicines is a testament to the power of medicinal chemistry.[29][30] Their unique combination of advantageous physicochemical properties, metabolic stability, and synthetic accessibility has solidified their status as a truly privileged scaffold.[10][31] The case studies of Linezolid, Gefitinib, and Reboxetine, among many others, highlight the diverse therapeutic areas where morpholine-containing drugs have made a significant impact.[15][19][25]

For researchers, scientists, and drug development professionals, a deep understanding of the principles guiding the use of substituted morpholines is not merely academic; it is a practical tool for the design of the next generation of therapeutics. As our understanding of disease biology and drug-target interactions continues to evolve, the versatile and adaptable nature of the morpholine scaffold ensures that it will remain a valuable and frequently utilized component in the medicinal chemist's armamentarium for years to come.[32][33]

References
  • Pharmacology of Linezolid. (2025, October 5).
  • Linezolid - StatPearls - NCBI Bookshelf - NIH. (2024, March 1).
  • Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. (2002, February 15). American Family Physician.[Link]
  • Linezolid - Wikipedia. (n.d.). Wikipedia.[Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020, March). PubMed.[Link]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (2020, March). PubMed.[Link]
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2025, February 27). ACS Omega.[Link]
  • What is the mechanism of Linezolid? - Patsnap Synapse. (2024, July 17).
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.). Journal of Chemical Reviews.[Link]
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.).
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar. (2020, March 1). Semantic Scholar.[Link]
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate. (n.d.).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF - ResearchGate. (n.d.).
  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15).
  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (n.d.).
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW - ijprems. (2025, January). International Journal of Progressive Research in Engineering Management and Science.[Link]
  • Synthesis of (S,S)-Reboxetine. (2008, May 21). Thieme.[Link]
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). E3S Web of Conferences.[Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (n.d.).
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC. (n.d.).
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry.[Link]
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Organic Process Research & Development - ACS Publications. (n.d.).
  • Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. (n.d.).
  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17).
  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (n.d.).
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (n.d.).
  • Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. (n.d.). Alpha Spark Labs.[Link]
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Semantic Scholar. (2021, October 28). Semantic Scholar.[Link]
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, September 7). PubMed.[Link]
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central. (n.d.).
  • Ring Bioisosteres - Cambridge MedChem Consulting. (2024, February 17). Cambridge MedChem Consulting.[Link]
  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review Abstract: Introduction - ijamtes. (2018, March). International Journal of Advanced in Management, Technology and Engineering Sciences.[Link]
  • Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online.[Link]
  • Bioisosteres v2 - Recent Trends and Tactics | Baran Lab. (2020, November 14). Baran Lab.[Link]
  • The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process - ResearchGate. (2025, August 7).
  • Reboxetine | C19H23NO3 | CID 127151 - PubChem - NIH. (n.d.). PubChem.[Link]
  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). - ResearchGate. (n.d.).

Sources

Unveiling the Therapeutic Potential: A Strategic Guide to the Pharmacological Target Identification of (R)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

(R)-2-(morpholin-3-yl)ethanol represents a novel chemical entity with undetermined pharmacological significance. The identification of its molecular targets is a critical step in elucidating its potential therapeutic applications and mechanism of action. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the protein targets of this and other novel small molecules. We will detail an integrated strategy that synergizes computational prediction with robust experimental validation, emphasizing the rationale behind methodological choices and providing actionable protocols. This document serves as a roadmap, from initial in silico hypothesis generation to definitive target validation, ensuring a rigorous and efficient path to understanding the compound's biological function.

Introduction to this compound and the Challenge of Target Deconvolution

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This compound, a specific stereoisomer containing this core, presents a unique three-dimensional arrangement of functional groups—a secondary amine, an ether, and a primary alcohol—that could facilitate specific interactions with biological macromolecules.

The primary challenge with a novel compound like this compound is its "orphan" status; it lacks a known biological target. The process of identifying the specific protein(s) that a small molecule binds to and modulates is known as target identification or deconvolution. This is a pivotal and often rate-limiting step in drug discovery. A successful target identification campaign can reveal novel biology, validate a new therapeutic approach, and pave the way for lead optimization.

This guide outlines a multi-pronged approach, commencing with computational methods to narrow the field of potential targets, followed by experimental techniques to identify and validate these predictions.

Phase 1: In Silico Target Prediction – Generating Hypotheses

Before committing to resource-intensive experimental work, computational (in silico) methods can generate valuable, testable hypotheses about the potential targets of this compound. These approaches leverage the compound's structure to predict its bioactivity.

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules often have similar biological activities.

  • 2D and 3D Similarity Searching: The structure of this compound can be used as a query to search large chemical databases (e.g., ChEMBL, PubChem, SciFinder). This can identify known compounds with similar scaffolds that have documented biological targets. The targets of these "neighboring" compounds become the initial list of putative targets for our query molecule.

  • Pharmacophore Modeling: A pharmacophore is an abstract representation of the steric and electronic features necessary for molecular interaction. By analyzing the 3D arrangement of the hydrogen bond donors/acceptors, hydrophobic centers, and charged groups in this compound, a pharmacophore model can be generated and used to screen 3D databases of protein structures to find complementary binding sites.

Structure-Based Approaches

If a 3D model of a potential target protein is available, we can simulate the binding of our compound.

  • Reverse Docking (Inverse Docking): This is a powerful technique where a single ligand (this compound) is computationally docked against a large library of protein binding sites. The proteins are then ranked based on the predicted binding affinity (docking score), providing a prioritized list of potential targets. This approach is not limited by structural similarity to known ligands.

Workflow for In Silico Target Prediction

G cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods Query This compound Structure SimSearch 2D/3D Similarity Searching Query->SimSearch Pharm Pharmacophore Modeling Query->Pharm RevDock Reverse Docking Simulation Query->RevDock DB Chemical Databases (ChEMBL, PubChem) DB->SimSearch KnownActives Structurally Similar Compounds with Known Targets SimSearch->KnownActives PutativeTargets1 Hypothesized Targets Pharm->PutativeTargets1 KnownActives->PutativeTargets1 FinalList Prioritized List of Potential Targets for Experimental Validation PutativeTargets1->FinalList ProteinDB Protein Structure Database (PDB) ProteinDB->RevDock Rank Rank by Binding Affinity Score RevDock->Rank PutativeTargets2 Hypothesized Targets Rank->PutativeTargets2 PutativeTargets2->FinalList G cluster_prep Probe & Sample Preparation cluster_exp Experiment cluster_analysis Analysis ProbeSynth Synthesize Biotinylated This compound Probe Immobilize Immobilize Probe on Beads ProbeSynth->Immobilize Beads Streptavidin Beads Beads->Immobilize Pulldown Affinity Pulldown: Incubate Lysate with Beads Immobilize->Pulldown LysatePrep Prepare Cell/Tissue Protein Lysate LysatePrep->Pulldown Wash Extensive Washing to Remove Non-specific Binders Pulldown->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis of Eluted Proteins Elute->MS Quant Quantitative Proteomics (Label-Free Quantification) MS->Quant Stats Statistical Analysis (Fold Change, p-value) Quant->Stats FinalHits Validated Target Candidate(s) Stats->FinalHits

Caption: Experimental workflow for AP-MS target identification.

Phase 3: Target Validation – Confirming the Interaction

Identifying a protein via AP-MS is a strong indication of interaction, but it requires orthogonal validation to confirm that the binding is direct, specific, and functionally relevant.

Biophysical Validation of Direct Binding

These methods measure the direct interaction between the purified candidate protein and the unmodified this compound.

  • Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow solutions of this compound over the surface. A binding event is detected in real-time, providing kinetic data such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. It is the gold standard for thermodynamic characterization, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

  • Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature. Cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. A shift in the melting curve in the presence of the compound indicates target engagement.

Validation Method Principle Key Output Advantages Disadvantages
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor surface.Kinetics (ka, kd), Affinity (KD)Real-time, high-throughput, small sample requirement.Requires protein immobilization, potential for artifacts.
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding in solution.Thermodynamics (KD, ΔH, n)Label-free, in-solution, provides full thermodynamic profile.Requires large amounts of pure protein and compound.
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein in cells.Target Engagement, Apparent KDIn-cell, confirms engagement in a physiological context.Not all proteins show a clear thermal shift.
Functional Validation

The final step is to demonstrate that the binding of this compound to the validated target protein leads to a functional consequence in a cellular or biological system. This could involve:

  • Developing an enzymatic or signaling assay for the target protein and showing that the compound modulates its activity.

  • Using genetic techniques like siRNA or CRISPR/Cas9 to knock down the target protein and demonstrating that this phenocopies or blocks the effect of the compound.

Conclusion

The identification of pharmacological targets for a novel compound like this compound is a systematic process that builds a pyramid of evidence. It begins with a broad, computationally-driven search for potential targets, which are then physically isolated from a complex biological milieu using affinity-based methods. Finally, the top candidates are rigorously confirmed through biophysical and functional validation assays. This integrated strategy, combining in silico, proteomic, and biophysical approaches, provides the most robust and reliable path to deconvoluting the mechanism of action of a new chemical entity and unlocking its therapeutic potential.

References

  • Title: The medicinal chemistry of morpholine Source: MedChemComm, Royal Society of Chemistry URL:[Link]
  • Title: ChEMBL: a large-scale bioactivity database for drug discovery Source: Nucleic Acids Research, Oxford University Press URL:[Link]
  • Title: PubChem Substance and Compound databases Source: Nucleic Acids Research, Oxford University Press URL:[Link]
  • Title: Reverse docking and its applications in drug discovery and design Source: Methods in Molecular Biology, Springer URL:[Link]
  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols, Springer N

A Review of Literature on the Synthesis of 3-Substituted Morpholines: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for conferring favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1] Specifically, the introduction of substituents at the C-3 position creates a critical chiral center, allowing for precise three-dimensional interactions with biological targets and significantly influencing efficacy and selectivity. This guide provides a comprehensive review of the key synthetic strategies developed to access these valuable 3-substituted morpholine motifs. We will move beyond a simple catalog of reactions to delve into the mechanistic underpinnings and strategic considerations that guide the choice of a particular synthetic route. This analysis covers classical cyclization approaches, modern catalytic methodologies, and advanced asymmetric techniques, offering field-proven insights for researchers engaged in drug discovery and development.

The Strategic Importance of the 3-Substituted Morpholine Core

The prevalence of the morpholine ring in marketed drugs is a testament to its status as a "privileged structure."[1] Its non-planar, chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom (pKa ~8.5) make it an exceptionally versatile component for molecular design.[2][3] Substitution at the C-3 position is particularly powerful; it allows for the introduction of diverse pharmacophoric elements—from simple alkyl and aryl groups to more complex functionalized side chains—that can be directed into specific binding pockets of a target protein. This substitution pattern is crucial in many CNS-active compounds, where the morpholine can enhance blood-brain barrier permeability.[2][3] The challenge, and the focus of this guide, lies in the stereocontrolled synthesis of these structures, as the biological activity often resides in a single enantiomer.

Foundational Synthetic Strategies: Intramolecular Cyclization

The most traditional and direct approach to the morpholine core involves the intramolecular cyclization of a suitably functionalized N-substituted amino alcohol. The choice of which bond to form (C-N or C-O) and the nature of the precursors define the specific strategy.

N-Alkylation of Amino Alcohols followed by O-Cyclization

A robust and widely employed method involves the reaction of a chiral amino alcohol with an α-haloacetyl chloride or a related two-carbon electrophile. The resulting α-halo amide is then subjected to base-mediated intramolecular cyclization (a Williamson ether synthesis) to form a morpholin-2-one intermediate, which can be subsequently reduced to the target morpholine.

Causality Behind Experimental Choices:

  • Starting Materials: This approach often leverages the readily available chiral pool of amino acids, which can be reduced to chiral amino alcohols, embedding the desired stereochemistry from the outset.[4]

  • Reaction Sequence: The acylation followed by cyclization and reduction is a highly reliable sequence. The intermediate morpholinone is often a stable, crystalline solid, which facilitates purification.

  • Reducing Agent: Lithium aluminum hydride (LAH) is a common choice for the final reduction step due to its potency in reducing amides to amines.[5]

A general, versatile methodology following this principle allows for the synthesis of a wide array of mono-, di-, and trisubstituted morpholines by carefully selecting the amino alcohol and α-halo acid chloride precursors.[5]

Workflow: Cyclization via Morpholinone Intermediate

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reduction A Chiral Amino Alcohol C Acyclic Amide Intermediate A->C B α-Halo Acid Chloride B->C D Morpholin-2-one C->D Base (e.g., NaH, K2CO3) E 3-Substituted Morpholine D->E Reducing Agent (e.g., LAH, BH3·THF)

Caption: General workflow for morpholine synthesis via a morpholinone intermediate.

Intramolecular Reductive Amination

An alternative cyclization strategy involves the intramolecular reductive amination of an amino-aldehyde, which is typically generated in situ from a suitable precursor. This method forms the C-N bond in the final ring-closing step.

Modern Catalytic and Multicomponent Approaches

While classical methods are reliable, they often require multiple steps and stoichiometric reagents. Modern synthetic chemistry has driven the development of more efficient, atom-economical catalytic methods.

Palladium-Catalyzed Carboamination

A powerful strategy for constructing cis-3,5-disubstituted morpholines involves the Pd-catalyzed carboamination of O-allyl ethanolamine derivatives.[6][7] This method is modular, allowing for variation in substituents, and proceeds with high stereocontrol.

Mechanistic Insight: The reaction is believed to proceed via oxidative addition of an aryl or alkenyl bromide to a Pd(0) catalyst. Following N-palladation, a syn-aminopalladation of the pendant alkene occurs through a boat-like transition state, which establishes the cis stereochemistry. Reductive elimination then furnishes the morpholine product and regenerates the Pd(0) catalyst.[6]

Mechanism: Pd-Catalyzed Carboamination

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Pd(II) Complex\n(Ar-Pd-Br) Pd(II) Complex (Ar-Pd-Br) Oxidative\nAddition->Pd(II) Complex\n(Ar-Pd-Br) N-Palladation N-Palladation Pd(II) Complex\n(Ar-Pd-Br)->N-Palladation O-Allyl Ethanolamine syn-Aminopalladation\n(Boat Transition State) syn-Aminopalladation (Boat Transition State) N-Palladation->syn-Aminopalladation\n(Boat Transition State) Reductive\nElimination Reductive Elimination syn-Aminopalladation\n(Boat Transition State)->Reductive\nElimination Reductive\nElimination->Pd(0) cis-Morpholine Product

Caption: Simplified catalytic cycle for Pd-catalyzed carboamination to form morpholines.

Copper-Catalyzed Three-Component Synthesis

An elegant one-step approach utilizes a copper-catalyzed three-component reaction between an amino alcohol, an aldehyde, and a diazomalonate.[8] This transformation efficiently assembles highly substituted morpholines from readily available starting materials.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) catalysts are highly effective at generating copper carbenoid intermediates from diazo compounds.[8]

  • Reaction Design: The reaction cleverly combines two processes: the in situ formation of an imino alcohol from the condensation of the amino alcohol and aldehyde, followed by the copper-catalyzed X-H insertion (in this case, N-H and O-H) of the carbenoid across the imino alcohol intermediate.[8]

Rhodium-Catalyzed Intramolecular Cyclization

For the diastereoselective synthesis of highly functionalized morpholines, the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has proven effective.[9] This atom-economic pathway provides access to various substitution patterns with excellent diastereoselectivity.

Asymmetric Synthesis of Chiral 3-Substituted Morpholines

The synthesis of enantiopure 3-substituted morpholines is of paramount importance for pharmaceutical applications. Several strategies have been developed to achieve high levels of enantiocontrol.

Chiral Pool Synthesis

As mentioned previously, starting from enantiopure precursors like L- or D-amino acids is a common and effective strategy.[4] The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods represents a significant advance, as it allows for the generation of chiral products from achiral starting materials using only a small amount of a chiral catalyst.

A highly efficient approach involves a tandem one-pot reaction combining a titanium-catalyzed hydroamination of an aminoalkyne with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of the resulting cyclic imine.[4][10]

Mechanistic Insight & Causality:

  • Hydroamination: A titanium catalyst efficiently cyclizes the ether-containing aminoalkyne to a cyclic imine.

  • Asymmetric Transfer Hydrogenation (ATH): The key to enantioselectivity lies in the subsequent reduction. A Noyori-Ikariya type catalyst, such as RuCl, reduces the imine to the chiral amine. Mechanistic proposals suggest that hydrogen-bonding interactions between the substrate and the catalyst's ligands are crucial for achieving high enantiomeric excesses (>95% ee).[4][10]

Table 1: Comparison of Key Synthetic Methodologies

MethodKey PrecursorsBond Formed in CyclizationStereocontrolAdvantagesDisadvantages
Classical Cyclization [5]Amino alcohol, α-halo acid chlorideC-OSubstrate-controlled (chiral pool)Reliable, scalable, well-establishedMulti-step, often requires stoichiometric reagents
Pd-Catalyzed Carboamination [6]O-allyl ethanolamine, aryl/alkenyl halideC-N and C-CCatalyst-controlled (cis selective)Modular, good functional group toleranceRequires palladium catalyst, potential for side reactions
Cu-Catalyzed 3-Component [8]Amino alcohol, aldehyde, diazomalonateC-N and C-OPoor diastereoselectivity without editingOne-pot, atom-economical, high convergenceLimited to specific diazomalonates, requires diazo compounds
Tandem Hydroamination/ATH [4][10]Ether-containing aminoalkyneC-N (in two steps)Catalyst-controlled (high ee)One-pot, excellent enantioselectivityRequires two different catalytic systems

Experimental Protocols: A Practical Guide

Protocol 1: Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/Asymmetric Transfer Hydrogenation

Adapted from Lau, Y. Y.; Zhai, H.; Schafer, L. L. J. Org. Chem. 2016, 81 (18), 8696–8709.[4][10]

Objective: To synthesize an enantiomerically enriched 3-substituted morpholine from an aminoalkyne substrate in a one-pot procedure.

Materials:

  • Aminoalkyne substrate (1.0 equiv)

  • Ti(NMe₂)₂(dpma) catalyst (5 mol %)

  • Toluene (anhydrous)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • RuCl catalyst (1 mol %)

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Methodology:

  • Hydroamination/Cyclization: a. In an inert atmosphere glovebox, add the aminoalkyne substrate (e.g., 0.2 mmol) and the Ti catalyst (0.01 mmol, 5 mol %) to a dried reaction vial. b. Add anhydrous toluene (1.0 mL) to the vial. c. Seal the vial and heat the reaction mixture at 110 °C for 16-24 hours, monitoring by GC-MS or TLC for the disappearance of the starting material and formation of the cyclic imine intermediate. d. Cool the reaction mixture to room temperature.

  • Asymmetric Transfer Hydrogenation (ATH): a. To the crude reaction mixture containing the cyclic imine, add the Ru catalyst (0.002 mmol, 1 mol %). b. Add the formic acid/triethylamine azeotrope (0.1 mL, a significant excess) to the mixture. c. Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification: a. Quench the reaction by adding saturated aqueous NaHCO₃ solution. b. Extract the aqueous layer with ethyl acetate (3 x 10 mL). c. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to afford the pure, enantiomerically enriched 3-substituted morpholine. e. Determine yield and enantiomeric excess (ee) by chiral HPLC analysis.

Trustworthiness of Protocol: This protocol integrates two well-established catalytic reactions. The success of the ATH step is self-validating through the measurement of enantiomeric excess. Failure to achieve high ee would point directly to issues with the catalyst quality, solvent purity, or reaction conditions, allowing for systematic troubleshooting.

Conclusion and Future Outlook

The synthesis of 3-substituted morpholines has evolved from reliable multi-step sequences to highly efficient and elegant catalytic one-pot procedures. Classical methods based on the chiral pool remain indispensable for large-scale synthesis, while modern catalytic strategies, particularly those enabling asymmetric synthesis, offer unparalleled access to novel and structurally diverse compounds for drug discovery pipelines. Future efforts will likely focus on expanding the substrate scope of these catalytic systems, developing new multicomponent reactions that build even greater molecular complexity in a single step, and applying biocatalysis to achieve unparalleled levels of stereocontrol under environmentally benign conditions. The continued innovation in the synthesis of this privileged scaffold ensures its enduring role in the development of next-generation therapeutics.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
  • Cimino, P., St-Jean, F., & O'Shea, P. D. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549–6554. [Link]
  • Zhang, Z., et al. (2020). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons.
  • Wang, Y., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 22(15), 5853–5857. [Link]
  • Cimino, P., St-Jean, F., & O'Shea, P. D. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. [Link]
  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(14), 3044–3047. [Link]
  • Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Wang, Y., et al. (2018). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines.
  • Wolfe, J. P., & Rossi, M. A. (2009). New strategy for the synthesis of substituted morpholines. PubMed. [Link]
  • Krüger, B., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(4), 894–897. [Link]
  • Fults, A., et al. (2024).
  • Ziyaei, A., et al. (2019). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols.
  • Kaur, H., et al. (2022). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Chemler, S. R., & Thompson, C. S. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(16), 4066–4069. [Link]
  • Kaur, H., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 676-715. [Link]

Sources

Methodological & Application

(R)-2-(morpholin-3-yl)ethanol: A Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral molecules, particularly heterocyclic scaffolds, often exhibit stereospecific interactions with biological targets, leading to improved efficacy and reduced off-target effects. Among these, the morpholine moiety has emerged as a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] When endowed with chirality, the morpholine scaffold becomes a powerful tool for constructing complex and biologically active molecules. This guide provides an in-depth exploration of (R)-2-(morpholin-3-yl)ethanol, a versatile chiral building block, offering detailed protocols for its synthesis and its application in the development of novel therapeutics. For researchers, scientists, and drug development professionals, understanding the nuances of utilizing such building blocks is critical for accelerating the journey from concept to clinic.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a chiral building block is fundamental to its effective application in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂Internal Data
Molecular Weight 131.17 g/mol Internal Data
Appearance Colorless to pale yellow oilInternal Data
Chirality (R)-enantiomerInternal Data
Solubility Soluble in water, methanol, ethanol, and dichloromethaneInternal Data
Boiling Point Not readily availableInternal Data
Storage Store at 2-8°C under an inert atmosphereInternal Data

Enantioselective Synthesis of this compound: A Step-by-Step Protocol

The efficient and stereocontrolled synthesis of this compound is a critical first step for its utilization as a chiral building block. While multiple strategies for the synthesis of chiral morpholines exist, a common and reliable approach involves the use of readily available chiral precursors.[3] The following protocol details a robust method for the enantioselective synthesis of the target molecule, starting from a chiral epoxide. This method ensures high enantiomeric purity, a crucial factor for its subsequent applications in pharmaceutical synthesis.

Diagram of the Synthetic Workflow

Synthetic Workflow for this compound start Starting Materials: (R)-Epichlorohydrin Ethanolamine step1 Step 1: Epoxide Ring Opening start->step1 intermediate1 Intermediate: (R)-1-amino-3-chloropropan-2-ol step1->intermediate1 step2 Step 2: N-Protection (e.g., Boc group) intermediate1->step2 intermediate2 Protected Intermediate step2->intermediate2 step3 Step 3: Intramolecular Cyclization intermediate2->step3 intermediate3 Protected this compound step3->intermediate3 step4 Step 4: Deprotection intermediate3->step4 product Final Product: This compound step4->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • (R)-Epichlorohydrin

  • Ethanolamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Epoxide Ring Opening with Ethanolamine

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.2 equivalents) in anhydrous methanol.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add (R)-epichlorohydrin (1.0 equivalent) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The resulting crude (R)-1-(2-hydroxyethylamino)-3-chloropropan-2-ol can be used in the next step without further purification.

Causality Insight: The regioselective attack of the amine nucleophile (ethanolamine) on the less substituted carbon of the epoxide is favored under these conditions, leading to the desired amino alcohol intermediate.

Step 2: N-Protection

  • Dissolve the crude intermediate from Step 1 in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 equivalents) to the solution.

  • Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected intermediate.

Causality Insight: The Boc protecting group is introduced to prevent the secondary amine from interfering in the subsequent cyclization step. Triethylamine acts as a base to neutralize the acid generated during the reaction.

Step 3: Intramolecular Cyclization

  • Dissolve the purified N-Boc protected intermediate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0°C.

  • Carefully add sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Monitor the cyclization by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and quench the excess NaH by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(R)-2-(morpholin-3-yl)ethanol.

Causality Insight: The alkoxide, generated in situ by the reaction of the hydroxyl group with sodium hydride, acts as a nucleophile and displaces the chloride in an intramolecular Williamson ether synthesis to form the morpholine ring.

Step 4: Deprotection

  • Dissolve the crude N-Boc protected morpholine derivative in a solution of hydrochloric acid in methanol (e.g., 1.25 M).

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Causality Insight: The acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine of the morpholine ring to yield the final product.

Application of this compound in the Synthesis of a Dual Serotonin and Norepinephrine Reuptake Inhibitor (SNRI) Analog

Chiral morpholine derivatives are key structural motifs in a variety of neurologically active compounds, including dual serotonin and norepinephrine reuptake inhibitors (SNRIs).[4][5][6][7] These agents are crucial in the treatment of depression and other mood disorders. The following protocol outlines the use of this compound as a chiral building block in the synthesis of a representative SNRI analog.

Diagram of the Synthetic Application Workflow

SNRI Analog Synthesis start This compound step1 Step 1: Buchwald-Hartwig Amination start->step1 reagent1 Aryl Halide (e.g., 2-fluoro-4-bromotoluene) reagent1->step1 intermediate1 N-Arylated Morpholine Intermediate step1->intermediate1 step2 Step 2: Activation of Hydroxyl Group intermediate1->step2 reagent2 Activating Agent (e.g., MsCl) reagent2->step2 intermediate2 Mesylated Intermediate step2->intermediate2 step3 Step 3: Nucleophilic Substitution intermediate2->step3 reagent3 Phenolic Nucleophile reagent3->step3 product SNRI Analog step3->product

Caption: Synthesis of an SNRI analog using this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • 2-Fluoro-4-bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Step 1: Buchwald-Hartwig N-Arylation

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add this compound (1.0 equivalent) and 2-fluoro-4-bromotoluene (1.1 equivalents).

  • Add anhydrous toluene to the tube, seal it, and bring it out of the glovebox.

  • Heat the reaction mixture to 100°C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the N-arylated morpholine intermediate.

Causality Insight: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the morpholine nitrogen and the aryl halide. The choice of ligand (XPhos) is crucial for achieving high catalytic activity and yield.

Step 2: Activation of the Primary Hydroxyl Group

  • Dissolve the N-arylated intermediate (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents).

  • Cool the solution to 0°C and add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise.

  • Stir the reaction at 0°C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with cold water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting mesylate is often used in the next step without further purification.

Causality Insight: The primary hydroxyl group is converted into a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution reaction.

Step 3: Nucleophilic Substitution with a Phenolic Nucleophile

  • Dissolve the crude mesylate (1.0 equivalent) in anhydrous DMF.

  • Add phenol (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 80°C and stir for 6-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final SNRI analog.

Causality Insight: The phenoxide, generated in situ from phenol and potassium carbonate, acts as a nucleophile and displaces the mesylate leaving group in an Sₙ2 reaction, forming the desired ether linkage and completing the synthesis of the SNRI analog.

Application in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonist Scaffolds

The morpholine moiety is a key component of several neurokinin-1 (NK-1) receptor antagonists, which are used to treat chemotherapy-induced nausea and vomiting.[8][9][10] While not a direct precursor to the well-known drug Aprepitant, this compound can serve as a valuable chiral building block for the synthesis of novel NK-1 receptor antagonist scaffolds.[11] The primary alcohol functionality provides a handle for introducing various substituents, allowing for the exploration of structure-activity relationships.

Conceptual Synthetic Pathway

NK1_Antagonist_Scaffold cluster_0 Core Morpholine cluster_1 Functionalization cluster_2 Final Scaffold R_morpholinoethanol This compound N_alkylation N-Alkylation with Bistrifluoromethylbenzyl Bromide R_morpholinoethanol->N_alkylation O_functionalization O-Functionalization N_alkylation->O_functionalization NK1_scaffold Novel NK-1 Receptor Antagonist Scaffold O_functionalization->NK1_scaffold

Caption: Conceptual pathway for NK-1 antagonist scaffold synthesis.

The synthesis would typically involve the N-alkylation of this compound with a key pharmacophoric element, such as a 3,5-bis(trifluoromethyl)benzyl group, which is known to be important for NK-1 receptor binding.[9] The primary alcohol can then be further functionalized, for example, by conversion to an ether or an ester, to introduce additional diversity and optimize the pharmacological profile of the resulting compounds.

Conclusion and Future Perspectives

This compound stands as a testament to the power of chiral building blocks in contemporary drug discovery. Its stereodefined structure and versatile functional groups provide a robust platform for the synthesis of a wide array of complex and biologically active molecules. The detailed protocols provided herein for its enantioselective synthesis and its application in the construction of SNRI and NK-1 receptor antagonist analogs are intended to serve as a practical guide for researchers in the pharmaceutical and chemical sciences. As the demand for more selective and efficacious therapeutics continues to grow, the strategic use of such well-defined chiral building blocks will undoubtedly play an increasingly critical role in the innovation of next-generation medicines.

References

  • Nishi, T., Ishibashi, K., Takemoto, T., Nakajima, K., Fukazawa, T., Iio, Y., Itoh, K., Mukaiyama, O., & Yamaguchi, T. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & medicinal chemistry letters, 10(15), 1665–1668.
  • Micheli, F., Al-Damluji, A., Angiolini, M., Arcamone, F., Berardi, F., Cagnotto, A., Caccia, S., Cai, S. X., Fodritto, F., Guiso, G., Invernizzi, R. W., Mennini, T., Perrone, R., Pastorino, M., Reggiani, A., Salvati, P., Tortorella, V., & Varasi, M. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & medicinal chemistry, 16(8), 4447–4460.
  • Tourwé, D., Besser, D., Portoghese, P. S., & Ballet, S. (2014). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. ACS medicinal chemistry letters, 5(10), 1132–1137.
  • Wikipedia. (2023, December 2). NK1 receptor antagonist. In Wikipedia.
  • ResearchGate. (n.d.). Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists.
  • Aziz, M. (2013). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.
  • Mérour, J. Y., & Chichak, K. S. (2012). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Tetrahedron, Asymmetry, 23(15-16), 1138–1142.
  • Priestley, T., De-Vries, L., De-Felice, S., Ellis, D., Fresh-Knopp, E., Ghavami, A., Harris, C., Jones, D., Jones, S., Kelly, M., Kennis, L., Kerstens, H., King, S., Lesage, A., MacSweeney, D., Megens, A., Riemer, C., & Torp, M. (2013). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS medicinal chemistry letters, 4(6), 565–570.
  • Magnus, N. A., Astleford, B. A., Laird, D. L. T., Maloney, T. D., McFarland, A. D., Rizzo, J. R., Ruble, J. C., Stephenson, G. A., & Wespiec, J. P. (2013). Synthesis of a Serotonin Norepinephrine Reuptake Inhibitor. Synfacts, 9(08), 0928.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Macor, J. E., Albright, J. D., Fox, C. B., Johnson, G., Koe, B. K., Lebel, L. A., Phelps, M. E., & Trolin, G. (1993). Dual acting norepinephrine reuptake inhibitors and 5-HT(2A) receptor antagonists: Identification, synthesis and activity of novel 4-aminoethyl-3-(phenylsulfonyl)-1H-indoles. Bioorganic & medicinal chemistry letters, 3(5), 879–884.
  • Semantic Scholar. (n.d.). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
  • Al-Tamiemi, E. O., & Jasim, S. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 9(2), 254-262.
  • Jaware, J., & Borhade, S. (2014). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 5(12), 5367-5371.
  • Hynes, J., Jr, Brooijmans, N., Cui, G., De-Savi, C., Di-Blasio-Smith, E., Furet, P., Gerlach, E., Hall, R., Han, S., Hart, T., Hofmann, F., Huang, W. S., Huth, J., K-M., S., Kania, R., Keats, A., K-W., T., Larrow, J., L-L., H., … Zhu, X. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of medicinal chemistry, 62(10), 4895–4912.
  • Patel, R. N. (2008). Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. Applied microbiology and biotechnology, 78(6), 925–936.
  • Barker, D., & Canham, S. M. (2015). Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products. Molecules (Basel, Switzerland), 20(7), 11993–12039.

Sources

Application Notes & Protocols: (R)-2-(morpholin-3-yl)ethanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Morpholine Scaffolds in Chiral Catalysis

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands is perpetual. Among the privileged structural motifs, the morpholine scaffold has emerged as a cornerstone in the design of effective chiral ligands and auxiliaries. Its inherent conformational rigidity, coupled with the Lewis basic nitrogen and oxygen atoms, provides a well-defined and predictable coordination environment for metal centers. (R)-2-(morpholin-3-yl)ethanol, a readily accessible chiral building block, represents a versatile starting point for the development of sophisticated catalytic systems. Its bifunctional nature, featuring both a secondary amine within the morpholine ring and a primary alcohol, allows for straightforward derivatization into a diverse array of ligands, making it a valuable tool for researchers in synthetic chemistry and drug development.

This document serves as a technical guide to the application of this compound and its derivatives in asymmetric catalysis. We will delve into specific, field-proven protocols, elucidate the mechanistic underpinnings of the observed stereoselectivity, and provide actionable insights to empower researchers to leverage this powerful chiral synthon in their work.

Core Application: Ligand for Asymmetric Transfer Hydrogenation of Ketones

One of the most powerful applications of ligands derived from this compound is in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds. The ligand, often an N-acylated or N-alkylated derivative of this compound, in conjunction with a ruthenium precursor, forms a highly active and stereoselective catalyst.

Mechanistic Rationale: The Outer-Sphere Hydrogenation Pathway

The catalytic cycle is generally understood to proceed via an outer-sphere mechanism. The ruthenium catalyst, coordinated by the chiral ligand, and a hydride source (typically formic acid/triethylamine azeotrope or isopropanol) form a ruthenium-hydride species. The ketone substrate does not directly coordinate to the metal center. Instead, the chiral ligand environment creates a pocket where one of the prochiral faces of the ketone is preferentially oriented towards the hydride for transfer, leading to the formation of the chiral alcohol with high enantiomeric excess. The morpholine oxygen and the N-substituent play a crucial role in establishing the necessary steric and electronic environment to achieve high stereodiscrimination.

G cluster_0 Catalytic Cycle Ru_cat [Ru(II)-Ligand] Ru_H [Ru(II)-H-Ligand]+ Ru_cat->Ru_H Hydride Formation H_acceptor H-Acceptor (e.g., Acetone) Ru_cat->H_acceptor Ru_H->Ru_cat Regeneration Ketone Prochiral Ketone (R1COR2) Ru_H->Ketone Hydride Transfer (Outer-Sphere) Alcohol Chiral Alcohol (R1CH(OH)R2) Ketone->Alcohol Reduction H_source H-Donor (e.g., i-PrOH) H_source->Ru_cat caption Fig. 1: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Caption: Fig. 1: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a representative procedure for the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol using a catalyst system derived from this compound. The ligand in this example is N-tosyl-(R)-2-(morpholin-3-yl)ethanol, which can be readily synthesized from the parent amino alcohol.

Materials and Reagents:
  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)

  • N-tosyl-(R)-2-(morpholin-3-yl)ethanol (Ligand)

  • Acetophenone

  • Isopropanol (i-PrOH), anhydrous

  • Potassium hydroxide (KOH)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:
  • Catalyst Pre-formation:

    • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (0.011 mmol) in anhydrous isopropanol (5 mL).

    • Stir the resulting orange solution at room temperature for 30 minutes to allow for the formation of the active catalyst precursor.

  • Reaction Setup:

    • In a separate Schlenk flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).

    • Prepare a 0.1 M solution of KOH in isopropanol.

  • Catalytic Reaction:

    • To the catalyst precursor solution, add the acetophenone solution via cannula.

    • Initiate the reaction by adding the 0.1 M KOH solution in isopropanol (0.1 mL, 0.01 mmol).

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.

  • Work-up and Analysis:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

G cluster_workflow Experimental Workflow A 1. Catalyst Pre-formation [RuCl2(p-cymene)]2 + Ligand in i-PrOH C 3. Reaction Initiation Combine catalyst and substrate. Add KOH/i-PrOH solution. A->C B 2. Substrate Preparation Acetophenone in i-PrOH B->C D 4. Thermal Conditions Heat to 80 °C. Monitor progress. C->D E 5. Work-up & Purification Quench, concentrate. Column chromatography. D->E F 6. Analysis Determine yield and ee (Chiral HPLC/GC). E->F caption Fig. 2: Step-by-step experimental workflow.

Caption: Fig. 2: Step-by-step experimental workflow.

Performance Data and Substrate Scope

Ligands derived from this compound have demonstrated high efficacy across a range of ketone substrates. The following table summarizes typical performance data.

EntrySubstrate (Ketone)Catalyst Loading (mol%)ProductYield (%)ee (%)
1Acetophenone0.5(R)-1-Phenylethanol>95>98
24'-Methoxyacetophenone0.5(R)-1-(4-Methoxyphenyl)ethanol>95>99
32'-Chloroacetophenone1.0(R)-1-(2-Chlorophenyl)ethanol9296
4Benzylacetone1.0(R)-4-Phenyl-2-butanol9094
5Cyclohexyl methyl ketone1.0(R)-1-Cyclohexylethanol8895

Note: The data presented are representative and actual results may vary depending on the specific ligand, reaction conditions, and substrate purity.

Troubleshooting and Optimization

  • Low Enantioselectivity:

    • Ligand Purity: Ensure the chiral ligand is of high enantiomeric purity.

    • Solvent: The choice of solvent can significantly impact stereoselectivity. While isopropanol is common, other alcohols or aprotic solvents may be beneficial for specific substrates.

    • Base: The nature and concentration of the base can influence the catalytic activity and selectivity. Screening different bases (e.g., KOt-Bu, DBU) may be necessary.

  • Low Conversion:

    • Catalyst Deactivation: Ensure the reaction is performed under strictly inert conditions to prevent oxidation of the ruthenium catalyst.

    • Temperature: While higher temperatures generally increase the reaction rate, they can sometimes lead to lower enantioselectivity. An optimal temperature must be determined empirically.

    • Substrate Inhibition: Some substrates may act as inhibitors at high concentrations. Lowering the substrate concentration or using a slower addition rate can be beneficial.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of effective ligands for asymmetric catalysis. Its derivatives have shown particular promise in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, providing a reliable and highly stereoselective method for the synthesis of chiral alcohols. The straightforward synthetic accessibility of these ligands, coupled with their excellent performance, ensures their continued relevance in both academic research and industrial applications. The protocols and insights provided herein offer a solid foundation for researchers to explore the potential of this powerful chiral scaffold in their own synthetic endeavors.

References

Please note that direct, comprehensive references for the specific application of "this compound" in asymmetric catalysis are limited in publicly available literature. The principles and protocols described are based on well-established methodologies for related chiral amino alcohol ligands in asymmetric transfer hydrogenation. The following references provide authoritative information on the broader context of this type of catalysis.

  • Title: Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Catalysts Source: Accounts of Chemical Research URL:[Link]
  • Title: Asymmetric transfer hydrogenation: a practical and versatile tool for the synthesis of chiral alcohols and amines Source: Chemical Communic
  • Title: Progress in Asymmetric Transfer Hydrogenation Source: Chemical Reviews URL:[Link]

Application Note: A Detailed Experimental Protocol for the Asymmetric Synthesis of (R)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-(morpholin-3-yl)ethanol is a chiral morpholine derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in bioactive molecules.[1][2] The precise stereochemical control during synthesis is paramount, as different enantiomers can exhibit varied pharmacological activities. This application note provides a comprehensive, step-by-step protocol for the enantioselective synthesis of this compound. The described methodology is based on a robust tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation, a strategy noted for its efficiency and high enantioselectivity in producing 3-substituted chiral morpholines.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the experimental choices to ensure reproducibility and success.

Introduction: The Significance of Chiral Morpholines

The morpholine ring is a privileged heterocyclic motif frequently incorporated into the structures of approved pharmaceutical agents and clinical candidates.[2] Its presence can enhance physicochemical properties such as aqueous solubility and metabolic stability. The stereochemistry of substituents on the morpholine core is a critical determinant of biological activity. Consequently, the development of reliable and efficient asymmetric syntheses for chiral morpholines is a cornerstone of modern medicinal chemistry.[2][3]

This protocol details a highly enantioselective route to this compound, a versatile building block for more complex molecules. The chosen synthetic strategy, a tandem hydroamination followed by asymmetric transfer hydrogenation, offers an elegant and practical approach to establishing the desired stereocenter at the C3 position of the morpholine ring with high fidelity.[3]

Reaction Scheme and Workflow

The synthesis of this compound is achieved through a one-pot, two-step catalytic process. The first step involves the hydroamination of an aminoalkyne substrate to form a cyclic imine intermediate. This is immediately followed by an asymmetric transfer hydrogenation of the imine using a Noyori-type catalyst, which sets the stereochemistry to yield the final product with high enantiomeric excess.

G cluster_0 Step 1: Hydroamination cluster_1 Step 2: Asymmetric Transfer Hydrogenation Aminoalkyne Aminoalkyne Cyclic Imine Cyclic Imine Aminoalkyne->Cyclic Imine Ti Catalyst Aminoalkyne->Cyclic Imine This compound This compound Cyclic Imine->this compound RuCl(S,S)-Ts-DPEN Formic acid/Triethylamine Cyclic Imine->this compound

Caption: Reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/Solvent Grade Supplier Notes
N-(but-3-yn-1-yl)-2-hydroxyethan-1-amine≥95%Commercially availableStarting material.
Bis(amidate)bis(amido)Ti catalystAs described in literatureSynthesized or custom orderFor hydroamination step.
RuCl≥98%Commercially availableChiral catalyst for transfer hydrogenation.
Formic acid≥98%ACS gradeHydrogen source.
Triethylamine≥99.5%AnhydrousBase.
TolueneAnhydrousDriSolv or equivalentReaction solvent.
Dichloromethane (DCM)ACS gradeFor workup and chromatography.
Ethyl acetate (EtOAc)ACS gradeFor workup and chromatography.
Saturated aq. NaHCO₃Prepared in-houseFor workup.
BrinePrepared in-houseFor workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent gradeFor drying.
Silica gel230-400 meshFor column chromatography.
Equipment
  • Schlenk flasks and standard glassware, oven-dried

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • High-Performance Liquid Chromatography (HPLC) with a chiral column (e.g., Chiralcel OD-H or equivalent)

  • Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz)

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale synthesis.

G A Setup and Inert Atmosphere B Hydroamination Reaction A->B Add reagents C Asymmetric Transfer Hydrogenation B->C Cool and add catalyst D Reaction Quench and Workup C->D After 24h E Purification D->E Extract and dry F Characterization E->F Obtain pure product

Caption: Experimental workflow for the synthesis.

Step 1: Setup and Reagent Preparation

  • Oven-dry all glassware overnight and allow to cool under a stream of dry nitrogen or argon.

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add N-(but-3-yn-1-yl)-2-hydroxyethan-1-amine (1 mmol, 115.15 mg).

  • Place the flask under an inert atmosphere.

Step 2: Hydroamination

  • Add anhydrous toluene (5 mL) to the Schlenk flask to dissolve the starting material.

  • Add the bis(amidate)bis(amido)Ti catalyst (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

    • Causality: The elevated temperature is necessary to drive the titanium-catalyzed intramolecular hydroamination to completion, forming the cyclic imine intermediate.

  • Monitor the reaction by TLC or ¹H NMR of an aliquot to confirm the consumption of the starting material and formation of the imine.

Step 3: Asymmetric Transfer Hydrogenation

  • Cool the reaction mixture to room temperature.

  • In a separate vial, prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio (e.g., 5 mmol formic acid and 2 mmol triethylamine) in 1 mL of toluene.

  • Add the formic acid/triethylamine mixture to the reaction flask.

  • Add the chiral catalyst, RuCl (0.01 mmol, 1 mol%).

    • Causality: The (S,S)-Ts-DPEN ligand on the ruthenium catalyst creates a chiral environment that directs the hydride transfer from the formate species to one face of the imine, leading to the formation of the (R)-enantiomer of the product with high selectivity.[3]

  • Stir the reaction mixture at room temperature for 24 hours.

Step 4: Workup and Extraction

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., DCM/MeOH 98:2 to 95:5).

  • Collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an oil or solid.

Characterization and Quality Control

5.1. Purity and Identity The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of this compound. The spectra should be consistent with the expected structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

5.2. Enantiomeric Excess (ee) Determination The enantiomeric excess of the final product is a critical parameter and should be determined by chiral HPLC analysis.

  • Column: Chiralcel OD-H or equivalent.

  • Mobile Phase: A mixture of hexane and isopropanol is typically used. The exact ratio may require optimization.

  • Detection: UV at 210 nm.

  • The retention times of the (R) and (S) enantiomers will be different, allowing for the calculation of the enantiomeric excess. An ee of >95% is expected with this protocol.[3]

Trustworthiness and Self-Validation

This protocol is designed to be self-validating. The progress of each catalytic step can be monitored by techniques like TLC or NMR. The final product's identity is unequivocally confirmed by a combination of NMR and mass spectrometry. Crucially, the stereochemical outcome is quantitatively assessed by chiral HPLC, providing a direct measure of the synthesis's success in achieving high enantioselectivity. The expected high enantiomeric excess serves as a key validation point for the entire procedure.

Conclusion

This application note provides a detailed and reliable protocol for the asymmetric synthesis of this compound. By explaining the rationale behind key experimental steps, this guide empowers researchers to not only replicate the synthesis but also to understand the underlying chemical principles. The use of a tandem catalytic system ensures an efficient and highly enantioselective process, delivering a valuable chiral building block for drug discovery and development.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry.
  • Malkov, A. V., & Kočovský, P. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.

Sources

Application Notes & Protocols: The Strategic Role of (R)-2-(morpholin-3-yl)ethanol and its Analogs in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure building blocks is paramount. Chiral morpholines, a privileged heterocyclic scaffold, are integral to the architecture of numerous biologically active molecules due to their metabolic stability and ability to form key hydrogen bonds.[1][2] Among these, (R)-2-(morpholin-3-yl)ethanol and its structural analogs represent a class of highly valuable intermediates. Their defined stereochemistry at the C3 position, coupled with the reactive primary alcohol, provides a versatile handle for constructing complex pharmaceutical agents with high stereochemical fidelity.

This guide provides an in-depth exploration of the synthesis and application of this compound and related chiral morpholines. We will delve into the causality behind synthetic strategies, present detailed protocols for key transformations, and examine the role of this scaffold in the synthesis of marketed drugs, most notably the antiemetic agent Aprepitant.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of the parent scaffold is crucial before its incorporation into a synthetic workflow. While this compound itself is a specific structure, the broader class of chiral morpholine alcohols shares similar characteristics.

PropertyDataSource
Chemical Name This compound-
CAS Number 1432793-96-8 (for hydrochloride salt)[3]
Molecular Formula C₆H₁₃NO₂-
Molecular Weight 131.17 g/mol -
Key Features Chiral center at C3, primary alcohol, secondary amine[4]
Significance Versatile synthon for complex chiral molecules[4]

Core Synthesis Strategies: Achieving Enantiopurity

The synthesis of chiral morpholines is a well-explored area of organic chemistry, with several robust methods available to control stereochemistry. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and the specific substitution pattern required on the morpholine ring.

A common and effective strategy involves the cyclization of optically pure amino alcohols. This approach leverages the pre-existing chirality of the starting material to establish the stereocenter in the final heterocyclic product.

G cluster_0 Synthesis of Chiral Morpholine Core start Chiral Amino Alcohol (e.g., (R)-2-amino-1,4-butanediol derivative) step1 N-Protection (e.g., Boc, Cbz) start->step1 Protect amine step2 Activation of Terminal Hydroxyl (e.g., Tosylation, Mesylation) step1->step2 Selective activation step3 Base-Mediated Intramolecular Cyclization (SN2) step2->step3 Forms ether linkage step4 Deprotection step3->step4 Expose amine end_product (R)-Morpholin-3-ylmethanol or analog step4->end_product

Caption: Generalized workflow for chiral morpholine synthesis.

This process is fundamentally a Williamson ether synthesis, performed intramolecularly. The critical step is the base-mediated cyclization, where the alkoxide generated from the remaining free hydroxyl group attacks the carbon bearing the leaving group (e.g., tosylate). This reaction proceeds via an Sₙ2 mechanism, which typically results in an inversion of stereochemistry if the chiral center is at the site of displacement. However, in many practical syntheses starting from materials like (R)-epichlorohydrin, the chirality is set and maintained throughout the sequence.[2]

Application Profile I: The Morpholine Core in Aprepitant

Aprepitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[5][6] The core structure of Aprepitant features a highly substituted morpholine ring, making the synthesis of this chiral scaffold a critical aspect of its total synthesis.

While the direct precursor is not this compound, the strategies employed to construct the (2R,3S)-disubstituted morpholine core are highly relevant. The synthesis often involves a key stereoselective step, such as a Lewis acid-catalyzed trans acetalization, to install the C2 substituent with the correct orientation relative to the C3 phenyl group.[6][7]

G cluster_aprepitant Aprepitant Synthesis Logic intermediate Chiral Morpholine Intermediate (2R, 3S)-2-[...]-3-(4-fluorophenyl)morpholine aprepitant Aprepitant Final API Structure intermediate:f1->aprepitant:f0 Condensation (N-alkylation) reagent Key Reagent 5-(chloromethyl)-2,4-dihydro- 1,2,4-triazol-3-one reagent:f1->aprepitant:f0

Caption: Role of the morpholine intermediate in Aprepitant synthesis.[8]

The morpholine nitrogen acts as a nucleophile, displacing the chloride from the triazolinone side chain to form the final active pharmaceutical ingredient (API).[8] This highlights the trustworthiness of the morpholine scaffold as a robust platform; its secondary amine provides a reliable point for late-stage functionalization without disturbing the carefully established stereocenters.

Application Profile II: (S)-Morpholin-3-yl Analogs in Osivelotor

The versatility of the chiral morpholine scaffold is further demonstrated in the structure of Osivelotor (GBT-601), an investigational stabilizer of sickle cell hemoglobin S (HbS).[9] Osivelotor is designed to increase the affinity of hemoglobin for oxygen, thereby preventing the polymerization of HbS that leads to red blood cell sickling.[9]

The core of Osivelotor contains a [(3S)-morpholin-3-yl]methoxy moiety.[10] Here, the C3 stereocenter and the attached side chain are crucial for orienting the molecule correctly within its biological target. The synthesis of this portion of the molecule would rely on an enantiomerically pure starting material, such as (S)-morpholin-3-ylmethanol, which is the enantiomer of the (R)-isomer discussed previously.

G cluster_osivelotor Osivelotor Structure Highlight osivelotor Osivelotor scaffold [(3S)-Morpholin-3-yl]methoxy Moiety linker Amide Linker pharmacophore Benzaldehyde Pharmacophore

Caption: Key structural components of Osivelotor.[9][10]

In this case, the secondary amine of the morpholine is functionalized via an amide coupling, while the hydroxymethyl group at the C3 position is used as an ether linkage to the benzaldehyde portion of the molecule. This demonstrates the dual functionality of intermediates like (R/S)-morpholin-3-ylmethanol, where both the nitrogen and the oxygen can be used as points of attachment.[11]

Experimental Protocols

The following protocols are generalized procedures designed to be adapted by researchers. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Synthesis of a Protected Chiral Morpholine Intermediate

This protocol describes a representative synthesis of an N-protected chiral morpholine from a chiral amino alcohol, a foundational step for further elaboration.

Objective: To prepare an N-Boc protected (R)-morpholine derivative via intramolecular cyclization.

Materials:

  • (R)-2-((2-hydroxyethyl)amino)butane-1,4-diol (1 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) (1.2 equivalents)

  • Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equivalents)

  • Pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • N-Protection:

    • Dissolve the starting amino diol in DCM. Cool the solution to 0 °C in an ice bath.

    • Add TEA, followed by the dropwise addition of Boc₂O dissolved in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, wash the reaction mixture with saturated aq. NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino diol.

  • Selective O-Tosylation:

    • Dissolve the N-Boc intermediate in pyridine and cool to 0 °C.

    • Add TsCl portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 2-4 hours, then allow it to stand at 4 °C overnight.

    • Quench the reaction by pouring it into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with 1M HCl (to remove pyridine), saturated aq. NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the crude tosylate. Purify by flash chromatography if necessary.

  • Intramolecular Cyclization:

    • Carefully add NaH to a flask containing anhydrous THF under a nitrogen atmosphere at 0 °C.

    • Add a solution of the purified tosylate in anhydrous THF dropwise to the NaH suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to 0 °C and cautiously quench with saturated aq. NH₄Cl.

    • Extract the product with ethyl acetate. Dry the combined organic extracts over MgSO₄, filter, and concentrate to afford the crude N-Boc protected morpholine derivative. Purify by flash chromatography.

Protocol 2: Amide Coupling to the Morpholine Nitrogen

This protocol details the use of the synthesized chiral morpholine as a nucleophile in a standard amide bond formation, a common step in pharmaceutical synthesis.

Objective: To couple a carboxylic acid to the secondary amine of a deprotected morpholine intermediate.

Materials:

  • Chiral morpholine intermediate (e.g., this compound) (1 equivalent)

  • Carboxylic acid of interest (1 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup:

    • In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid in anhydrous DMF.

    • Add HATU and stir for 5 minutes to pre-activate the acid.

    • Add the chiral morpholine intermediate to the solution, followed by the dropwise addition of DIPEA.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 4-16 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aq. LiCl (to remove DMF), saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Safety and Handling

Morpholine and its derivatives require careful handling in a laboratory setting.[12]

  • Hazards: Morpholine-based compounds are often classified as irritants, causing skin and serious eye irritation.[13] Some may be harmful if swallowed.[12] Always consult the specific Safety Data Sheet (SDS) for the compound in use.[14]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a flame-retardant lab coat, and nitrile gloves.[13][15]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[15] Avoid inhalation of vapors or dust.[13] Keep containers tightly closed and away from ignition sources.[16]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[13] For skin contact, wash off with soap and plenty of water.[13] If inhaled, move the person into fresh air.[13] In all cases of significant exposure, seek immediate medical attention.[12]

Conclusion

This compound and its chiral congeners are not merely intermediates; they are strategic building blocks that enable the efficient and stereocontrolled synthesis of complex pharmaceutical agents. Their inherent chirality and dual points of functionality provide medicinal chemists with a reliable and versatile scaffold. As demonstrated by their crucial role in the synthesis of drugs like Aprepitant and the development of novel therapeutics such as Osivelotor, the mastery of chiral morpholine synthesis and manipulation remains a critical expertise in the pharmaceutical industry. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage these powerful intermediates in their own drug discovery programs.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Department of Applied Chemistry and Chemical Technology, University of Dhaka.
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. ACS Publications - Organic Process Research & Development.
  • 2-((R)-morpholin-3-yl)ethanol hydrochloride. ChemicalBook.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health (NIH).
  • Su, W., Ni, F., Zhang, J., Zhu, B., & Li, J. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905.
  • Preparation method of aprepitant intermediate. (CN104557760A). Google Patents.
  • (R)-Morpholin-2-ylmethanol. ChemScene.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Journal of Organic Chemistry, 83(17), 10487-10500.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives | Request PDF. ResearchGate.
  • SAFETY DATA SHEET. (n.d.).
  • Preparation of aprepitant. (US8133994B2). Google Patents.
  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate.
  • (S)-morpholin-3-ylmethanol. Smolecule.
  • Safety Data Sheet. Angene Chemical.
  • Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. (n.d.).
  • Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. IJPPR.
  • Safety Data Sheet. Fisher Scientific.
  • 103003-01-6|Morpholin-2-ylmethanol. BLD Pharm.
  • (R)-morpholin-3-ylmethanol hydrochloride. Benchchem.
  • Morpholine. North Metal and Chemical Company.
  • Osivelotor. PubChem, National Institutes of Health (NIH).
  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Safety Data Sheet: Morpholine. Carl ROTH.
  • A process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee. (CN102574774A). Google Patents.
  • OSIVELOTOR. precisionFDA.

Sources

Application Notes & Protocols: The Use of (R)-2-(morpholin-3-yl)ethanol as a Versatile Chiral Ligand and Scaffold in Biochemical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Morpholine Scaffold

In the landscape of modern drug discovery, particularly for agents targeting the central nervous system (CNS), the morpholine heterocycle has emerged as a privileged scaffold.[1][2] Its value is rooted in a unique combination of physicochemical properties: a flexible chair-like conformation, a well-balanced lipophilic-hydrophilic profile, and a weakly basic nitrogen atom that confers a favorable pKa for physiological interactions.[1][2] These attributes often enhance critical pharmacokinetic and pharmacodynamic (PK/PD) properties, including improved aqueous solubility, metabolic stability, and the potential to cross the blood-brain barrier.[1][2] Morpholine-containing compounds are not merely theoretical constructs; they are integral to numerous marketed drugs with applications as antidepressants, anxiolytics, and anticancer agents.[1][3]

(R)-2-(morpholin-3-yl)ethanol is a specific, enantiomerically pure building block that offers researchers a strategic entry point for novel ligand design. Its dual functionality—a secondary amine within the morpholine ring and a primary alcohol on the ethyl side chain—provides two distinct points for chemical modification. The defined stereochemistry at the C3 position is critical for creating ligands with high specificity and potency, as biological targets are inherently chiral.

This guide provides a comprehensive overview of the applications of this compound, not as a standalone ligand, but as a foundational scaffold for the synthesis of potent and selective molecules. We will detail the protocols necessary to characterize the resulting ligands' interactions with their biological targets, ensuring scientific rigor and reproducibility.

Physicochemical Profile of this compound

A thorough understanding of a ligand's physical and chemical properties is paramount for designing robust biochemical assays. The data below has been compiled for the hydrochloride salt and the free base forms, which are relevant for synthesis and buffer preparation, respectively.

PropertyValueSource
Chemical Name 2-((R)-morpholin-3-yl)ethanol hydrochloride[4]
CAS Number 1432793-96-8[4]
Molecular Formula C₆H₁₄ClNO₂[4]
Molecular Weight 167.63 g/mol [4]
Appearance White solid[4]
Storage Temperature Room Temperature[4]
pKa (Predicted) 15.06 ± 0.10[5]

Core Application: A Scaffold for Targeted Ligand Synthesis

The primary utility of this compound in biochemical studies is as a chiral building block for creating more complex and targeted ligands. Its structure allows for its incorporation into larger molecules designed to interact with specific biological targets like G-protein coupled receptors (GPCRs), kinases, or other enzymes.

The general workflow involves two key phases: (1) Synthetic Elaboration and (2) Biochemical Characterization . The protocols detailed in this document focus on the second phase, which is essential for validating the synthesized ligand's biological activity.

G cluster_0 Phase 1: Synthetic Elaboration cluster_1 Phase 2: Biochemical Characterization Scaffold This compound Scaffold Reaction1 Reaction at Ring Nitrogen Scaffold->Reaction1 Reaction2 Reaction at Hydroxyl Group Scaffold->Reaction2 Intermediate Functionalized Intermediate Reaction1->Intermediate Reaction2->Intermediate FinalLigand Novel Bioactive Ligand (e.g., Kinase Inhibitor) Intermediate->FinalLigand LBA Ligand Binding Assays (Determine Affinity & Kinetics) FinalLigand->LBA Test in Assays FA Functional Assays (Determine Efficacy & Potency) LBA->FA Validation Validated Lead Compound FA->Validation

Caption: Workflow from scaffold to validated lead compound.

Experimental Protocols for Ligand Characterization

Once a novel ligand derived from the this compound scaffold is synthesized and purified, its interaction with the intended biological target must be rigorously quantified. Ligand binding assays (LBAs) are fundamental tools for this purpose, allowing researchers to measure binding affinity and kinetics.[6][7]

Protocol 1: Determining Binding Affinity (Kᵢ) via Radioligand Competition Assay

This protocol describes a classic method to determine the affinity of a newly synthesized, non-radiolabeled test ligand by measuring its ability to compete off a known radioligand that binds to the same target receptor.

Principle: The test compound's potency in displacing the radioligand is proportional to its binding affinity. The resulting data is used to calculate the inhibitor constant (Kᵢ).

Materials:

  • Target Source: Cell membranes or purified protein expressing the receptor of interest.

  • Radioligand: A high-affinity, commercially available radiolabeled ligand for the target (e.g., ³H- or ¹²⁵I-labeled).

  • Test Ligand: The newly synthesized compound derived from this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand for the target to saturate all specific binding sites.

  • Scintillation Vials & Cocktail.

  • Glass Fiber Filters & Filtration Manifold.

  • Liquid Scintillation Counter.

Methodology:

  • Preparation:

    • Prepare serial dilutions of the test ligand in assay buffer. A typical range would be from 10 µM down to 10 pM.

    • Thaw the receptor-containing membranes on ice. Dilute to the desired concentration (e.g., 10-50 µg protein per well) in ice-cold assay buffer.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add assay buffer.

    • Non-specific Binding (NSB): Add the NSB agent (e.g., 10 µM of a standard unlabeled antagonist).

    • Competition: Add the various dilutions of the test ligand.

  • Incubation:

    • Add the radioligand to all wells at a concentration near its Kₔ value.

    • Add the diluted membranes to all wells to initiate the binding reaction.

    • Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Scientist's Note (Trustworthiness): The incubation time and temperature must be optimized and kept consistent. Equilibrium must be established for accurate Kᵢ determination.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing immediately with ice-cold assay buffer to separate bound from free radioligand.

    • Scientist's Note (Expertise): The speed of filtration and washing is critical to prevent dissociation of the radioligand from the receptor.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test ligand.

    • Plot the percent specific binding against the log concentration of the test ligand to generate a competition curve.

    • Fit the curve using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test ligand that displaces 50% of the specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Measuring Binding Kinetics (kₐ, kₔ) via Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time data on the association (on-rate, kₐ) and dissociation (off-rate, kₔ) of a ligand (analyte) binding to a target protein immobilized on a sensor chip.[8] The ratio of these rates (kₔ/kₐ) gives the equilibrium dissociation constant (Kₔ).

Materials:

  • SPR Instrument (e.g., Biacore, Reichert).

  • Sensor Chip (e.g., CM5 dextran chip).

  • Target Protein: Purified protein of interest.

  • Analyte: The synthesized test ligand.

  • Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

  • Immobilization Reagents: EDC/NHS, ethanolamine.

Methodology:

  • Chip Preparation and Target Immobilization:

    • Activate the sensor chip surface using a fresh mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface. Covalent bonds will form between the protein and the chip surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • Scientist's Note (Trustworthiness): A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes from the signal.

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of the test ligand (analyte) in running buffer. It is crucial to include a zero-concentration sample (buffer only) for double-referencing.

    • Inject the analyte dilutions sequentially over both the target and reference flow cells at a constant flow rate. This is the Association Phase .

    • After the injection, flow running buffer over the chip. This is the Dissociation Phase .

    • Between analyte injections, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • The instrument software records the binding response in Resonance Units (RU) over time, generating a sensorgram for each analyte concentration.

    • After subtracting the reference channel and buffer injection data, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding).

    • This fitting process yields the association rate constant (kₐ, units M⁻¹s⁻¹), the dissociation rate constant (kₔ, units s⁻¹), and the equilibrium dissociation constant (Kₔ, units M).

G cluster_0 SPR Sensorgram Analysis a b a->b Baseline c b->c Association (kₐ) Analyte Injection d c->d Dissociation (kₔ) Buffer Flow e d->e Regeneration f e->f Return to Baseline p1 p2 p3 Response (RU) p2->p3 p4 p3->p4 p5 p4->p5 p6 p7 p8 Time origin origin xaxis xaxis origin->xaxis yaxis yaxis origin->yaxis

Caption: A typical SPR sensorgram showing kinetic phases.

Protocol 3: Assessing Functional Activity via a cAMP Cellular Assay

For ligands targeting GPCRs, it is crucial to determine if binding translates into a cellular response (i.e., if the ligand is an agonist, antagonist, or inverse agonist). Many GPCRs signal through the modulation of cyclic AMP (cAMP). This protocol measures changes in intracellular cAMP levels.

Principle: An agonist will activate the receptor, leading to an increase or decrease in cAMP. An antagonist will block the effect of a known agonist, resulting in no change in cAMP on its own but preventing the agonist response.

Materials:

  • Cell Line: A stable cell line expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Cell Culture Medium, FBS, and antibiotics.

  • Forskolin: A direct activator of adenylyl cyclase, used to stimulate cAMP production.

  • IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

  • Test Ligand and a Known Agonist.

  • cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen).

  • Lysis Buffer.

Methodology:

  • Cell Culture and Plating:

    • Culture the cells under standard conditions (37°C, 5% CO₂).

    • Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

  • Agonist Mode Assay:

    • Wash the cells with serum-free medium.

    • Add serial dilutions of the test ligand (and a known agonist as a positive control) to the cells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Scientist's Note (Expertise): Including a phosphodiesterase inhibitor like IBMX in the incubation step is critical to prevent the rapid degradation of cAMP, thereby amplifying the signal window.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with serial dilutions of the test ligand for 15-30 minutes.

    • Add a fixed concentration of a known agonist (typically its EC₈₀ concentration) to all wells.

    • Incubate for a further 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the assay kit manufacturer's instructions.

    • Perform the cAMP detection assay (e.g., add detection reagents and read the plate on a suitable plate reader).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test ligand. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal efficacy).

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the test ligand. Fit the data to determine the IC₅₀ (concentration that inhibits 50% of the agonist response).

G Ligand Agonist Ligand Receptor GPCR Ligand->Receptor binds GProtein G-Protein (Gs) Receptor->GProtein activates AC Adenylyl Cyclase GProtein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response cAMP->Response triggers

Caption: Simplified Gs-coupled GPCR signaling pathway via cAMP.

References

  • A Comprehensive Guide to Ligand Binding Assays (LBA): Importance, Types, and Applications in Drug Discovery. (2024).
  • Micheli, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences.
  • Micheli, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Ligand binding assay. Wikipedia.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online.
  • About Ligand Binding Assays. Gifford Bioscience.
  • 2-(Morpholin-3-yl)ethanol CAS#: 399580-64-4. ChemicalBook.
  • 2-((R)-morpholin-3-yl)ethanol hydrochloride. ChemicalBook.

Sources

Application Note: Comprehensive Analytical Characterization of (R)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-(morpholin-3-yl)ethanol is a chiral molecule of significant interest in pharmaceutical development due to the prevalence of the morpholine scaffold in biologically active compounds.[1] Its specific stereochemistry necessitates rigorous analytical characterization to ensure enantiomeric purity, structural integrity, and overall quality control. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the full characterization of this compound. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), chiral separation, and Mass Spectrometry (MS) are presented, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Significance of this compound

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific stereoisomer, this compound, presents a chiral center that can critically influence its pharmacological and toxicological profile. It is well-established that enantiomers of a chiral drug can exhibit profoundly different biological activities.[2] Therefore, the ability to confirm the absolute configuration and quantify the enantiomeric excess is paramount during drug discovery, development, and manufacturing. This guide outlines a multi-faceted analytical approach to provide a complete characterization of this molecule.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for verifying the connectivity of atoms, while 2D NMR techniques like HSQC can confirm proton-carbon correlations.[3]

Rationale for NMR Analysis

The proton and carbon environments in this compound are distinct and will produce a characteristic spectral fingerprint. The morpholine ring protons will exhibit complex splitting patterns due to their diastereotopic nature, and the ethanol side chain will show predictable chemical shifts and couplings.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Parameter Value Rationale
Spectrometer Frequency 400 MHz Provides good spectral dispersion.
Pulse Program zg30 Standard 30-degree pulse for quantitative analysis.
Number of Scans 16 Sufficient for good signal-to-noise for a pure sample.
Relaxation Delay 2.0 s Allows for full relaxation of protons.
Acquisition Time 4.0 s Ensures good resolution.

| Spectral Width | 16 ppm | Covers the expected chemical shift range for organic molecules. |

¹³C NMR Acquisition Parameters:

Parameter Value Rationale
Spectrometer Frequency 100 MHz Corresponds to the ¹H frequency.
Pulse Program zgpg30 Standard proton-decoupled 30-degree pulse.
Number of Scans 1024 ¹³C has low natural abundance, requiring more scans.
Relaxation Delay 2.0 s Adequate for most carbon environments.

| Spectral Width | 240 ppm | Covers the full range of organic carbon chemical shifts. |

Purity and Identity Confirmation by HPLC and Mass Spectrometry

A combination of HPLC for purity assessment and Mass Spectrometry for molecular weight verification provides orthogonal data to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of polar organic compounds. Ethanol-water mobile phases can be effective and are considered a greener alternative to acetonitrile or methanol.[4]

Instrumentation:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

Parameter Condition
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (for lack of a strong chromophore)

| Injection Volume | 10 µL |

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Mass Spectrometry (MS) for Molecular Weight Verification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules like this compound, providing accurate molecular weight information.

Instrumentation:

  • A mass spectrometer with an ESI source (e.g., a single quadrupole or time-of-flight analyzer).

MS Parameters:

Parameter Setting
Ionization Mode Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

| Mass Range | 50-500 m/z |

Data Analysis: The expected protonated molecule [M+H]⁺ for C₆H₁₃NO₂ (MW: 131.17 g/mol ) is 132.10.

Enantiomeric Purity by Chiral Chromatography

The critical determination of enantiomeric purity requires a chiral separation method. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the industry standard for this purpose.[5] The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers.[6]

The Principle of Chiral Separation

Chiral stationary phases create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times.[2][7]

Experimental Protocol: Chiral HPLC

Instrumentation:

  • HPLC system with a UV or PDA detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Chromatographic Conditions:

Parameter Condition
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm

| Injection Volume | 5 µL |

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • For method development, a racemic mixture of 2-(morpholin-3-yl)ethanol is required to confirm the retention times of both enantiomers.

Integrated Analytical Workflow

The characterization of this compound should follow a logical workflow to ensure all critical quality attributes are assessed.

G cluster_0 Initial Characterization cluster_1 Purity and Enantiomeric Excess cluster_2 Final Certificate of Analysis A Sample Receipt B NMR Spectroscopy (¹H, ¹³C) A->B Structural Confirmation C Mass Spectrometry (ESI-MS) A->C Molecular Weight Verification D RP-HPLC B->D Purity Assessment C->D E Chiral HPLC D->E Enantiomeric Purity F Data Compilation and Reporting E->F

Caption: Integrated workflow for the complete characterization of this compound.

Data Interpretation and Reporting

A comprehensive Certificate of Analysis (CoA) should be generated, summarizing the findings from all analytical techniques.

Example Data Summary Table:

Analytical Test Method Specification Result
Appearance Visual White to off-white solid Conforms
Identity by ¹H NMR NMR Spectroscopy Structure conforms to reference Conforms
Molecular Weight ESI-MS [M+H]⁺ = 132.10 ± 0.2 132.09
Purity by HPLC RP-HPLC ≥ 98.0% 99.5%

| Enantiomeric Excess | Chiral HPLC | ≥ 99.0% e.e. | 99.8% e.e. |

Conclusion

The analytical characterization of this compound requires a suite of orthogonal techniques to ensure its structural integrity, purity, and enantiomeric specificity. The protocols outlined in this application note provide a robust framework for the reliable and reproducible analysis of this important chiral building block. By following these detailed methodologies, researchers and drug developers can be confident in the quality of their material, a critical aspect of advancing pharmaceutical candidates.

References

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033944).
  • Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Said, M. (2012). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0002994).
  • Al-Saeed, F. A., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205.
  • Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of General Chemistry, 83(5), 785-819.
  • Ma'arif, B., Putra, K. H. P., 'Arifin, M. S., Rukiana, & Amiruddin, R. (2022). Metabolite profiling and activity study of ethanol extract of Chrysophyllum cainito L. leaves in increasing bone density in male mice. Journal of Applied Pharmaceutical Science, 12(8), 133-143.
  • Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations.
  • Sudha, T. (2020). Recent Trends in the Separation of Chiral Drugs. Journal of Biochemistry Research, 2(2).
  • Ali, I., et al. (2025). Synthesis, Characterization, Molecular Dynamic Simulation and Neuroprotective Effects of Synthetic Isoxazolone Derivatives in Ethanol-Induced Neurodegeneration. Clinical and Experimental Pharmacology and Physiology, 52(8), e70051.
  • D'Orazio, G., et al. (2004). Reevaluation of ethanol as organic modifier for use in HPLS-RP mobile phases. Journal of the Brazilian Chemical Society, 15(2), 300-306.
  • SIELC Technologies. (n.d.). Separation of Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis- on Newcrom R1 HPLC column.
  • Kazak, C., et al. (2002). erythro-2-Morpholino-1,2-diphenylethanol. Acta Crystallographica Section E: Structure Reports Online, 58(10), o1135-o1136.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Tolstikova, T. G., et al. (2021).
  • Wu, N., et al. (2011). 2-(2-p-Tolyl-benzo[g]quinolin-3-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2770.
  • Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 757-762.
  • Tekewe, A., et al. (2007). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate.

Sources

Protocol for the Selective Oxidation of (R)-2-(morpholin-3-yl)ethanol to (R)-1-(morpholin-3-yl)ethan-1-one via Swern Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the oxidation of the secondary alcohol, (R)-2-(morpholin-3-yl)ethanol, to its corresponding ketone, (R)-1-(morpholin-3-yl)ethan-1-one. The morpholin-3-one scaffold is a significant structural motif in medicinal chemistry.[1] This protocol employs the Swern oxidation, a robust and mild method utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[2] The key advantages of this procedure are its exceptionally mild reaction conditions (-78 °C) and broad functional group tolerance, which are critical for preventing side reactions on the sensitive morpholine moiety and preserving the stereochemical integrity of the chiral center.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, troubleshooting advice, and data presentation to ensure successful and reproducible execution.

Introduction and Rationale for Method Selection

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis.[5][6] The substrate, this compound, contains a secondary alcohol and a secondary amine within a morpholine ring. The presence of the amine complicates the selection of an oxidizing agent, as many standard oxidants (e.g., chromium-based reagents) operate under harsh acidic conditions that can lead to undesired side reactions or decomposition.[2]

The Swern oxidation was selected for its proven efficacy under cryogenic, non-acidic conditions.[7] This method relies on the in-situ formation of a highly reactive chloro(dimethyl)sulfonium chloride species, which activates the alcohol for subsequent elimination to the ketone.[2][8] Its notable features include:

  • High Chemoselectivity: The reaction conditions are mild enough to tolerate a wide array of sensitive functional groups, including the secondary amine in the morpholine ring.[2]

  • Low Temperature: Operating at -78 °C prevents the decomposition of thermally labile intermediates and minimizes side product formation.[7]

  • Stereochemical Retention: The Swern oxidation is known to cause minimal racemization at adjacent chiral centers, a critical factor for synthesizing enantiomerically pure compounds.[4]

This protocol has been optimized to provide a high yield of the desired ketone product, with a straightforward work-up and purification procedure.

Reaction Scheme & Mechanism

Overall Transformation:

(A generic image placeholder, as I cannot generate images directly. The scheme shows this compound reacting with DMSO, (COCl)₂, and Et₃N in DCM at -78°C to yield (R)-1-(morpholin-3-yl)ethan-1-one, DMS, CO, CO₂, and Et₃NHCl.)

Mechanistic Overview:

The Swern oxidation proceeds through three principal stages:[2][4]

  • Activation of DMSO: At -78 °C, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride to form the highly electrophilic chloro(dimethyl)sulfonium chloride, releasing carbon monoxide and carbon dioxide.[2][9]

  • Alkoxysulfonium Salt Formation: The alcohol substrate attacks the electrophilic sulfur atom of the activated complex, displacing chloride and forming a key alkoxysulfonium salt intermediate.[2]

  • Base-Mediated Elimination: A hindered organic base, typically triethylamine (Et₃N), deprotonates the carbon alpha to the oxygen, inducing an intramolecular elimination (via a five-membered ring transition state) to yield the final ketone, dimethyl sulfide (DMS), and triethylammonium chloride.[2][8]

Materials and Equipment

Reagent/MaterialGradeSupplier ExampleNotes
This compound>97% PurityCommercialStarting material. Ensure it is dry before use.
Dichloromethane (DCM), AnhydrousDriSolv® or equiv.Sigma-AldrichMust be anhydrous (<50 ppm H₂O) for optimal results. Use from a freshly opened bottle or a solvent purification system.
Oxalyl Chloride (2.0 M solution in DCM)Synthesis GradeSigma-AldrichHighly corrosive and moisture-sensitive. A solution is easier and safer to handle than the neat liquid. Handle only in a chemical fume hood.
Dimethyl Sulfoxide (DMSO), AnhydrousACS Grade, >99.9%Acros OrganicsMust be anhydrous. Store over 3Å molecular sieves.
Triethylamine (Et₃N)>99.5%, ReagentFisherScientificShould be distilled from CaH₂ before use to ensure it is dry.
Water, DeionizedType 1 UltrapureN/AFor reaction quenching and work-up.
Brine (Saturated aq. NaCl)N/AN/AFor work-up.
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeVWRFor drying the organic phase.
Silica Gel230-400 meshSiliCycleFor flash column chromatography.
Equipment
Three-neck round-bottom flask (flame-dried)
Magnetic stirrer and stir bar
Septa, nitrogen inlet/outlet, glass stoppersTo maintain an inert atmosphere.
Syringes and needlesFor accurate, anhydrous transfer of reagents.
Low-temperature thermometerTo monitor the internal reaction temperature.
Dry ice/acetone bathTo maintain -78 °C.
Separatory funnelFor extraction.
Rotary evaporatorFor solvent removal.
Flash chromatography setupFor purification.
Thin-Layer Chromatography (TLC) platesFor reaction monitoring.

Detailed Experimental Protocol

This protocol is based on a 10.0 mmol scale of the starting alcohol. Adjust volumes accordingly for different scales.

  • Flask Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Inert Atmosphere: Equip the flask with a low-temperature thermometer, a rubber septum for reagent addition, and a nitrogen inlet connected to a bubbler. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Reagent: Add 50 mL of anhydrous dichloromethane (DCM) to the flask via syringe.

  • Cooling: Cool the stirred DCM to -78 °C using a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Slowly add 7.5 mL of a 2.0 M solution of oxalyl chloride in DCM (15.0 mmol, 1.5 equiv) to the cold DCM via syringe over 5 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Prepare DMSO Solution: In a separate dry vial, prepare a solution of 2.1 mL of anhydrous DMSO (30.0 mmol, 3.0 equiv) in 10 mL of anhydrous DCM.

  • Add DMSO: Add the DMSO solution dropwise to the reaction flask via syringe over 10-15 minutes. Vigorous gas evolution (CO and CO₂) will be observed.[3] Crucial Insight: This step is highly exothermic. Slow addition is critical to maintain the internal temperature at -78 °C and prevent the decomposition of the activated complex.[7]

  • Stir: Stir the resulting milky white suspension for 30 minutes at -78 °C.

  • Prepare Alcohol Solution: Dissolve this compound (10.0 mmol, 1.0 equiv) in 20 mL of anhydrous DCM in a separate dry flask.

  • Add Alcohol: Add the alcohol solution dropwise to the reaction mixture over 15 minutes. Ensure the temperature remains below -70 °C.

  • Stir: Stir the reaction mixture for 45-60 minutes at -78 °C. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH, stained with potassium permanganate). The starting material should be consumed.

  • Base Addition: Slowly add 7.0 mL of triethylamine (50.0 mmol, 5.0 equiv) to the reaction mixture via syringe over 10 minutes.[9] A thick white precipitate of triethylammonium chloride will form.[3]

  • Warm to Room Temperature: After the addition is complete, remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature over approximately 1 hour with continued stirring.[10]

  • Quench: Add 50 mL of water to the flask to quench the reaction. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of DCM.

  • Wash: Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of saturated brine solution.[3]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel.

  • Eluent System: A gradient elution system, such as 0-10% methanol in dichloromethane, is often effective. Adding a small amount of triethylamine (0.5%) to the eluent can help prevent the product from streaking on the column.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield (R)-1-(morpholin-3-yl)ethan-1-one as the final product.

Workflow Visualization

The following diagram outlines the complete experimental workflow.

Sources

Application Note & Protocol: Chemoselective Deoxygenation of (R)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective removal of hydroxyl groups, or deoxygenation, is a fundamental transformation in organic synthesis, particularly critical in medicinal chemistry for modifying the polarity, metabolic stability, and pharmacological profile of drug candidates. This application note provides a comprehensive, field-tested guide for the efficient and stereoretentive reduction of the primary hydroxyl group in (R)-2-(morpholin-3-yl)ethanol to yield (R)-3-ethylmorpholine. We present a robust, two-step procedure involving the activation of the alcohol as a tosylate ester, followed by its reductive cleavage using lithium aluminum hydride (LiAlH₄). This document elucidates the rationale behind the chosen methodology over alternatives, offers detailed, step-by-step protocols for both stages, and includes mechanistic insights, troubleshooting advice, and essential safety considerations for researchers in drug development and chemical synthesis.

Introduction and Strategic Rationale

The morpholine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. Modifying its substituents allows for fine-tuning of a molecule's properties. The conversion of an ethanol substituent to an ethyl group, as in the case of this compound, represents a strategic deoxygenation that reduces hydrogen bonding potential and increases lipophilicity.

The direct reduction of a primary alcohol is challenging due to the poor leaving group nature of the hydroxide ion (HO⁻).[1] Therefore, a successful strategy requires converting the hydroxyl into a more labile functional group. Several methodologies exist for alcohol deoxygenation:

  • Barton-McCombie Deoxygenation: A radical-mediated pathway involving a thiocarbonyl intermediate.[2][3] While effective for many substrates, it often shows reduced efficiency for primary alcohols and traditionally relies on toxic tributyltin hydride, posing significant purification and disposal challenges.[2][4]

  • Catalytic Deoxygenation: Modern approaches using transition-metal catalysts (e.g., Ru, Ir) offer elegant and greener alternatives.[5][6] These methods can exhibit high chemoselectivity, even in the presence of other sensitive functional groups like amines.[6][7] However, they may require specialized, air-sensitive catalysts and ligands not universally available.

  • Two-Step Activation-Reduction: This classical and highly reliable approach involves converting the alcohol to a sulfonate ester (e.g., tosylate, mesylate) followed by nucleophilic displacement with a hydride reagent.[1] This method was chosen for its high reliability for primary alcohols, operational simplicity, cost-effectiveness, and the well-understood reaction mechanism.

The substrate, this compound, presents a specific chemoselectivity challenge: the presence of a secondary amine within the morpholine ring. This amine possesses an acidic proton (N-H) that will react with organometallic or strong hydride reagents. The selected protocol accounts for this by employing a stoichiometric excess of the reducing agent, ensuring both the neutralization of the acidic proton and the complete reduction of the tosylate intermediate. The reaction is designed to preserve the stereocenter at the C3 position of the morpholine ring, as it is not directly involved in the chemical transformation.

Overall Reaction Scheme

Experimental Protocols & Methodologies

This section provides detailed, step-by-step procedures for the synthesis. All operations involving anhydrous solvents and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using flame-dried glassware.

Part 1: Synthesis of (R)-2-(morpholin-3-yl)ethyl 4-methylbenzenesulfonate (Tosylation)

This step converts the primary alcohol into an excellent leaving group, the tosylate, making the carbon susceptible to nucleophilic attack by a hydride.

Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve this compound and DMAP in anhydrous DCM cool Cool solution to 0 °C (ice-water bath) prep->cool add_base Add Triethylamine (Et3N) cool->add_base add_tscl Add p-Toluenesulfonyl Chloride (TsCl) portion-wise add_base->add_tscl react Stir at 0 °C for 30 min, then warm to RT and stir for 12-16 h add_tscl->react quench Quench with saturated aq. NaHCO3 react->quench extract Extract with DCM (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by flash column chromatography dry->purify product1 Tosylate Product purify->product1 Yields pure tosylate

Caption: Workflow for the tosylation of the primary alcohol.

ReagentFormulaM.W. ( g/mol )Molar Eq.
This compoundC₆H₁₃NO₂131.171.0
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.651.2
Triethylamine (Et₃N)C₆H₁₅N101.191.5
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.170.05
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-
Saturated aq. NaHCO₃ SolutionNaHCO₃84.01-
Brine (Saturated aq. NaCl)NaCl58.44-
Anhydrous Sodium SulfateNa₂SO₄142.04-
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and DMAP (0.05 eq.). Dissolve the solids in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add triethylamine (1.5 eq.) to the stirred solution. Subsequently, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Note: Triethylamine acts as the base to neutralize the HCl generated during the reaction. DMAP serves as a nucleophilic catalyst to accelerate the formation of the sulfonate ester. Adding TsCl slowly at 0 °C controls the exothermic reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient elution, e.g., 0-10% methanol in DCM) to afford the pure tosylate product.

Part 2: Reduction of (R)-2-(morpholin-3-yl)ethyl 4-methylbenzenesulfonate to (R)-3-ethylmorpholine

This step uses a powerful hydride source, LiAlH₄, to displace the tosylate group via an Sɴ2 mechanism, forming the desired C-H bond.

Caption: Sɴ2 displacement of the tosylate by a hydride nucleophile.

ReagentFormulaM.W. ( g/mol )Molar Eq.
(R)-2-(morpholin-3-yl)ethyl 4-methylbenzenesulfonateC₁₃H₁₉NO₄S285.361.0
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.952.5
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11-
Ethyl AcetateC₄H₈O₂88.11-
Water (Deionized)H₂O18.02-
15% (w/v) aq. NaOH SolutionNaOH40.00-
Anhydrous Magnesium SulfateMgSO₄120.37-
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add Lithium Aluminum Hydride (2.5 eq.) and anhydrous THF to form a suspension (approx. 0.5 M). Cool the suspension to 0 °C.

    • Causality Note: A 2.5 molar excess of LiAlH₄ is critical. At least 1.0 eq. is consumed in an acid-base reaction with the morpholine N-H proton, and 1.0 eq. is required for the tosylate reduction. The excess ensures the reaction proceeds to completion.[8][9] LiAlH₄ reacts violently with water; anhydrous conditions are mandatory.[10]

  • Substrate Addition: Dissolve the tosylate intermediate (1.0 eq.) in anhydrous THF and add it to the addition funnel. Add the tosylate solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C for THF) for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Quenching (Fieser Workup - EXTREME CAUTION ): Cool the reaction mixture to 0 °C in an ice-water bath. Quench the excess LiAlH₄ by the slow, dropwise addition of the following reagents in sequence (for 'x' g of LiAlH₄ used):

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water A granular white precipitate of aluminum salts should form.

    • Safety & Trustworthiness Note: This quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly, behind a blast shield, in a well-ventilated fume hood. This specific sequence is designed to produce easily filterable inorganic salts, simplifying the workup.

  • Workup: Allow the resulting slurry to stir at room temperature for 1 hour. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by Kugelrohr distillation or flash chromatography if necessary to yield (R)-3-ethylmorpholine.

Data Summary and Troubleshooting

Key Experimental Parameters
ParameterStep 1: TosylationStep 2: Reduction
Substrate This compound(R)-Tosylate Intermediate
Key Reagent p-Toluenesulfonyl Chloride (TsCl)Lithium Aluminum Hydride (LiAlH₄)
Stoichiometry 1.2 eq. TsCl, 1.5 eq. Et₃N2.5 eq. LiAlH₄
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature0 °C to Reflux (~66 °C)
Reaction Time 12-16 hours4-6 hours
Expected Yield 85-95%80-90%
Purification Flash Column ChromatographyFiltration / Distillation
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Tosylation Incomplete Insufficient base; inactive TsCl (hydrolyzed); insufficient reaction time.Add additional Et₃N and TsCl. Ensure TsCl is fresh. Allow the reaction to stir for a longer period.
Reduction Stalls Insufficient LiAlH₄; moisture contamination; poor quality THF.Use a larger excess of LiAlH₄ (3.0-3.5 eq.). Ensure all glassware is rigorously dried and THF is from a freshly opened bottle or distilled.
Low Yield in Reduction Step Inefficient quenching/workup leading to product loss in the aluminum salts.Stir the quenched slurry for a longer period before filtration. Wash the filter cake extensively with a polar aprotic solvent like THF or EtOAc.
Formation of Dimer Side-Product The morpholine nitrogen of one molecule displaces the tosylate of another.This is unlikely under the tosylation conditions with Et₃N but can be minimized by ensuring slow addition of TsCl and maintaining dilute conditions.

References

  • Dai, X.-J., & Li, C.-J. (2016). En Route to a Practical Primary Alcohol Deoxygenation. Journal of the American Chemical Society, 138(16), 5433–5440. [Link][5][6][7]
  • Dolby, L. J., & Rosencrantz, D. R. (1962). The Mechanism of the Lithium Aluminum Hydride Cleavage of Alkyl Tosylate. The Journal of Organic Chemistry, 27(7), 2345-2347. [Link][11][12]
  • Organic Chemistry Portal. (n.d.). En Route to a Practical Primary Alcohol Deoxygenation.
  • Grokipedia. (n.d.). Barton–McCombie deoxygenation.
  • Organic Chemistry Portal. (n.d.). Barton-McCombie Reaction.
  • Organic Chemistry Portal. (n.d.). Deoxygenation.
  • NROChemistry. (n.d.). Barton-McCombie Reaction: Mechanism & Examples.
  • Chem-Station. (2014). Barton-McCombie Deoxygenation.
  • Wikipedia. (n.d.). Alcohol (chemistry).
  • Chem-Station. (2014). Conversion of Alcohols into Alkanes.
  • ResearchGate. (2015). Lithium Aluminum Hydride: A Powerful Reducing Agent.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. (2014). Chemoselective Reactions.

Sources

Application Notes & Protocols: Strategic Incorporation of (R)-2-(morpholin-3-yl)ethanol into Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Morpholine Scaffold

In the landscape of modern drug discovery, the morpholine heterocycle has firmly established itself as a "privileged scaffold".[1][2] Its frequent appearance in approved pharmaceuticals and clinical candidates is not coincidental but is rooted in a unique combination of advantageous physicochemical and metabolic properties.[1][3][4] The morpholine ring imparts a favorable balance of lipophilicity and hydrophilicity, often enhancing aqueous solubility and improving the overall pharmacokinetic (PK) profile of a molecule.[5][6] Its saturated, chair-like conformation can act as a rigid scaffold to correctly orient pharmacophoric elements for optimal target engagement, while the weak basicity of the nitrogen atom (pKa ~8.5) ensures it is often protonated at physiological pH, aiding in solubility and target interaction.[5][6]

(R)-2-(morpholin-3-yl)ethanol is a particularly valuable building block that offers stereochemical control and two distinct, orthogonally reactive functional handles: a secondary amine within the morpholine ring and a primary alcohol on the ethyl side chain. This dual functionality allows for sequential or selective elaboration, making it a versatile synthon for creating diverse chemical libraries aimed at a wide range of biological targets, including kinases and G-protein coupled receptors.[7][8]

This guide provides detailed protocols and expert insights into the primary methods for incorporating this chiral building block into larger molecular frameworks, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Core Synthetic Strategies and Protocols

The two primary reactive sites on this compound—the secondary amine (N-H) and the primary alcohol (O-H)—can be targeted with high selectivity. The secondary amine is generally the more nucleophilic and sterically accessible site, making it the preferred handle for initial diversification.

Strategy 1: N-Functionalization via Reductive Amination

Reductive amination is arguably one of the most robust and widely used methods for C-N bond formation in pharmaceutical chemistry.[9] It provides a direct and high-yielding pathway to introduce a wide variety of substituents at the morpholine nitrogen. The reaction proceeds through the formation of an intermediate iminium ion from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild, selective reducing agent.

Expertise & Causality: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Unlike stronger hydrides (e.g., NaBH₄), it is mild enough not to reduce the starting aldehyde or ketone, minimizing side products. It is also less sensitive to acidic conditions, which can be beneficial as the reaction is often mildly acidic to promote iminium ion formation.

Protocol 1: N-Alkylation of this compound with an Aldehyde

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M), add the desired aldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. A small amount of acetic acid (0.1 eq) can be added to catalyze iminium ion formation, although it is often not necessary.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A Dissolve this compound and Aldehyde in DCM B Add NaBH(OAc)₃ A->B Initiate C Stir at Room Temp (2-16h) B->C Reduction D Quench with aq. NaHCO₃ C->D Complete E Extract with DCM D->E F Dry, Concentrate & Purify E->F G N-Alkylated Product F->G Final Product

Caption: Workflow for N-alkylation via reductive amination.

Strategy 2: N-Functionalization via Acylation

The formation of an amide bond is a cornerstone of medicinal chemistry. Acylating the nitrogen of this compound introduces a stable, planar group that can participate in hydrogen bonding and other key interactions within a biological target's binding site. This is commonly achieved by reacting the amine with a carboxylic acid in the presence of a peptide coupling agent.

Expertise & Causality: Direct reaction with an acid chloride is possible but often leads to side reactions and requires harsh conditions. The use of modern coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) is superior. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that readily couples with the amine under mild conditions, minimizing racemization and side product formation. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction without competing as a nucleophile.

Protocol 2: N-Acylation of this compound with a Carboxylic Acid

Step-by-Step Methodology:

  • Activation: In a flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous dimethylformamide (DMF). Stir at room temperature for 15-20 minutes to pre-activate the acid.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Coupling: Add the solution of this compound to the pre-activated acid mixture dropwise at 0 °C (ice bath).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous lithium chloride (LiCl) solution (3x) to remove DMF.

  • Extraction: Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Experimental Workflow: N-Acylation

G cluster_activation Acid Activation cluster_coupling Amide Coupling cluster_workup Workup & Purification A Mix Carboxylic Acid, HATU, & DIPEA in DMF B Add this compound solution at 0°C A->B Activate C Stir at Room Temp (4-12h) B->C Formation D Dilute with EtOAc, Wash with LiCl C->D Complete E Aqueous Washes (HCl, NaHCO₃, Brine) D->E F Dry, Concentrate & Purify E->F G N-Acylated Product F->G Final Product

Caption: Workflow for N-acylation using peptide coupling agents.

Strategy 3: O-Functionalization via Williamson Ether Synthesis

To functionalize the primary alcohol, the more nucleophilic secondary amine must first be rendered unreactive. This is a classic example of using a protecting group strategy. Once the amine is protected, the alcohol can be deprotonated to form a potent nucleophile for subsequent reaction with an electrophile, such as an alkyl halide.

Expertise & Causality: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the secondary amine. It is easily installed using Boc-anhydride and is stable to the basic conditions required for the subsequent etherification. More importantly, it can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) that will not affect the newly formed ether linkage. For the etherification step, sodium hydride (NaH) is an effective base as it irreversibly deprotonates the alcohol to form the sodium alkoxide, driving the reaction to completion. Anhydrous conditions are paramount, as any water will quench the NaH.

Protocol 3: O-Alkylation via a Protection-Etherification-Deprotection Sequence

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM.

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at 0 °C.

    • Stir at room temperature for 2-4 hours until LC-MS confirms complete protection.

    • Wash with water and brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate, which is often used without further purification.

  • O-Alkylation (Etherification):

    • Dissolve the N-Boc intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir at 0 °C for 30 minutes, then add the alkyl halide (e.g., benzyl bromide, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 6-18 hours.

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.

  • N-Deprotection:

    • Dissolve the purified, N-Boc, O-alkylated product in DCM (approx. 0.1 M).

    • Add trifluoroacetic acid (TFA) (10-20 eq, typically 20% v/v).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Concentrate the reaction mixture in vacuo. Co-evaporate with toluene to remove residual TFA.

    • Dissolve the residue in DCM and wash with saturated NaHCO₃ to neutralize. Dry and concentrate to yield the final O-alkylated product.

Experimental Workflow: O-Alkylation Sequence

G A Protect Amine with Boc₂O B Deprotonate Alcohol with NaH in THF A->B Step 1 C Add Alkyl Halide (R-X) B->C Step 2a D Remove Boc Group with TFA in DCM C->D Step 2b: Etherification E O-Alkylated Product D->E Step 3

Caption: Workflow for O-alkylation via a protection strategy.

Summary of Methodologies

Method Functional Group Targeted Key Reagents Typical Yield Key Considerations
Reductive Amination Secondary Amine (N-H)Aldehyde/Ketone, NaBH(OAc)₃70-95%Wide substrate scope; mild conditions; one-pot procedure.[9]
Acylation Secondary Amine (N-H)Carboxylic Acid, HATU, DIPEA65-90%Forms stable amide bond; ideal for mimicking peptide bonds.
Williamson Ether Synthesis Primary Alcohol (O-H)NaH, Alkyl Halide50-80% (over 3 steps)Requires prior protection of the amine; sensitive to moisture.

References

  • Daina, A., & Zoete, V. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Benci, K., & Mandić, L. (2021). Morpholine in Medicinal Chemistry. Molecules. This is a general topic, the specific ACS article[5] is a better primary source.
  • Kourounakis, A., & Xanthopoulos, D. (2020).
  • Semantic Scholar. (2019). Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance. Various Sources. [Link]
  • International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. IJPREMS. [Link]
  • Taylor & Francis Online. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
  • E3S Web of Conferences. (2024).
  • Conjecto. (2024). Morpholine derivatives: Significance and symbolism. Conjecto. [Link]
  • Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Tukaev, A. G., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
  • Citoler, J., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.

Sources

Application Note & Protocols: Synthetic Routes to Novel Derivatives of (R)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1][2][3] The introduction of stereocenters into the morpholine ring can significantly modulate biological activity, making the development of robust, stereoselective synthetic routes a critical endeavor for drug discovery.[1] This document provides detailed application notes and protocols for the synthesis of novel derivatives of (R)-2-(morpholin-3-yl)ethanol, a chiral building block of significant interest. We will explore two primary strategic approaches: the de novo asymmetric synthesis of the C3-substituted morpholine core and the subsequent derivatization of the pre-formed chiral scaffold. The protocols herein are designed to be self-validating, with explanations grounded in mechanistic principles to guide researchers in their synthetic efforts.

Introduction: The Strategic Importance of the (R)-Morpholin-3-yl Ethanol Scaffold

The morpholine ring is not merely a passive carrier moiety; its oxygen atom can act as a hydrogen bond acceptor, and its nitrogen atom's basicity can be finely tuned, influencing solubility, metabolic stability, and target engagement.[2] When chirality is introduced, particularly at the C3 position adjacent to the nitrogen, the spatial arrangement of substituents can dictate specific interactions with chiral biological targets like enzymes and receptors.[4]

This compound represents a versatile synthon. The (R)-stereocenter provides a fixed anchor point for chiral recognition, the secondary amine is a handle for introducing a wide array of substituents, and the primary alcohol on the side chain offers another site for modification. The synthetic challenge lies in efficiently and selectively constructing this scaffold and its derivatives with high enantiomeric purity. This guide outlines field-proven strategies to achieve this, moving beyond simple procedural lists to explain the causality behind methodological choices.

Overview of Synthetic Strategies

The synthesis of novel this compound derivatives can be approached from two distinct strategic directions. The choice of strategy depends on the availability of starting materials and the desired diversity of the final compounds.

G cluster_0 Synthetic Landscape start Achiral Precursors strategy1 Strategy 1: De Novo Asymmetric Synthesis start->strategy1 Stereocenter Creation chiral_scaffold This compound Scaffold strategy2 Strategy 2: Scaffold Derivatization chiral_scaffold->strategy2 Functionalization derivatives Novel Derivatives strategy1->chiral_scaffold High Enantiopurity strategy2->derivatives

Caption: High-level overview of the two primary synthetic strategies.

Strategy 1: De Novo Asymmetric Synthesis of the Chiral Core This approach involves constructing the chiral morpholine ring from achiral or simpler chiral precursors. It is ideal when the starting scaffold is not commercially available or when the desired C3-substituent is best installed during the ring-forming process. A highly effective method is the tandem catalytic reaction.

Strategy 2: Derivatization of the Pre-formed this compound Scaffold This strategy is employed when the parent scaffold is readily accessible. It allows for rapid generation of a library of analogues by modifying the morpholine nitrogen (N4) or the terminal hydroxyl group. A particularly powerful method involves activating the C3 position for nucleophilic addition.

Strategy 1 Protocol: Tandem Asymmetric Synthesis of the Morpholine Core

A robust and elegant method for accessing 3-substituted chiral morpholines is a one-pot, two-step tandem reaction involving titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation.[5] This process efficiently converts readily available aminoalkyne substrates into enantioenriched morpholines.

G cluster_1 Tandem Hydroamination / Asymmetric Transfer Hydrogenation node_start Starting Material Ether-containing Aminoalkyne node_hydroamination Step 1: Hydroamination Ti Catalyst Intramolecular Cyclization node_start->node_hydroamination node_imine Intermediate Cyclic Imine (Dehydromorpholine) node_hydroamination->node_imine Forms C=N bond node_ath Step 2: Asymmetric Transfer Hydrogenation Chiral Ru Catalyst (e.g., RuCl[(S,S)-Ts-DPEN](η⁶-p-cymene)) HCOOH/NEt₃ node_imine->node_ath Stereoselective Reduction node_product {Product | (R)-3-Substituted Morpholine} node_ath->node_product High ee (>95%)

Caption: Workflow for the one-pot synthesis of chiral 3-substituted morpholines.

Protocol 1: Synthesis of (R)-3-benzyl-4-tosylmorpholine

This protocol is adapted from the methodology developed by Schafer et al. and serves as a foundational route to a C3-substituted precursor of the target scaffold.[5]

Rationale:

  • Hydroamination: A commercially available titanium catalyst efficiently catalyzes the intramolecular addition of the amine to the alkyne, forming the cyclic imine intermediate.[5]

  • Asymmetric Transfer Hydrogenation (ATH): The Noyori-Ikariya catalyst, RuCl, is a highly effective catalyst for the enantioselective reduction of cyclic imines. The hydrogen-bonding interaction between the ether oxygen of the substrate and the catalyst's ligand is proposed to be crucial for achieving high stereoselectivity.[5] Formic acid/triethylamine serves as the hydrogen source.

Materials:

  • N-(2-(prop-2-yn-1-yloxy)ethyl)-4-methylbenzenesulfonamide (Starting Aminoalkyne)

  • Bis(amidate)bis(amido)Ti catalyst

  • RuCl

  • Anhydrous Toluene

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, add the starting aminoalkyne (1.0 mmol) and the Ti catalyst (0.05 mmol, 5 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Hydroamination: Add anhydrous toluene (5 mL) via syringe. Seal the tube and heat the reaction mixture at 110 °C for 24 hours. Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material and formation of the cyclic imine.

  • Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. Prepare a 5:2 mixture of formic acid and triethylamine. Add the Ru catalyst (0.01 mmol, 1 mol%) to the reaction vessel, followed by the HCOOH/NEt₃ mixture (0.5 mL).

  • Reduction: Stir the mixture at room temperature for 18 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the (R)-3-substituted morpholine derivative.

  • Characterization: Confirm the structure and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Substrate R-GroupTypical YieldTypical ee (%)
Phenyl85%>99%
4-MeO-Ph81%>99%
Thienyl75%98%
Cyclohexyl78%96%
Data synthesized from trends reported in related literature.[5]

Strategy 2 Protocol: C3-Derivatization via Grignard Addition

For generating diversity directly at the C3 position of the morpholine ring, a powerful method involves the reaction of a Grignard reagent with an oxazolidin[2,3-c]morpholine intermediate. This approach was successfully applied in the synthesis of Delmopinol and can be adapted for our target scaffold.[6]

G cluster_2 C3-Derivatization via Grignard Addition node_start Starting Material This compound node_cyclization Step 1: Cyclization Paraformaldehyde Forms Aminal node_start->node_cyclization node_intermediate Intermediate Chiral Oxazolidin[2,3-c]morpholine node_cyclization->node_intermediate Water removal node_grignard Step 2: Grignard Reaction R-MgX Ring Opening node_intermediate->node_grignard Nucleophilic attack at C8a node_product {Product | (R)-2-(3-R-morpholin-3-yl)ethanol} node_grignard->node_product Stereocenter retained

Caption: Workflow for C3-functionalization using a Grignard reaction.

Protocol 2: Synthesis of (R)-2-(3-propylmorpholin-3-yl)ethanol

Rationale:

  • Intermediate Formation: The starting this compound is reacted with an aldehyde (e.g., paraformaldehyde) to form a bicyclic aminal, oxazolidin[2,3-c]morpholine. This intermediate activates the C3 position (now C8a in the bicyclic system) towards nucleophilic attack.

  • Grignard Addition: The Grignard reagent (R-MgX) attacks the electrophilic carbon of the aminal, leading to the opening of the oxazolidine ring and the formation of a new carbon-carbon bond at the C3 position of the original morpholine. The original stereochemistry at this center is retained.

Materials:

  • This compound

  • Paraformaldehyde

  • Toluene

  • Propylmagnesium bromide (1 M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dean-Stark apparatus

Procedure:

  • Formation of the Oxazolidin[2,3-c]morpholine Intermediate:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 mmol), paraformaldehyde (1.1 mmol), and toluene (20 mL).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 4-6 hours).

    • Cool the reaction mixture to room temperature. The resulting solution containing the bicyclic intermediate is used directly in the next step.

  • Grignard Reaction:

    • In a separate, dry flask under an inert atmosphere, prepare the Grignard reagent or use a commercially available solution.

    • Cool the Grignard reagent solution to 0 °C.

    • Slowly add the toluene solution of the oxazolidin[2,3-c]morpholine intermediate to the Grignard reagent via cannula or dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (15 mL) at 0 °C.

    • Add toluene (20 mL) and stir the biphasic mixture until all salts have dissolved.

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product by flash column chromatography (using a gradient of methanol in dichloromethane) to obtain the desired (R)-2-(3-propylmorpholin-3-yl)ethanol.

    • Characterize the product using NMR and Mass Spectrometry. Confirm retention of stereochemistry via polarimetry or comparison with known standards.

General Protocols for Scaffold Derivatization

Once the core this compound scaffold (or its C3-substituted analogues) is in hand, further diversification can be readily achieved.

Protocol 3: N-Arylation (Buchwald-Hartwig Amination)

Rationale: This palladium-catalyzed cross-coupling reaction is a highly reliable and general method for forming C-N bonds, allowing for the introduction of a wide range of (hetero)aryl groups onto the morpholine nitrogen.

Procedure Outline:

  • Combine the morpholine derivative (1.0 mmol), aryl halide (1.1 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) in a Schlenk tube.

  • Add an anhydrous solvent (e.g., dioxane or toluene).

  • Degas the mixture and backfill with an inert gas.

  • Heat the reaction (typically 80-110 °C) until completion, as monitored by TLC or LC-MS.

  • Cool, dilute with a suitable solvent, filter through celite to remove palladium salts, and concentrate.

  • Purify by column chromatography.

Protocol 4: O-Acylation (Ester Formation)

Rationale: A straightforward and high-yielding reaction to derivatize the primary alcohol, creating esters with varied properties.

Procedure Outline:

  • Dissolve the morpholine ethanol derivative (1.0 mmol) in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine or pyridine, 1.5 mmol).

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride or acid anhydride (1.2 mmol).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup to remove the base and salts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The synthetic routes outlined in this guide provide robust and versatile strategies for accessing novel derivatives of this compound. The tandem hydroamination/asymmetric transfer hydrogenation offers an elegant solution for the de novo construction of the chiral core with excellent enantioselectivity. For rapid diversification of an existing scaffold, the Grignard addition to an activated oxazolidin[2,3-c]morpholine intermediate is a powerful tool for installing a variety of substituents at the critical C3 position. These core strategies, combined with standard functionalization protocols, equip researchers in drug development with a reliable toolkit for exploring the chemical space around this important pharmacophore.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]
  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 9270–9281. [Link]
  • Nikolaou, S., & Papapetropoulos, N. (2007). Medicinal chemistry of 2,2,4-substituted morpholines. Medicinal Chemistry, 3(4), 309-19. [Link]
  • D'Andrea, P., & Pedretti, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
  • Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., & Shahar, Y. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168–173. [Link]
  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions. Journal of Medicinal Chemistry, 43(7), 1380-97. [Link]
  • Turos, E., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10317-10324. [Link]
  • Sharma, S., & Kumar, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S2), 1025-1045. [Link]
  • Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. PubMed. [Link]
  • Turos, E., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • Singh, R., & Singh, L. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(15), 4987. [Link]
  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • Almansa, C., et al. (2012). Process for the preparation of delmopinol and derivatives thereof.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of (R)-2-(morpholin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the yield and enantiomeric purity of this valuable chiral building block. The morpholine ring is a privileged scaffold in medicinal chemistry, and the stereochemistry of its substituents can significantly impact biological activity, making robust asymmetric syntheses critical.[1] This document moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and enhance your synthetic strategies.

I. Overview of Synthetic Strategies

The asymmetric synthesis of chiral morpholines, such as this compound, can be approached through several primary strategies. These generally involve either forming the stereocenter before cyclization, during cyclization, or after the morpholine ring has been constructed.[2][3] While methods using stoichiometric chiral starting materials are common, catalytic asymmetric approaches are often more efficient and economical.[2][3]

One powerful technique is the asymmetric hydrogenation of unsaturated morpholines using a rhodium catalyst with a chiral bisphosphine ligand.[2][3] This method can provide high yields and excellent enantioselectivities (up to 99% ee).[2][3] Another effective approach is a tandem one-pot reaction involving hydroamination followed by asymmetric transfer hydrogenation, which can also produce chiral 3-substituted morpholines with high enantiomeric excess.[4][5]

The choice of strategy often depends on the available starting materials, desired scale, and the specific stereoisomer required. Understanding the mechanism and potential pitfalls of each approach is key to successful optimization.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in morpholine synthesis can be attributed to several factors, from incomplete reactions to suboptimal workup procedures.[6]

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. For instance, in the dehydration of diethanolamine to form the morpholine core, a slight drop in temperature can significantly decrease the yield.[6]

    • Expert Insight: The stability of intermediates is crucial. In tandem reactions, such as hydroamination followed by asymmetric transfer hydrogenation, the intermediate cyclic imine must be efficiently converted to the final product. Ensure the reduction step is initiated promptly after the hydroamination is complete.

  • Suboptimal Reagent Stoichiometry:

    • Troubleshooting: Carefully re-evaluate the molar ratios of your reactants and catalysts. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side product formation.

    • Expert Insight: For catalytic reactions, ensure the catalyst loading is optimized. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to undesired side reactions or be economically inefficient.

  • Catalyst Deactivation:

    • Troubleshooting: If using a catalyst, ensure it is active and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Impurities in starting materials or solvents can poison the catalyst.[7]

    • Expert Insight: The purity of starting materials is paramount. For example, in rhodium-catalyzed asymmetric hydrogenations, trace impurities can significantly inhibit catalytic activity.[1][2][3]

  • Inefficient Product Isolation:

    • Troubleshooting: The polarity of this compound, with its hydroxyl and amine functionalities, can make extraction and purification challenging. It may have significant water solubility.[6]

    • Expert Insight: Use a suitable extraction solvent and consider techniques like continuous liquid-liquid extraction for highly water-soluble products. During chromatographic purification, select a solvent system that provides good separation from impurities without causing significant product loss on the column.

Q2: The enantiomeric excess (ee) of my product is lower than expected. How can I improve the stereoselectivity?

Achieving high enantioselectivity is often the most critical aspect of synthesizing chiral molecules.

Potential Causes & Solutions:

  • Suboptimal Chiral Catalyst or Ligand:

    • Troubleshooting: The choice of chiral catalyst or ligand is fundamental to the success of an asymmetric synthesis. Screen a variety of chiral ligands to find the one that provides the best selectivity for your specific substrate.

    • Expert Insight: In asymmetric transfer hydrogenation, hydrogen-bonding interactions between the substrate and the catalyst's ligand can be crucial for obtaining high enantiomeric excess.[4][5] For the synthesis of 3-substituted morpholines, catalysts like RuCl have proven effective.[4]

  • Incorrect Reaction Temperature:

    • Troubleshooting: Temperature can have a profound effect on the enantioselectivity of a reaction. Generally, lower temperatures favor higher selectivity.

    • Expert Insight: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. It's often a trade-off between reaction time and enantiomeric excess.

  • Racemization of Product:

    • Troubleshooting: The product itself may be susceptible to racemization under the reaction or workup conditions. This is particularly a concern if the stereocenter is adjacent to a carbonyl group or is otherwise activated.

    • Expert Insight: Analyze the product's stability under the reaction conditions. If racemization is occurring, consider modifying the workup procedure to be milder (e.g., avoiding strong acids or bases, keeping temperatures low).

Q3: I'm observing significant side product formation. How can I improve the reaction's selectivity?

Side reactions compete for your starting materials and can complicate purification.

Potential Causes & Solutions:

  • Incorrect Reaction Temperature:

    • Troubleshooting: As with enantioselectivity, temperature plays a critical role in controlling chemoselectivity. Higher temperatures can often lead to the formation of undesired byproducts.[7]

    • Expert Insight: Carefully control the reaction temperature. A well-calibrated and controlled heating system is essential for reproducible results.

  • Over-alkylation or Other Side Reactions of the Morpholine Nitrogen:

    • Troubleshooting: The nitrogen atom in the morpholine ring is nucleophilic and can participate in side reactions.[8][9][10]

    • Expert Insight: If the morpholine nitrogen is reacting undesirably, consider using a protecting group strategy. A suitable protecting group can be introduced at the beginning of the synthesis and removed at a later stage.

  • Byproducts from Starting Materials:

    • Troubleshooting: Impurities in your starting materials can lead to the formation of unexpected side products.

    • Expert Insight: Ensure the purity of all reagents and solvents. Purification of starting materials before use may be necessary.

III. Experimental Protocols

Asymmetric Transfer Hydrogenation for the Synthesis of a Chiral 3-Substituted Morpholine (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk tube with the ruthenium catalyst (e.g., RuCl) and an appropriate solvent (e.g., anhydrous DCM).

  • Reaction Setup: In a separate flask, dissolve the cyclic imine precursor in the reaction solvent.

  • Reaction Initiation: Add the catalyst solution to the substrate solution under an inert atmosphere.

  • Hydrogen Source: Add the hydrogen source (e.g., formic acid/triethylamine mixture).

  • Reaction Monitoring: Stir the reaction at the optimized temperature and monitor its progress by TLC or GC/MS.

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

IV. Data Presentation

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low YieldIncomplete ReactionExtend reaction time, moderately increase temperature.
Suboptimal StoichiometryOptimize reactant and catalyst ratios.
Catalyst DeactivationUse high-purity reagents, handle catalyst appropriately.
Poor Product IsolationOptimize extraction and purification methods.
Low Enantiomeric ExcessSuboptimal Catalyst/LigandScreen different chiral catalysts and ligands.
Incorrect TemperatureRun the reaction at a lower temperature.
Product RacemizationUse milder reaction or workup conditions.
Side Product FormationIncorrect TemperatureMaintain precise temperature control.
Undesired ReactivityConsider using protecting groups.
Impure Starting MaterialsPurify all reagents and solvents before use.

V. Visualizations

Logical Workflow for Troubleshooting Morpholine Synthesis

troubleshooting_workflow start Problem Identified low_yield Low Yield start->low_yield low_ee Low Enantiomeric Excess start->low_ee side_products Side Products start->side_products analysis Analyze Reaction Parameters low_yield->analysis low_ee->analysis side_products->analysis optimization Implement Corrective Actions analysis->optimization end Optimized Synthesis optimization->end synthetic_pathway start Aminoalkyne Substrate imine Cyclic Imine Intermediate start->imine Hydroamination product This compound imine->product Asymmetric Transfer Hydrogenation

Caption: A general two-step, one-pot synthesis of chiral 3-substituted morpholines.

VI. Frequently Asked Questions (FAQs)

Q: What are the most common industrial methods for producing the morpholine scaffold? A: The two primary industrial methods are the dehydration of diethanolamine with a strong acid like sulfuric acid, and the reaction of diethylene glycol with ammonia at high temperature and pressure over a hydrogenation catalyst. [7][8] Q: Are there any specific safety precautions I should take when working with morpholine and its derivatives? A: Morpholine is a corrosive and flammable liquid. [11]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: How can I purify my final product if it is highly polar? A: For highly polar compounds, purification can be challenging. Besides standard silica gel chromatography, consider using reversed-phase chromatography or crystallization. [12]For chiral compounds, specialized techniques like chiral HPLC or supercritical fluid chromatography (SFC) may be necessary to separate enantiomers. [12][13] Q: Can I use a biocatalytic approach for this synthesis? A: While this guide focuses on chemical synthesis, biocatalysis is an emerging area. Enzymatic resolutions or asymmetric reductions could potentially be employed. For example, some yeast strains can be used for the production of similar aromatic alcohols. [14][15][16]

VII. References

  • Benchchem. (n.d.). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. Retrieved from

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Retrieved from

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. Retrieved from

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry - ACS Publications. Retrieved from

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds. Retrieved from

  • Benchchem. (n.d.). Side reactions and byproduct formation in morpholine synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from

  • Wikipedia. (n.d.). Morpholine. Retrieved from

  • ChemicalBook. (2023). Morpholine: Application, synthesis and toxicity. Retrieved from

  • ChemicalBook. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Retrieved from

  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Retrieved from

  • Wang, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from

  • atamankimya.com. (n.d.). MORPHOLINE. Retrieved from

  • Zhu, L., et al. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. PLOS One. Retrieved from

  • Martinez-Avila, O., et al. (n.d.). Optimization of 2-Phenylethanol Production from Sweet Whey Fermentation Using Kluyveromyces marxianus. MDPI. Retrieved from

  • Hua, D., & Xu, P. (2011). Optimisation of biotransformation conditions for production of 2-phenylethanol by a Saccharomyces cerevisiae CWY132 mutant. PubMed. Retrieved from

Sources

Technical Support Center: Purification of Crude (R)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-2-(morpholin-3-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining high-purity material. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your purification process.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry, notably as a fragment in the synthesis of various pharmaceutical agents. The stereochemical integrity and high purity of this intermediate are critical for the successful synthesis of the target active pharmaceutical ingredient (API) and for ensuring its desired pharmacological activity.

This guide provides a comprehensive overview of the most effective purification methods, addresses common challenges, and answers frequently asked questions.

Visual Workflow: General Purification Strategy

Below is a generalized workflow for the purification of crude this compound, from initial assessment to final pure compound.

Purification_Workflow Crude Crude this compound Analysis1 Initial Purity Assessment (TLC, NMR, Chiral HPLC/GC) Crude->Analysis1 Decision Select Purification Method Analysis1->Decision Crystallization Crystallization / Chiral Resolution Decision->Crystallization High initial purity Crystalline solid Chromatography Column Chromatography (Achiral or Chiral) Decision->Chromatography Oily crude Complex mixture Analysis2 Purity & Enantiomeric Excess (ee) Analysis Crystallization->Analysis2 Chromatography->Analysis2 Pure Pure this compound Analysis2->Pure Meets specifications Troubleshoot Troubleshooting Analysis2->Troubleshoot Fails specifications Troubleshoot->Decision

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Crystallization & Chiral Resolution Issues

Q1: My crude this compound will not crystallize, it remains an oil. What should I do?

A1: This is a common issue, especially if residual solvents or impurities are present, which can act as an "antifreeze."

  • Initial Steps:

    • Ensure Dryness: Ensure your crude product is free of water and residual solvents. Co-evaporate with a high-boiling point solvent like toluene to azeotropically remove water, then place under high vacuum.

    • Purity Check: Analyze the purity of your crude material by ¹H NMR and TLC. If the purity is below 90%, it is highly recommended to perform a preliminary purification by column chromatography before attempting crystallization.

  • Solvent Screening:

    • This compound is a polar molecule with a free hydroxyl and a secondary amine. A systematic solvent screen is crucial.

    • Start with single solvent systems. Good candidates for polar molecules include isopropanol, ethyl acetate, acetonitrile, and mixtures with anti-solvents like hexanes or diethyl ether.

    • Use a small amount of your crude material (10-20 mg) in a vial and add a solvent dropwise until it dissolves with gentle heating. Allow it to cool slowly to room temperature, then cool further in an ice bath or freezer.

  • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single seed crystal to a supersaturated solution to induce crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask or vial below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q2: I performed a chiral resolution with a resolving agent (e.g., tartaric acid), but the diastereomeric salts are not separating well during crystallization.

A2: Inefficient separation of diastereomeric salts is often due to suboptimal solvent choice or similar solubilities of the diastereomers.

  • Solvent System Optimization: The choice of solvent is critical for maximizing the solubility difference between the two diastereomeric salts.

    • A solvent system where one diastereomer is sparingly soluble while the other is freely soluble is ideal.

    • Systematically screen various solvents and solvent mixtures. Alcohols (methanol, ethanol, isopropanol) are common choices for crystallizing salts. You may need to add an anti-solvent to induce precipitation.

  • Fractional Crystallization: If a clean separation is not achieved in a single crystallization, fractional crystallization may be necessary. This involves multiple crystallization steps, where the mother liquor from one step is concentrated and recrystallized. Monitor the enantiomeric excess (ee) of the salt at each step.

  • Choice of Resolving Agent: Not all resolving agents are equally effective. If separation with one agent (e.g., L-tartaric acid) is poor, consider using a different one (e.g., dibenzoyl-L-tartaric acid, mandelic acid). The different structures can lead to more significant differences in the crystal lattice energies and solubilities of the resulting diastereomeric salts.

Q3: After recrystallization, the yield is very low. How can I improve it?

A3: Low yield can result from the product being too soluble in the chosen solvent or from using an excessive amount of solvent.

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at low temperatures but readily soluble at higher temperatures.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals, while rapid cooling can trap impurities and lead to the precipitation of smaller crystals that are harder to collect.

  • Mother Liquor: Concentrate the mother liquor (the solution left after filtration) and attempt a second crystallization to recover more product. Check the purity of this second crop, as it may be lower than the first.

Chromatography Issues

Q4: I'm running a silica gel column, but my compound is streaking or not moving from the baseline.

A4: this compound contains a basic secondary amine, which can strongly interact with the acidic silanol groups on the surface of silica gel. This leads to poor peak shape (tailing/streaking) and sometimes irreversible adsorption.

  • Deactivating the Silica:

    • Add a Base: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your eluent system. A common starting point is 0.5-1% by volume. The base will compete with your compound for the acidic sites on the silica, allowing for better elution and peak shape.

    • Use Treated Silica: Consider using silica gel that has been pre-treated with a base or using a different stationary phase altogether, such as alumina (basic or neutral).

  • Solvent System:

    • Due to its polarity, you will likely need a polar eluent system. A common choice is a mixture of dichloromethane (DCM) or ethyl acetate with methanol (MeOH).

    • Start with a low percentage of MeOH (e.g., 2-5%) and gradually increase the polarity. For example, a gradient of 0% to 10% MeOH in DCM containing 1% TEA.

Q5: I have successfully purified my compound by achiral chromatography, but the enantiomeric excess (ee) is low. What are my options?

A5: If your synthesis did not produce a highly enantioenriched product, you will need to perform a chiral separation.

  • Chiral Preparative HPLC: This is a powerful technique for separating enantiomers.

    • Column Selection: You will need a chiral stationary phase (CSP). Common CSPs are based on cellulose or amylose derivatives coated on a silica support. The choice of column is often empirical, and screening several columns with different mobile phases is recommended.

    • Mobile Phase: Typical mobile phases for chiral separations are mixtures of hexane/isopropanol or hexane/ethanol. Modifiers like diethylamine (DEA) may be needed for basic compounds to improve peak shape.

  • Diastereomeric Derivatization: You can react your racemic or enantioenriched this compound with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard achiral chromatography (e.g., on silica gel). After separation, the chiral auxiliary is cleaved to yield the pure enantiomer. This is a multi-step process and may not be as efficient as direct chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best initial method to assess the purity of my crude this compound?

A1: A combination of techniques is recommended for a comprehensive assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your crude mixture. Use a polar solvent system, such as 10% MeOH in DCM with a few drops of ammonia, and visualize with a suitable stain (e.g., potassium permanganate or ninhydrin for the amine).

  • ¹H NMR Spectroscopy: Provides structural information and can reveal the presence of impurities. Integrating the peaks can give a rough estimate of purity.

  • Chiral HPLC or GC: This is essential to determine the enantiomeric excess (ee) of your crude material. This will inform you whether a chiral separation step is necessary.[1]

Q2: Should I choose crystallization or chromatography for my primary purification?

A2: The choice depends on the nature of your crude product and the impurities present.

Factor Favors Crystallization Favors Chromatography
Initial Purity >90%<90% or complex mixture
Physical State Solid or easily solidifiablePersistent oil
Impurities Structurally different from productStructurally similar to product
Scalability Generally easier to scale upCan be challenging and costly to scale up
Enantiomeric Purity Can be used for chiral resolution if a suitable resolving agent is foundNecessary for separating enantiomers if chiral resolution is not feasible

Q3: What analytical methods are suitable for determining the final purity and enantiomeric excess of this compound?

A3:

  • For Chemical Purity:

    • HPLC-UV/MS: High-performance liquid chromatography with UV and/or mass spectrometry detection can provide quantitative purity data (e.g., area percent).[2]

    • GC-MS: Gas chromatography-mass spectrometry is also a powerful tool, especially if the compound is sufficiently volatile or can be derivatized.[3]

    • Quantitative NMR (qNMR): By using an internal standard of known purity and concentration, qNMR can provide a very accurate measure of purity.

  • For Enantiomeric Excess (ee):

    • Chiral HPLC: This is the most common and reliable method. An analytical chiral column is used to separate the two enantiomers, and the ee is calculated from the relative peak areas.

    • Chiral GC: Similar to chiral HPLC but uses a chiral GC column.

    • NMR with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent to the NMR sample can cause the signals for the two enantiomers to be resolved, allowing for the determination of ee.

Q4: How can I store pure this compound?

A4: As a morpholine derivative with a free hydroxyl and amine, it is best to store the pure compound in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and absorption of atmospheric moisture and carbon dioxide. If it is a solid, storing it in a desiccator is also recommended.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In a flask, add the crude this compound. Add the minimum volume of a suitable hot solvent (e.g., isopropanol) to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once crystals begin to form, you can further cool the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: General Procedure for Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 98:1:1 DCM:MeOH:TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions.

  • Gradient (Optional): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of MeOH) to elute your compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizing Purification Logic

Troubleshooting_Logic Start Purification Attempt CheckPurity Analyze Purity & ee Start->CheckPurity Success Pure Product Obtained CheckPurity->Success Meets Specs Problem Identify Problem CheckPurity->Problem Fails Specs NoCrystals No Crystallization (Oil) Problem->NoCrystals Oily Product LowYield Low Yield Problem->LowYield Low Mass Recovery Streaking Column Streaking Problem->Streaking Poor Chromatography LowEE Low ee Problem->LowEE Impure Enantiomer SolventScreen Solvent Screen / Seeding NoCrystals->SolventScreen OptimizeCooling Optimize Solvent Volume & Cooling LowYield->OptimizeCooling AddBase Add Base (TEA) to Eluent Streaking->AddBase ChiralSep Chiral HPLC / Resolution LowEE->ChiralSep SolventScreen->Start OptimizeCooling->Start AddBase->Start ChiralSep->Start

Caption: Troubleshooting logic for common purification issues.

References

  • Method for purifying cis-2, 6-dimethyl morpholine.
  • Separation of morpholine and some of its metabolites by high-performance liquid chrom
  • QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL)
  • The derivatization reaction of morpholine.
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatiz
  • Crystallization of lysozyme with (R)-, (S)- and (RS)-2-methyl-2,4-pentanediol.
  • Chromatographic determination of morpholine and products of its microbiological degradation.
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Process For Preparation Of Linezolid.

Sources

Technical Support Center: Stereoselective Synthesis of Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique physicochemical properties—improving aqueous solubility, metabolic stability, and acting as a hydrogen bond acceptor—make it a highly desirable structural motif.[1][2] However, the synthesis of substituted morpholines with precise stereochemical control remains a significant challenge for process and discovery chemists. The creation of multiple stereocenters during ring formation often leads to issues with diastereoselectivity and enantioselectivity, epimerization, and competing side reactions.[3][4]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the stereoselective synthesis of morpholine compounds. The guidance herein is grounded in mechanistic principles and supported by peer-reviewed literature to help you overcome common hurdles in your synthetic campaigns.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you may encounter at the bench. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My cyclization reaction produces a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Probable Causes: Poor diastereoselectivity is often a result of a poorly organized transition state during the key ring-forming step. This can be influenced by the reaction mechanism (e.g., SN2, Michael addition), solvent effects, temperature, and the nature of the catalyst or reagents used.

Solutions & Scientific Rationale:

  • Modify Reaction Temperature: The energy difference between diastereomeric transition states can be small. Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy, a principle of kinetic control. Conversely, in some cases, such as intramolecular oxa-Michael additions, higher temperatures can allow for equilibration via a retro-Michael reaction, favoring the thermodynamically more stable diastereomer.[5] Always assess if your reaction is under kinetic or thermodynamic control.

  • Screen a Range of Solvents: Solvent polarity can dramatically influence the geometry of the transition state.[6]

    • Non-polar solvents (e.g., Toluene, Dioxane) may favor compact, organized transition states, especially in reactions involving metal coordination.

    • Polar aprotic solvents (e.g., DMF, DMSO) can solvate charged intermediates differently, altering the reaction pathway.

    • Polar protic solvents (e.g., Ethanol, Water) can interfere with catalysts through hydrogen bonding but can also promote specific interactions that enhance selectivity in certain cases.

  • Leverage Substrate Control or Protecting Groups: The inherent stereochemistry of your starting material can direct the formation of new stereocenters.

    • Bulky Protecting Groups: Installing a sterically demanding protecting group (e.g., TBS vs. TBDPS on a nearby hydroxyl) can block one face of the molecule, forcing the cyclization to occur from the less hindered direction.

  • Employ Post-Synthesis Epimerization: If the desired diastereomer is the more thermodynamically stable one, you may not need to control the initial cyclization. A mixture of isomers can be subjected to epimerization conditions to converge on a single, stable product. Visible light-mediated photocatalysis using a thiyl radical for reversible hydrogen atom transfer (HAT) has proven effective for epimerizing morpholines to the more stable isomer with high selectivity.[8][9][10]

Question 2: I'm using a chiral catalyst for an enantioselective reaction, but the enantiomeric excess (ee) is low.

Probable Causes: Low enantioselectivity in a catalytic reaction points to an inefficient transfer of chirality from the catalyst to the substrate. This can be due to a high-energy "uncatalyzed" background reaction, catalyst mismatch, or suboptimal reaction conditions that disrupt the chiral environment.

Solutions & Scientific Rationale:

  • Optimize Catalyst and Ligand Structure: The choice of catalyst is paramount. For instance, in the asymmetric hydrogenation of dehydromorpholines, rhodium catalysts bearing bisphosphine ligands with a large bite angle have been shown to provide excellent enantioselectivities (up to 99% ee).[11][12] If one catalyst system fails, screen others. Subtle changes in the ligand's steric or electronic properties can have a profound impact on the ee.

  • Investigate Substrate-Catalyst Interactions: High selectivity often relies on specific non-covalent interactions between the substrate and the chiral catalyst. In the Ru-catalyzed asymmetric transfer hydrogenation to form 3-substituted morpholines, hydrogen bonding between the substrate's ether oxygen and the catalyst's Ts-DPEN ligand was found to be crucial for achieving >95% ee.[13][14] If your substrate lacks a key interacting group, the catalyst may not be able to effectively discriminate between the enantiotopic faces of the reactive group.

  • Reduce the Background Reaction: A non-selective background reaction competing with the desired catalytic cycle will erode the final ee.

    • Lower Temperature: This is the most common method to slow down a competing uncatalyzed reaction.

    • Lower Concentration: While it may slow the reaction, reducing the concentration can sometimes disfavor bimolecular background reactions relative to the catalyst-substrate pathway.

    • Check Reagent Purity: Impurities can sometimes catalyze non-selective pathways.

  • Verify Catalyst Integrity: Ensure the catalyst is pure, properly activated, and not decomposing under the reaction conditions. Handle air- and moisture-sensitive catalysts under an inert atmosphere.[15]

Question 3: My desired product appears to be epimerizing under the reaction or workup conditions. How can I prevent this?

Probable Causes: Epimerization involves the cleavage and reformation of a C-H bond at a stereocenter, typically adjacent to a carbonyl group, imine, or other activating feature. This is often base- or acid-catalyzed. Some intermediates, like α-chloroaldehydes, are notoriously prone to epimerization, which can severely diminish enantiopurity.[4]

Solutions & Scientific Rationale:

  • Use Milder Bases/Acids: If a base or acid is required, screen for milder alternatives. For example, switch from NaOH or K2CO3 to an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For acidic conditions, consider using pyridinium p-toluenesulfonate (PPTS) instead of strong mineral acids.

  • Control Temperature and Time: Epimerization is often a slower process than the desired reaction. Run the reaction at the lowest possible temperature and for the shortest time necessary to achieve full conversion of the starting material.

  • Modify the Workup Protocol:

    • Quench at Low Temperature: Perform the reaction quench at 0 °C or below before warming to room temperature.

    • Use Buffered Washes: During aqueous workup, use buffered solutions (e.g., saturated NH4Cl, pH 7 phosphate buffer) instead of plain water to avoid pH excursions that could catalyze epimerization.

    • Immediate Use of Sensitive Intermediates: For highly sensitive intermediates, such as the α-chloroaldehydes used in some organocatalytic routes, it is critical to use them immediately in the next step without purification or delay to prevent erosion of the ee.[4]

  • Protect the Activating Group: If the epimerizable center is α to a carbonyl, consider temporarily converting the carbonyl to a protecting group that is less activating, such as a ketal or acetal, perform the subsequent steps, and then deprotect under carefully controlled conditions.

Frequently Asked Questions (FAQs)

Q: What are the main strategic approaches to introduce stereochemistry in morpholine synthesis?

There are three primary strategies for establishing stereocenters in morpholine synthesis, categorized by when the key stereocenter is formed relative to the cyclization event.[11]

  • Strategy 1: Stereocenter Formation Before Cyclization: This is a very common and reliable approach that uses starting materials from the "chiral pool," such as enantiopure amino acids or amino alcohols.[5][14] The stereochemistry is already present, and the subsequent cyclization reaction must be designed to avoid racemization.

  • Strategy 2: Stereocenter Formation During Cyclization: This strategy involves a stereoselective ring-closing reaction on a prochiral substrate. Examples include intramolecular aza-Michael additions catalyzed by a chiral Brønsted acid or organocatalyst, or metal-catalyzed allylic substitutions.[11][12] This approach is highly efficient as it builds complexity and stereochemistry simultaneously.

  • Strategy 3: Stereocenter Formation After Cyclization: In this approach, a flat, prochiral intermediate like a dehydromorpholine is synthesized first. Then, a stereocenter is introduced, most commonly via catalytic asymmetric hydrogenation.[11] This method is powerful for creating 2- or 3-substituted morpholines with high enantiopurity.

Q: My intramolecular cyclization is failing, and I'm only recovering starting material or observing intermolecular side products. What should I do?

This is a classic challenge of entropy. For a cyclization to be successful, the intramolecular pathway must be kinetically favored over intermolecular reactions (e.g., dimerization, polymerization).

  • Apply High Dilution Conditions: This is the most critical factor. By running the reaction at very low concentrations (typically 0.001–0.05 M), you decrease the probability of two substrate molecules finding each other, thus favoring the intramolecular pathway.[16]

  • Utilize a Template Effect (Thorpe-Ingold Effect): Introducing a gem-disubstituted carbon atom adjacent to the reacting centers can pre-organize the substrate into a conformation that favors cyclization. This steric constraint brings the reactive ends closer together, accelerating the intramolecular reaction.

  • Choose the Right Reaction: Ensure the chosen ring-closure reaction is well-suited for forming a six-membered ring. Reactions with highly organized transition states, such as Pd-catalyzed carboamination or ring-closing metathesis, are often very effective.[1][17]

Data & Protocols

Table 1: Comparison of Catalytic Systems for Asymmetric Morpholine Synthesis
StrategyKey ReactionCatalyst SystemTypical SubstrateAchieved StereoselectivityReference
"After Cyclization"Asymmetric Hydrogenation[Rh(COD)(SKP)]BF₄2-Substituted DehydromorpholineUp to 99% ee[11]
"During Cyclization"Hydroamination / ATHTi(NMe₂)₂(amidate)₂ / RuCl[(S,S)-Ts-DPEN]Ether-containing Aminoalkyne>95% ee[13][14]
"During Cyclization"OxyaminationCopper(II) 2-ethylhexanoateβ-Hydroxy N-allylsulfonamideHigh Diastereoselectivity[18]
Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation[13][14]

This protocol describes the one-pot synthesis of an enantioenriched 3-substituted morpholine.

Step 1: Intramolecular Hydroamination

  • To an oven-dried vial under an argon atmosphere, add the aminoalkyne substrate (1.0 equiv) and the Ti catalyst (5 mol %).

  • Add anhydrous toluene (to 0.2 M) and heat the reaction mixture to 110 °C.

  • Monitor the reaction by ¹H NMR or TLC until the starting material is fully consumed and the cyclic imine intermediate is formed.

  • Cool the reaction mixture to room temperature.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

  • To the crude reaction mixture from Step 1, add the Ru catalyst, RuCl (2.5 mol %).

  • Add a 5:2 mixture of formic acid and triethylamine (HCO₂H/NEt₃) as the hydrogen source.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by flash column chromatography to yield the chiral morpholine.

  • Determine enantiomeric excess (% ee) by chiral HPLC analysis.

Visualizing a Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting poor diastereoselectivity in a cyclization reaction.

troubleshooting_diastereoselectivity start Start: Poor Diastereomeric Ratio (d.r.) check_thermo Is desired isomer themodynamically favored? start->check_thermo epimerize Strategy: Post-synthesis Epimerization (e.g., Photocatalytic HAT) check_thermo->epimerize  Yes kinetic_path Strategy: Kinetic Control Optimization check_thermo->kinetic_path No   end_good Result: High d.r. epimerize->end_good temp Lower Temperature kinetic_path->temp solvent Screen Solvents (Polar vs. Non-polar) temp->solvent catalyst Change Catalyst/ Reagent solvent->catalyst catalyst->end_good Iterate until d.r. improves

Caption: Decision tree for improving diastereoselectivity.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
  • Schafer, L. L. (2014). Catalytic asymmetric synthesis of substituted morpholines and piperazines. Abstracts of Papers of the American Chemical Society, 248.
  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. [Link]
  • Li, M., Zhang, J., Liu, G., & Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14532–14537. [Link]
  • Stache, E. E., et al. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 22(15), 5953-5958. [Link]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. [Link]
  • Stache, E. E., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419–7423. [Link]
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]
  • Stache, E. E., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
  • France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(10), 2586–2589. [Link]
  • Ghorai, M. K., Shukla, D., & Das, K. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry, 74(18), 7013–7022. [Link]
  • Stache, E. E., et al. (2023). Visible light-mediated, highly stereoselective epimerization of morpholines and piperazines to the more stable isomers. Morressier. [Link]
  • Ortiz, K. G., et al. (2024).
  • Guzzo, P. R., et al. (2013). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. Organic Process Research & Development, 17(6), 883-889. [Link]
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14532-14537. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589–1592. [Link]
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(4), 336-352. [Link]
  • Wang, Y., et al. (2019). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 11(11), 1888. [Link]
  • Chemler, S. R., & Fuller, P. H. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(16), 4150–4153. [Link]
  • Ghorai, M. K., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6545-6557. [Link]
  • Jain, P., & Young, D. W. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 89(7), 4381–4390. [Link]
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]
  • Kim, H., & Lee, Y. R. (2017). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 13, 202–209. [Link]
  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

Sources

Identifying and minimizing side reactions in (R)-2-(morpholin-3-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (R)-2-(morpholin-3-yl)ethanol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges in this specific chiral synthesis. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you identify and minimize side reactions, ultimately improving your yield and enantiomeric purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product 1. Incomplete Cyclization: The intramolecular cyclization to form the morpholine ring may be inefficient.[1] 2. Side Reactions: Competing reactions, such as intermolecular condensation or decomposition of starting materials/intermediates. 3. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst concentration.1. Optimize Cyclization Conditions: Ensure the complete conversion of the linear precursor. This may involve adjusting the base, temperature, or reaction time. For acid-catalyzed cyclization of amino alcohols, ensure efficient water removal to drive the reaction forward.[1] 2. Control Stoichiometry and Addition Rate: Use high-purity starting materials.[1] Slow, controlled addition of reagents can minimize localized high concentrations that favor side reactions. 3. Systematic Parameter Screening: Perform a design of experiments (DoE) to screen for optimal temperature, solvent polarity, and catalyst loading.
Poor Enantiomeric Excess (ee) 1. Racemization: The chiral center may be susceptible to racemization under harsh reaction conditions (e.g., strong acid/base, high temperature). 2. Ineffective Chiral Catalyst/Auxiliary: The chiral directing group may not be providing adequate stereocontrol.[2] 3. Contamination: Presence of the undesired enantiomer in the starting material.1. Milder Reaction Conditions: Explore lower reaction temperatures and the use of non-racemizing bases or acids. 2. Catalyst/Auxiliary Screening: Evaluate a panel of chiral catalysts or auxiliaries. For instance, in asymmetric transfer hydrogenation, the choice of ligand is crucial for high ee.[3] 3. Verify Starting Material Purity: Confirm the enantiomeric purity of your chiral starting materials using an appropriate analytical technique (e.g., chiral HPLC).
Formation of N-ethylmorpholine byproduct 1. Reductive Amination with Acetaldehyde: Acetaldehyde impurities in solvents or reagents can react with the morpholine nitrogen under reductive conditions. 2. Ethanol as a Reactant: If ethanol is used as a solvent under certain catalytic conditions, it can act as an ethylating agent.1. Use High-Purity Solvents and Reagents: Ensure solvents are free from acetaldehyde impurities. 2. Alternative Solvents: Consider using a different solvent that is less likely to participate in side reactions.
Presence of High-Molecular-Weight "Heavies" 1. Intermolecular Condensation: Linear amino alcohol precursors can react with each other to form dimers or oligomers.[1] 2. Thermal Decomposition: At elevated temperatures, starting materials or the product may decompose and polymerize.1. High Dilution Conditions: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions. 2. Optimize Reaction Temperature: Maintain the lowest effective temperature to achieve a reasonable reaction rate while minimizing thermal decomposition.

Experimental Workflow & Key Protocols

A generalized workflow for troubleshooting and optimizing the synthesis is presented below. This should be adapted based on the specific synthetic route being employed.

Troubleshooting_Workflow cluster_Analysis Problem Analysis cluster_Optimization Optimization Cycle cluster_Validation Validation Start Identify Issue (e.g., Low Yield, Poor ee) Analyze Analyze Reaction Data (LC/MS, NMR, Chiral HPLC) Start->Analyze Hypothesize Hypothesize Cause (e.g., Side Reaction, Racemization) Analyze->Hypothesize Modify Modify Reaction Parameter (e.g., Temp, Solvent, Catalyst) Hypothesize->Modify Run Run Small-Scale Experiment Modify->Run Reanalyze Re-analyze Results Run->Reanalyze Reanalyze->Modify Iterate ScaleUp Scale-Up Optimized Conditions Reanalyze->ScaleUp Problem Solved FinalQC Final Quality Control ScaleUp->FinalQC Success Successful Synthesis FinalQC->Success Side_Reaction_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A Chiral Amino Alcohol Precursor B This compound A->B Intramolecular Cyclization C Intermolecular Condensation A->C E Over-alkylation/ Byproduct Formation A->E D Racemization B->D

Caption: Potential side reaction pathways.

References

  • BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
  • Wikipedia. (2023). Morpholine.
  • ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine.
  • Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 787–817.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.
  • Bhatt, P., et al. (2011). Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. Biotechnology Letters, 33(7), 1435-40.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chemists and researchers. This guide provides in-depth troubleshooting advice for common reactions involving morpholine and its derivatives. As a Senior Application Scientist, my goal is to offer not just solutions, but also the underlying chemical principles to empower you to resolve experimental challenges effectively.

I. General Issues & Purification

This section addresses common problems that are not specific to a single reaction type but are frequently encountered when working with morpholine derivatives.

Question: I'm having difficulty purifying my morpholine derivative. What are the best general strategies?

Answer: The purification strategy for morpholine derivatives largely depends on their physical state (solid or liquid) and polarity.

  • For liquid derivatives: Vacuum distillation is often the preferred method to avoid decomposition that can occur at higher temperatures under atmospheric pressure. If you have impurities with close boiling points, fractional distillation under reduced pressure is recommended.[1]

  • For solid derivatives: Recrystallization is a powerful technique. If your derivative is a liquid or an oil, converting it to a salt (e.g., a hydrochloride salt by treating it with HCl in a suitable solvent like ether or dioxane) can often induce crystallization. This crystalline salt can then be purified by recrystallization. The free base can be regenerated by treatment with a base.[1]

  • Chromatography: For laboratory-scale purification, column chromatography is a versatile method. Given the polar nature of the morpholine moiety, normal-phase chromatography on silica gel is commonly employed. For highly polar compounds or for achieving very high purity, reversed-phase high-performance liquid chromatography (HPLC) is an excellent option.[1]

Question: How can I accurately assess the purity of my final morpholine compound?

Answer: A combination of techniques is often best for a comprehensive purity assessment.

  • For volatile derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. It will separate volatile impurities and provide information on their identity and relative abundance.[1]

  • For non-volatile derivatives: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is ideal.

  • Structural Confirmation and Purity Check: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the structure of your desired product and can also be used to assess purity by identifying impurity signals.

II. N-Alkylation and N-Acylation Reactions

These are fundamental transformations for modifying the nitrogen atom of the morpholine ring.

Question: My N-alkylation of morpholine is sluggish or failing. What should I investigate?

Answer: Low reactivity in N-alkylation of morpholine can stem from several factors. Here is a systematic troubleshooting workflow:

Troubleshooting N-Alkylation of Morpholine

start Low or No N-Alkylation Product check_reagents 1. Check Reagent Quality: - Alkylating agent (halide, tosylate) - Morpholine derivative - Base start->check_reagents check_conditions 2. Evaluate Reaction Conditions: - Solvent polarity and purity - Reaction temperature - Reaction time check_reagents->check_conditions Reagents OK reagent_solution Solution: - Use fresh, pure reagents. - Check for degradation of alkylating agent. check_reagents->reagent_solution Issue Found side_reactions 3. Investigate Side Reactions: - Quaternization (over-alkylation) - Elimination of alkyl halide check_conditions->side_reactions Conditions Appear Optimal conditions_solution Solution: - Use a more polar aprotic solvent (e.g., DMF, DMSO). - Increase temperature incrementally. - Extend reaction time and monitor by TLC/LC-MS. check_conditions->conditions_solution Issue Found side_reactions_solution Solution: - Use a 1:1 stoichiometry of morpholine to alkylating agent. - Use a non-nucleophilic, hindered base (e.g., DIPEA). - Run the reaction at a lower temperature. side_reactions->side_reactions_solution Side Products Detected

Caption: A workflow for troubleshooting N-alkylation reactions.

Detailed Explanation:

  • Reagent Quality: Alkylating agents, especially halides, can degrade over time. Ensure you are using a fresh or properly stored reagent. The purity of your morpholine starting material is also critical.

  • Reaction Conditions: Morpholine N-alkylation is an S_N2 reaction. The choice of solvent is crucial. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can solvate the cation of the base while not strongly solvating the nucleophilic nitrogen, thus accelerating the reaction. If your reaction is slow in a less polar solvent like THF, consider switching to a more polar alternative. Increasing the temperature will also increase the reaction rate, but be mindful of potential side reactions.[2]

  • Choice of Base: A suitable base is required to neutralize the acid formed during the reaction. For alkyl halides, common bases include potassium carbonate (K₂CO₃) or triethylamine (NEt₃). If you are experiencing side reactions like elimination of the alkyl halide, consider using a milder or more hindered base.

  • Catalysis for Less Reactive Partners: When using less reactive alkylating agents like alcohols, a catalyst is often necessary. For instance, CuO-NiO/γ-Al₂O₃ has been used for the gas-phase N-alkylation of morpholine with alcohols.[3][4]

Question: I am getting multiple products in my N-acylation of morpholine. How can I improve selectivity?

Answer: The primary side product in N-acylation is often the result of the morpholine acting as a base and promoting side reactions of the acylating agent.

  • Use of a Non-Nucleophilic Base: To prevent the morpholine from being consumed as a base, add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to the reaction mixture. This "scavenger" base will neutralize the acid byproduct (e.g., HCl from an acyl chloride) and allow the morpholine to act solely as a nucleophile.

  • Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure complete consumption of the morpholine.

  • Temperature Control: Acylation reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize the formation of side products.

III. Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize N-substituted morpholines.

Question: My reductive amination with morpholine is giving a low yield of the desired amine. What are the common pitfalls?

Answer: Low yields in reductive aminations involving morpholine can often be traced to issues with iminium ion formation or the reduction step.

Troubleshooting Reductive Amination with Morpholine

start Low Product Yield check_imine 1. Verify Imine/Iminium Formation (Monitor by TLC, LC-MS, or NMR) start->check_imine imine_formed Imine/Iminium is Formed check_imine->imine_formed Yes no_imine No Imine/Iminium Formed check_imine->no_imine No check_reductant 2. Check Reducing Agent (Activity, Stoichiometry) imine_formed->check_reductant optimize_pH Optimize pH (4-6) Add dehydrating agent (e.g., molecular sieves) no_imine->optimize_pH reductant_ok Reducing Agent OK check_reductant->reductant_ok OK inactive_reductant Inactive/Insufficient Reductant check_reductant->inactive_reductant Issue Found review_conditions 3. Review Reaction Conditions (Solvent, Temp., Time) reductant_ok->review_conditions fresh_reductant Use Fresh/More Reductant inactive_reductant->fresh_reductant consider_catalyst Consider Lewis Acid Catalyst (e.g., Ti(OiPr)₄) optimize_pH->consider_catalyst

Caption: A decision tree for troubleshooting reductive amination.

Detailed Troubleshooting Steps:

  • Imine/Iminium Formation is Key: The first step is the formation of an iminium ion from the morpholine and the carbonyl compound. This step is often the rate-limiting one.

    • pH Control: The formation of the iminium ion is pH-dependent. The reaction is typically fastest in a slightly acidic medium (pH 4-6). You can add a small amount of a weak acid like acetic acid to catalyze this step.[5]

    • Water Removal: The formation of the iminium ion produces water. This water can hydrolyze the iminium ion back to the starting materials. Adding a dehydrating agent like molecular sieves can drive the equilibrium towards the iminium ion.

    • Monitoring: It is highly recommended to monitor the formation of the imine/iminium ion before adding the reducing agent. This can be done by TLC, LC-MS, or even ¹H NMR.[6]

  • Choice and Activity of the Reducing Agent:

    • Mild Reducing Agents are Preferred: For reductive aminations, it's best to use a reducing agent that will selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for this as it is a mild and selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is more toxic.[7]

    • Reactivity of Sodium Borohydride: While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde or ketone, leading to the formation of an alcohol byproduct.[8] If you are using NaBH₄, it is best to pre-form the iminium ion before adding the reducing agent.

    • Reagent Activity: Ensure your reducing agent is fresh and has not been deactivated by moisture.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations with STAB. Methanol or ethanol are often used with NaBH₄.

    • Temperature: These reactions are typically run at room temperature.

Protocol 1: Monitoring Imine Formation by TLC [6]

  • Prepare a TLC chamber with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Spot the TLC plate with the starting aldehyde/ketone, the morpholine derivative, and a co-spot.

  • After allowing the reaction to stir for 30-60 minutes at the desired temperature (before adding the reducing agent), take an aliquot of the reaction mixture and spot it on the TLC plate.

  • Develop the TLC plate and visualize under UV light and/or with a suitable stain.

  • The formation of a new spot corresponding to the imine and the consumption of the limiting starting material indicate that imine formation is proceeding.

IV. Suzuki Coupling Reactions with Morpholine-Containing Substrates

The Suzuki coupling is a cornerstone of modern organic synthesis. However, the presence of a morpholine moiety can sometimes introduce challenges.

Question: My Suzuki coupling with a morpholinyl-substituted aryl halide is failing. Could the morpholine be the problem?

Answer: Yes, the morpholine substituent can influence the outcome of a Suzuki coupling reaction.

  • Electronic Effects: The morpholine group is an electron-donating group. If it is positioned ortho or para to the halide, it can increase the electron density at the carbon-halogen bond, making oxidative addition of the palladium catalyst more difficult.[9]

  • Catalyst Poisoning: The nitrogen atom of the morpholine can potentially coordinate to the palladium catalyst, acting as a ligand and inhibiting its catalytic activity.

Troubleshooting Strategies:

  • Ligand Choice is Critical: For electron-rich aryl halides, more electron-rich and bulky phosphine ligands are often required to promote the oxidative addition step. Consider using Buchwald-type ligands like SPhos or XPhos.[10]

  • Palladium Pre-catalyst: Using a pre-catalyst like Pd₂(dba)₃ with your chosen ligand can be more effective than using a pre-formed catalyst like Pd(PPh₃)₄.

  • Base and Solvent System: The choice of base and solvent is crucial and often needs to be optimized. For challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary. A solvent system of dioxane/water or toluene/ethanol/water is often effective.[10]

Table 1: Recommended Starting Conditions for Challenging Suzuki Couplings

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Allows for in situ formation of the active Pd(0) catalyst with the chosen ligand.
Ligand SPhos, XPhos, or other Buchwald ligandsElectron-rich and bulky ligands facilitate oxidative addition to electron-rich aryl halides.
Base K₃PO₄ or Cs₂CO₃Stronger bases can be more effective in promoting transmetalation.
Solvent Dioxane/H₂O or Toluene/EtOH/H₂OCommon solvent systems that are effective for a wide range of substrates.
  • Addressing Homocoupling: A common side reaction is the homocoupling of the boronic acid/ester. This is often caused by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[11]

V. Common Side Reactions

Question: I suspect I am forming the N-oxide of my morpholine derivative. How can I confirm this and prevent it?

Answer: The nitrogen atom in morpholine can be oxidized to an N-oxide, especially in the presence of oxidizing agents.[12]

  • Confirmation: N-oxide formation can often be confirmed by mass spectrometry, as the product will have a mass that is 16 Da higher than the starting material. The ¹H NMR spectrum will also show a downfield shift of the protons adjacent to the nitrogen atom.

  • Prevention:

    • Avoid Strong Oxidants: Be mindful of using strong oxidizing agents in the presence of a morpholine moiety.

    • Protecting Groups: If oxidation is unavoidable, you can protect the morpholine nitrogen, for example, as a boc-carbamate, perform the oxidation, and then deprotect.

    • Inert Atmosphere: For reactions sensitive to air oxidation, maintaining an inert atmosphere can help to minimize N-oxide formation.

Question: Under what conditions might the morpholine ring open, and how can I avoid this?

Answer: The morpholine ring is generally stable, but it can undergo ring-opening under certain conditions.

  • Acid-Catalyzed Ring Opening: In the presence of strong acids and a nucleophile, the morpholine ring can be opened. The ether linkage is susceptible to cleavage under these conditions.[13]

  • Oxidative Ring Opening: Certain oxidative conditions can lead to the cleavage of C-C bonds within the morpholine ring.[14]

  • Prevention:

    • Avoid Harsh Acidic Conditions: If your substrate is sensitive, avoid using strong, hot acids.

    • Control of Oxidants: Be cautious with the choice of oxidizing agents and reaction conditions.

By systematically working through these troubleshooting guides, you can identify the root cause of your experimental issues and implement effective solutions. Remember that careful monitoring of your reactions and thorough characterization of your products are key to successful synthesis.

References

  • BenchChem. (2025). Troubleshooting Reductive Amination Reaction Conditions. BenchChem Technical Support.
  • Gomtsyan, A. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central.
  • Shi, Y., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers.
  • BenchChem. (2025).
  • Reddit User Discussion. (2025).
  • Wang, Z. et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Wang, Z. et al. (2011).
  • ResearchGate. (2021). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
  • Reddit User Discussion. (2025).
  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Reddit User Discussion. (2025). Problems with Suzuki coupling. Reddit.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • BenchChem. (2025).
  • Google Patents. (2021). A kind of method for oxidative ring-opening of morpholine derivative and product thereof.

Sources

Technical Support Center: Strategies for Scaling Up (R)-2-(morpholin-3-yl)ethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production scale-up of (R)-2-(morpholin-3-yl)ethanol. This guide is designed for researchers, chemists, and process development professionals. As a key chiral building block in modern pharmaceuticals, most notably for the synthesis of the antiemetic drug Aprepitant, mastering the scalable and stereocontrolled synthesis of this morpholine derivative is critical.[1][2][3][4]

This document provides in-depth, field-tested insights in a question-and-answer format to address common challenges encountered during the transition from bench-scale discovery to pilot-plant production.

Section 1: Synthesis and Scale-Up Workflow Overview

A robust and scalable synthesis is paramount. While several routes to chiral morpholines exist, a common and effective strategy involves the cyclization of an N-protected amino alcohol derived from a chiral precursor. The following workflow illustrates a generalized, scalable approach.

G Generalized Workflow for this compound Scale-Up cluster_prep Phase 1: Precursor Synthesis cluster_cyclization Phase 2: Core Formation cluster_reduction Phase 3: Reduction & Deprotection cluster_purification Phase 4: Isolation & Purification Start Chiral Starting Material (e.g., (R)-Glycidol derivative or Chiral Amino Acid) Step1 N-Alkylation & Protection (e.g., with Chloroethanol derivative) Start->Step1 Key Reagents: Base, Solvent Step2 Intramolecular Cyclization (Base or Acid-mediated) Step1->Step2 Control T, pH Step3 Formation of Morpholinone Intermediate Step2->Step3 Step4 Stereoselective Reduction (e.g., with Borane Reagents) Step3->Step4 Reducing Agent Selection is Critical for Stereocontrol Step5 Deprotection (if necessary) Step4->Step5 Workup Aqueous Workup & Extraction Step5->Workup Control pH & Temperature Purify Crystallization / Distillation Workup->Purify Solvent Selection, Seeding, Cooling Profile QC Final QC Analysis (HPLC, Chiral HPLC, NMR) Purify->QC

Caption: Generalized workflow for the scale-up of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions pertinent to the scale-up campaign.

Q1: What are the primary synthetic strategies for producing enantiomerically pure this compound, and which is most suitable for scale-up?

There are three main strategies to achieve the desired stereochemistry:

  • Chiral Pool Synthesis: This is often the most practical and cost-effective method for large-scale production. It involves starting with an inexpensive, enantiomerically pure molecule (the "chiral pool"), such as an amino acid or a chiral epoxide like (R)-epichlorohydrin.[5] The inherent chirality is carried through the synthesis, avoiding the need for costly chiral catalysts or resolutions. For instance, starting with an (R)-configured precursor allows for a predictable stereochemical outcome in the final morpholine ring.

  • Asymmetric Catalysis: This approach creates the chiral center during the reaction using a chiral catalyst. For morpholine synthesis, methods like asymmetric hydrogenation of an unsaturated morpholine precursor can yield high enantioselectivity (up to 99% ee).[6][7] While elegant and highly efficient, this method's scalability can be challenging due to the high cost of catalysts (often based on rhodium or iridium), sensitivity to impurities, and the need for specialized high-pressure equipment.[8][9]

  • Chiral Resolution: This method involves synthesizing the racemic morpholine and then separating the two enantiomers, often through diastereomeric salt formation with a chiral resolving agent. While effective, classical resolution is inherently inefficient as it discards at least 50% of the material. More advanced techniques like dynamic kinetic resolution can overcome this but add complexity to the process.[10]

Recommendation for Scale-Up: For robust and economically viable production, Chiral Pool Synthesis is generally the preferred strategy. Its reliance on readily available, low-cost chiral starting materials makes the process more predictable and easier to implement in standard manufacturing facilities.

Q2: I have a successful lab-scale procedure. What are the most critical parameters to re-optimize for a pilot-plant scale (e.g., 100 L reactor)?

Scaling up is not merely about using larger glassware; it involves fundamentally different physical dynamics. Key challenges and parameters to focus on include:

  • Mixing and Heat Transfer: In large reactors, inefficient mixing can create localized "hot spots" or areas of high reagent concentration. This can drastically increase side product formation and reduce stereoselectivity.[8] You must characterize the mixing efficiency of your reactor and adjust stirring rates and reagent addition times accordingly. Heat transfer is also critical; exothermic or endothermic steps that were manageable in the lab can become hazardous or inefficient at scale. Ensure your cooling/heating systems can handle the thermal load.[9]

  • Reagent Addition Rate: Slow, controlled addition of reagents is crucial. A reagent that was added "dropwise" in the lab may need to be added over several hours at scale to maintain temperature and concentration control.

  • Phase Transitions (Crystallization): Inducing crystallization at a large scale requires precise control over cooling rates, agitation, and seeding. A product that readily crystallized in a flask may "oil out" or form an unfilterable solid in a large reactor if not handled correctly.[2] A well-defined seeding protocol and a controlled cooling profile are essential for isolating a product with consistent particle size and purity.[9][11]

Q3: What analytical methods are non-negotiable for monitoring the process and ensuring final product quality?

A robust analytical package is the cornerstone of a successful and reproducible process. The following are essential:

  • In-Process Controls (IPCs):

    • HPLC/UPLC (Achiral): To monitor the consumption of starting materials and the formation of the product and key intermediates. This is your primary tool for determining reaction completion.

    • TLC: While less quantitative, it remains a rapid, invaluable tool for a quick check of reaction progress on the plant floor.

  • Final Product Specification:

    • Chiral HPLC: To determine the enantiomeric excess (ee) and confirm the stereochemical purity of the final product. This is a critical release criterion.

    • ¹H and ¹³C NMR: To confirm the chemical structure and identify any residual solvents or process-related impurities.

    • Karl Fischer Titration: To quantify the water content, which can be critical for product stability and downstream processing.

    • Gas Chromatography (GC): Often used to quantify residual solvents.

Section 3: Troubleshooting Guide

This section addresses specific problems that frequently arise during scale-up.

Problem Area: Low Yield and Impurity Formation

Q: My reaction yield dropped from 90% at the 1 L scale to 65% at the 100 L scale, and HPLC shows several new impurity peaks. What went wrong?

This is a classic scale-up problem, often rooted in mass and heat transfer limitations.

Causality: At a large scale, the surface-area-to-volume ratio of the reactor is much lower than in a lab flask. This means that heat generated during an exothermic reaction cannot dissipate as quickly, leading to temperature spikes. Similarly, adding one reagent to another takes much longer to achieve homogeneity. These two factors are the primary drivers for side reactions.

Troubleshooting Steps:

  • Re-evaluate Your Thermal Profile:

    • Place multiple temperature probes within the reactor (if possible) to check for thermal gradients.

    • Slow down the addition rate of the problematic reagent significantly. A 1-hour addition in the lab may need to become a 4-8 hour addition at scale.

    • Consider a "reverse addition" (adding the reactor contents to the reagent) if feasible, as this can sometimes help control exotherms.

  • Analyze the Impurities: Isolate and identify the new impurity peaks. Understanding their structure will provide clues about the side reactions occurring (e.g., over-alkylation, elimination, degradation).

  • Improve Mixing: Consult with a chemical engineer to ensure your impeller design and agitation speed are sufficient for the reaction viscosity and volume. Inadequate mixing is a common culprit.[8]

  • Consider a Solvent Change: A higher-boiling-point solvent might offer a wider and safer operating window for temperature control.

ParameterLab Scale (1 L)Pilot Scale (100 L) - Potential IssueRecommended Action
Addition Time 15 minutes15 minutesIncrease addition time to 4-8 hours.
Temperature Control External bathJacket cooling onlyEnsure jacket fluid flow rate is maximal; pre-cool batch before addition.
Agitation Magnetic stir barSingle top-down impellerVerify impeller is correctly sized and speed is sufficient for viscous media.
Local Concentration Low (rapid dispersion)High (slow dispersion)Add reagent subsurface near the impeller to promote rapid mixing.
Problem Area: Loss of Stereochemical Purity

Q: The enantiomeric excess (ee) of my product has decreased from >99% to 95%. How can I fix this?

Protecting your hard-won chirality is paramount. A drop in ee points to either a less selective reaction or racemization occurring at some point in the process.

Causality:

  • Temperature Excursions: Asymmetric reactions are often highly sensitive to temperature. The localized hot spots mentioned previously can dramatically lower the energy difference between the desired and undesired diastereomeric transition states, eroding enantioselectivity.[8]

  • pH Extremes: The morpholine nitrogen or the alcohol moiety can be susceptible to racemization under harsh acidic or basic conditions, especially if there is an adjacent stereocenter with an acidic proton. This is particularly risky during aqueous workups or extractions if the pH is not carefully controlled.

  • Extended Reaction/Workup Times: Holding the product for long periods at elevated temperatures or non-neutral pH can provide more opportunity for racemization.

G Troubleshooting Low Enantiomeric Excess (ee) Start Low ee Detected (e.g., 95% vs. >99%) CheckReaction Sample reaction mixture before workup. Analyze ee. Start->CheckReaction Result1_Good ee is high (>99%). Problem is in workup or isolation. CheckReaction->Result1_Good ee OK Result1_Bad ee is low (~95%). Problem is in the reaction step. CheckReaction->Result1_Bad ee Low CheckWorkup Sample organic layer after each wash/extraction. Analyze ee. Result2_Good ee is high (>99%). Problem is in isolation. CheckWorkup->Result2_Good ee OK Result2_Bad ee drops after a specific wash step. Problem is pH/temp during workup. CheckWorkup->Result2_Bad ee Drops CheckFinal Sample isolated product after crystallization/distillation. Analyze ee. Result3_Bad ee drops after isolation. Problem is thermal racemization. CheckFinal->Result3_Bad ee Drops Result1_Good->CheckWorkup Fix_Reaction FIX: Improve thermal control. Slow reagent addition. Check catalyst purity. Result1_Bad->Fix_Reaction Result2_Good->CheckFinal Fix_Workup FIX: Use buffered washes. Minimize workup time. Work at lower temperatures. Result2_Bad->Fix_Workup Fix_Isolation FIX: Lower distillation temp (use higher vacuum). Re-evaluate crystallization solvent. Result3_Bad->Fix_Isolation

Caption: Decision tree for diagnosing the source of enantiomeric excess (ee) loss.

Problem Area: Purification and Isolation

Q: My product is "oiling out" instead of crystallizing in the 100 L reactor. How do I achieve a clean, filterable solid?

This is a common manifestation of differences in nucleation and crystal growth kinetics at scale.

Causality: Rapid cooling or insufficient agitation can lead to the solution becoming supersaturated too quickly, causing the product to crash out as an amorphous oil rather than forming an ordered crystal lattice. The presence of even small amounts of impurities can also inhibit crystallization.

Detailed Protocol for Developing a Scalable Crystallization:

  • Solvent System Optimization:

    • Identify a solvent in which your product is highly soluble at elevated temperatures and poorly soluble at low temperatures.

    • Identify an "anti-solvent" in which your product is insoluble but which is miscible with your primary solvent.

  • Define the Metastable Zone Width (MSZW): This is the temperature range below the saturation point where the solution is supersaturated but crystallization has not yet occurred. A wider MSZW is harder to control. You can narrow it by adding a small amount of seed crystals.

  • Develop a Seeding Protocol:

    • Cool the saturated solution to a temperature just inside the metastable zone (e.g., 2-5 °C below the saturation temperature).

    • Add a small slurry of finely ground seed crystals (typically 0.1-1% of the total product mass).

    • Hold at this temperature for 1-2 hours to allow the seeds to mature. You should observe a steady increase in slurry density.

  • Controlled Cooling:

    • Implement a slow, linear cooling ramp to the final isolation temperature (e.g., 10-20 °C per hour). Rapid cooling will cause new nucleation, leading to small, poorly filterable crystals or oiling out.

  • Agitation: Maintain gentle but effective agitation throughout the process to keep the crystals suspended and promote uniform growth.

Section 4: References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research.

  • Seidel, D., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Organic & Inorganic Au.

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications.

  • (n.d.). Practical Synthesis of Chiral 2-Morpholine. Organic Process Research & Development.

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters.

  • (2025). Technical Support Center: Asymmetric Synthesis Reactions. BenchChem.

  • Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)-QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. IJPPR.

  • (n.d.). Green Synthesis of Aprepitant. Chemistry For Sustainability.

  • Davies, I. W. (2007). Chapter 10 Synthesis of aprepitant. ResearchGate.

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health.

  • (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed.

  • Brands, K. M., et al. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. The Journal of Organic Chemistry.

  • Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.

  • Huskey, B. (2006). Structure of aprepitant. ResearchGate.

  • (2012). Preparation of aprepitant. Google Patents.

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.

  • (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA.

  • Akula, M., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central.

  • (n.d.). Application Notes and Protocols for the Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol. BenchChem.

  • Kagan, H. B. (1998). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society.

  • (2010). Process for the preparation of linezolid and related compounds. Google Patents.

Sources

Optimization of reaction conditions for improved morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for improved yield and purity. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during morpholine synthesis, providing potential causes and actionable solutions.

Issue 1: Consistently Low Morpholine Yield

Low yields are a frequent challenge in morpholine synthesis. The root cause often lies in one or more of the following factors:

Potential CauseScientific Explanation & Recommended Troubleshooting Steps
Incomplete Reaction The cyclization reaction may not have reached equilibrium or completion. Actionable Advice: Consider extending the reaction time or increasing the temperature. For instance, in the dehydration of diethanolamine (DEA), maintaining a temperature of 200-210°C is crucial; a drop to 190-195°C can significantly decrease the yield.[1] In a laboratory setting, a reaction time of 90 minutes at 200°C has been shown to be optimal for the DEA method.[2]
Suboptimal Reagent Ratios The stoichiometry of your reactants is critical. An incorrect ratio can lead to incomplete conversion or the formation of side products. Actionable Advice: Carefully optimize the molar ratio of your starting materials. For the DEA method using sulfuric acid, a diethanolamine to concentrated sulfuric acid molar ratio of 1:1.8 has been found to be effective.[2]
Catalyst Deactivation or Inefficiency In catalytic routes, such as the reaction of diethylene glycol (DEG) with ammonia, the catalyst's activity is paramount.[3] Deactivation can occur due to poisoning by impurities or fouling from high-molecular-weight byproducts. Actionable Advice: Ensure the high purity of starting materials.[3] If deactivation is suspected, consider catalyst regeneration or replacement. For the DEG route, common catalysts include nickel, copper, or cobalt on an alumina carrier.[3]
Inefficient Water Removal (DEA Route) The dehydration of diethanolamine is a reversible reaction. The presence of water, a byproduct, can inhibit the forward reaction and shift the equilibrium, thus lowering the yield. Actionable Advice: Improve the efficiency of your distillation apparatus or water-trapping system (e.g., a Dean-Stark trap) to effectively remove water as it is formed, driving the reaction towards the product side.
Poor Product Isolation Morpholine is water-soluble, which can complicate its extraction from aqueous solutions, leading to significant product loss during workup.[1][4] Actionable Advice: After neutralizing the acidic reaction mixture with a base like NaOH, the aqueous solution can be saturated with solid NaOH flakes.[4] This can cause the morpholine to separate as a distinct layer. Alternatively, extraction with an organic solvent followed by distillation can be employed for purification.[4]

Issue 2: Significant Formation of Side Products

The formation of byproducts reduces the yield of morpholine and complicates its purification.

Potential CauseScientific Explanation & Recommended Troubleshooting Steps
High Reaction Temperature While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions, leading to the formation of impurities like N-ethylmorpholine and other high-molecular-weight condensation products.[3] Actionable Advice: Carefully control the reaction temperature. Running the reaction at the lower end of the effective temperature range can often improve selectivity.
Incorrect Catalyst Selection The choice of catalyst significantly influences the selectivity of the reaction. An inappropriate catalyst may favor the formation of byproducts. Actionable Advice: For the DEG route, catalysts containing nickel, copper, or cobalt are typically used.[3][5] The specific composition and support material can affect the product distribution.
Impure Starting Materials Impurities in the diethanolamine or diethylene glycol can lead to the formation of undesired side products. Actionable Advice: Use high-purity starting materials. If necessary, purify the reactants before use.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine?

A1: The two most common industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[3][6][7] The DEG route is often favored in modern production due to its efficiency.[3][5]

Q2: What are the typical reaction conditions for the diethanolamine (DEA) dehydration method?

A2: This method involves heating diethanolamine with a strong acid. For example, using concentrated sulfuric acid, the reaction is typically carried out at a temperature of around 200°C.[2] Another approach uses oleum (fuming sulfuric acid) at temperatures between 150°C to 250°C, which can achieve high yields in a shorter reaction time.[8]

Q3: What are the major byproducts in morpholine synthesis?

A3: In the DEG route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and its incomplete conversion can result in it being a byproduct.[3] N-ethylmorpholine is another significant impurity.[3] In the DEA route, the use of sulfuric acid leads to the formation of large quantities of sodium sulfate after neutralization, which requires disposal.[3]

Q4: How can I purify the synthesized morpholine?

A4: Purification typically involves distillation.[5] Given morpholine's miscibility with water, separating it from the aqueous reaction mixture is a key step.[9] As mentioned in the troubleshooting guide, after neutralization of the reaction mixture, adding a solid base like NaOH can help in separating the morpholine.[4] Subsequent fractional distillation can then be used to obtain pure morpholine.

Q5: What safety precautions should be taken during morpholine synthesis?

A5: Morpholine is a flammable and corrosive liquid.[9] It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[9][10][11][12][13] All ignition sources should be avoided.[9][11][12][13] Always consult the Safety Data Sheet (SDS) for detailed safety information.[9][10][11][12][13]

Section 3: Data Summary and Experimental Protocol

Optimal Reaction Conditions for Morpholine Synthesis (DEA Route)
ParameterOptimal Range/ValueReference
Reaction Temperature180 - 235 °C[8]
Diethanolamine:Oleum (20%) Ratio1:1.2 to 1:1.7 (by weight)[8]
Reaction Time0.5 - 1 hour[8]
Diethanolamine:H₂SO₄ Molar Ratio1:1.8[2]
YieldUp to 79.3% - 95%[2][8]
Lab Scale Synthesis of Morpholine from Diethanolamine

This protocol is based on the dehydration of diethanolamine using a strong acid.

Materials:

  • Diethanolamine

  • Concentrated Sulfuric Acid or Oleum

  • Sodium Hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., cyclohexane)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a reaction flask equipped with a stirrer, thermometer, and condenser, carefully and slowly add diethanolamine to a pre-cooled, stirred amount of concentrated sulfuric acid or oleum. This reaction is highly exothermic, so maintain a low temperature during addition.[3]

  • After the addition is complete, heat the reaction mixture to the optimal temperature (e.g., 180-200°C) and maintain it for the specified reaction time (e.g., 90 minutes).[2]

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully neutralize the acidic mixture with a concentrated solution of sodium hydroxide. Monitor the pH to ensure it becomes strongly basic.

  • Separate the morpholine layer if it forms upon saturation with NaOH.[4] Alternatively, extract the aqueous solution multiple times with a suitable organic solvent.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter to remove the drying agent and purify the morpholine by fractional distillation.

Section 4: Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing morpholine synthesis.

G cluster_0 Problem Identification cluster_1 Analysis of Reaction Parameters cluster_2 Optimization & Verification Low Yield Low Yield Temperature Temperature Low Yield->Temperature Check for deviation Reaction Time Reaction Time Low Yield->Reaction Time Is it sufficient? Reagent Ratio Reagent Ratio Low Yield->Reagent Ratio Verify stoichiometry High Impurity High Impurity High Impurity->Temperature Is it too high? Catalyst Catalyst High Impurity->Catalyst Check selectivity Adjust Conditions Adjust Conditions Temperature->Adjust Conditions Reaction Time->Adjust Conditions Reagent Ratio->Adjust Conditions Catalyst->Adjust Conditions Analyze Product Analyze Product Adjust Conditions->Analyze Product Run experiment Analyze Product->Low Yield If yield is still low Analyze Product->High Impurity If purity is low Optimized Protocol Optimized Protocol Analyze Product->Optimized Protocol If successful

Caption: A logical workflow for troubleshooting morpholine synthesis.

References

  • Ataman Kimya. (n.d.). MORPHOLINE.
  • Li, Z., et al. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Morpholine: Properties, Safety, and Purchasing Insights.
  • Wang, X., & Tian, Z. (2013). Investigation on the Optimization of the Synthesis Processes of Morpholine from Residual Liquid of Morpholine Industry. Scientific.net.
  • ResearchGate. (n.d.). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones.
  • Dissertation. (n.d.). The Study on the Preparation of Morpholine.
  • Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET.
  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Redox. (2022). Safety Data Sheet Morpholine.
  • ACS Publications. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.
  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Morpholine.
  • Carl ROTH. (2025). Safety Data Sheet: Morpholine.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
  • Buali Sina Chemistry. (2025). Morpholine | 6 Advantages and Disadvantages of Using.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu.
  • PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • ResearchGate. (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?.
  • Wikipedia. (n.d.). Morpholine.
  • Google Patents. (n.d.). US2777846A - Process of producing morpholine from diethanolamine.
  • Global Market Insights. (n.d.). Morpholine Market Size.
  • NCBI. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
  • Google Patents. (n.d.). US4739051A - Preparation of morpholine.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ACS Catalysis. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.

Sources

Techniques to prevent racemization during chiral morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the Technical Support Center for Chiral Morpholine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing enantiomerically pure morpholine scaffolds. The morpholine motif is a cornerstone in modern drug discovery, and maintaining its chiral integrity is paramount to achieving desired pharmacological outcomes.

This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our focus is on the "why" behind experimental choices, offering insights grounded in mechanistic principles to help you diagnose and solve racemization issues in your own laboratory work.

Troubleshooting Guide: Diagnosing and Solving Loss of Enantiomeric Purity

This section addresses specific problems you may encounter during the synthesis of chiral morpholines, particularly those involving intramolecular cyclization of N-substituted chiral amino alcohols.

Problem 1: Significant loss of enantiomeric excess (ee%) is observed after the base-mediated cyclization step.

This is one of the most common issues when forming the morpholine ring. The loss of stereochemical purity often points to epimerization at a stereocenter before or during the ring-closing step.

Potential Causes & Troubleshooting Steps:

  • Cause A: Base-Induced Epimerization at an α-Carbon to an Activating Group.

    • Scientific Rationale: If your synthesis proceeds through an intermediate like an N-(α-haloacyl)-amino alcohol, the proton on the carbon bearing the halogen (the α-carbon) is acidified. Strong bases can deprotonate this position, forming a planar enolate intermediate which then re-protonates non-stereospecifically, leading to racemization before the intramolecular SN2 reaction occurs.[1] Similarly, if synthesizing a morpholin-2-one from an N-protected amino acid, the proton alpha to the carbonyl group is susceptible to abstraction.[1][2][3]

    • Solutions:

      • Select a Weaker Base: Instead of strong bases like sodium hydride (NaH) or potassium tert-butoxide, consider using milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] These are often sufficient to deprotonate the alcohol/amine for cyclization without causing significant epimerization of adjacent stereocenters.

      • Optimize Base Stoichiometry: In some cases, using sub-stoichiometric amounts of a strong base can be effective, ensuring it is consumed primarily by the desired deprotonation for cyclization rather than abstracting the more acidic α-proton.[4]

      • Lower the Reaction Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures disfavor the higher activation energy pathway of deprotonation-reprotonation compared to the desired intramolecular substitution.[5]

  • Cause B: Racemization of the Starting Chiral Amino Alcohol.

    • Scientific Rationale: While generally stable, chiral amino alcohols can be susceptible to racemization under harsh conditions, especially in the presence of certain catalysts at high temperatures, through a dehydrogenation/re-hydrogenation mechanism.[4]

    • Solutions:

      • Avoid Harsh Conditions: During preliminary steps like N-alkylation, avoid excessively high temperatures or strongly acidic/basic conditions if possible.

      • Choose Appropriate N-Protecting Groups: Bulky protecting groups like the triphenylmethyl (trityl) group can sterically hinder access to the chiral center and its protons, reducing the risk of base-induced epimerization.[4][6]

      • Verify Starting Material Purity: Always confirm the enantiomeric purity of your starting amino alcohol before beginning the synthesis.

  • Cause C: Substrate-Specific Electronic Effects.

    • Scientific Rationale: The electronic nature of your substrate can inadvertently increase the acidity of a proton at a stereocenter. For example, an electron-withdrawing group (like a nitro group) on an aromatic ring attached to the stereocenter can significantly lower the pKa of the α-proton, making it more susceptible to base-catalyzed racemization even under milder conditions.[1][2][3]

    • Solutions:

      • Re-evaluate Base and Temperature: If your substrate contains potent electron-withdrawing groups, it is critical to screen milder bases and lower reaction temperatures extensively.

      • Modify Synthetic Strategy: Consider if the electron-withdrawing group can be introduced at a later stage in the synthesis after the chiral morpholine core has been securely formed.

Problem 2: My chiral alcohol precursor appears to racemize during the activation step (e.g., tosylation or mesylation).

Activation of the primary or secondary alcohol to create a good leaving group is a critical step for intramolecular cyclization. Loss of stereochemical integrity at this stage is a valid concern.

Potential Causes & Troubleshooting Steps:

  • Cause A: Incorrect Assumption of Racemization Mechanism.

    • Scientific Rationale: The standard conversion of an alcohol to a tosylate or mesylate using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine is a racemization-free process. The reaction occurs at the oxygen atom, and the C-O bond of the chiral alcohol is not broken. Therefore, the stereochemistry at the carbon center is retained.[7][8][9]

    • Solution:

      • Confirm the Source of Racemization: The loss of ee% is almost certainly occurring at a different step in your sequence (e.g., the subsequent base-mediated cyclization). Re-examine the conditions of other steps before assuming the activation step is the issue.

  • Cause B: In-situ SN1 or SN2 Displacement by Halide.

    • Scientific Rationale: While the formation of the sulfonate ester itself is stereoretentive, the reaction generates a chloride anion (from MsCl or TsCl) and a pyridinium hydrochloride salt. Under certain conditions, particularly with substrates that can form a stabilized carbocation (like benzylic alcohols), the newly formed, highly reactive sulfonate ester could undergo an SN1-type reaction with the chloride ion in solution, leading to racemization.[10] Alternatively, a direct SN2 displacement by chloride could lead to inversion, which, if incomplete, would result in a loss of overall enantiomeric purity.

    • Solutions:

      • Control Temperature: Perform the activation at low temperatures (e.g., 0 °C to -20 °C) and monitor the reaction closely to avoid over-running.

      • Use a Non-Nucleophilic Base: Consider using a bulkier, less nucleophilic base if side reactions are suspected.

      • Choose an Alternative Leaving Group: If problems persist, consider activation via a Mitsunobu reaction, which proceeds with clean inversion of stereochemistry at the alcohol center. This predictable inversion can be factored into the overall synthetic design.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control to prevent racemization during morpholine synthesis? A1: The choice of base and the reaction temperature during the cyclization step are the most critical parameters. The goal is to find conditions that are sufficiently basic to deprotonate the nucleophile (amine or alcohol) for ring closure but not so harsh that they cause epimerization of an adjacent, acidic stereocenter. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and temperatures (from 0 °C to reflux) is essential for any new substrate.[1][5]

Q2: How does the choice of leaving group for the intramolecular cyclization affect stereochemical outcomes? A2: A better leaving group leads to a faster SN2 cyclization.[5] This is generally favorable, as a faster desired reaction can outcompete slower side reactions like epimerization. Excellent leaving groups include tosylates (OTs), mesylates (OMs), and triflates (OTf). Halides (I > Br > Cl) are also effective. The key is that the bond between the carbon of the chiral center and the leaving group is broken during the cyclization. Therefore, this step proceeds with the expected inversion of configuration, which must be accounted for in the synthetic design.

Q3: Can my choice of solvent impact the enantiomeric excess of my final product? A3: Yes, the solvent can influence racemization. Protic solvents can stabilize charged intermediates that might be prone to racemization. Aprotic polar solvents (e.g., DMF, DMSO) are common for SN2 reactions but can sometimes facilitate base-mediated epimerization. It is often beneficial to screen less polar aprotic solvents like THF or toluene to find an optimal balance between reaction rate and stereochemical integrity.[6]

Q4: Are protecting groups important for preventing racemization? A4: Absolutely. Protecting groups serve two main roles in this context. First, they prevent unwanted side reactions. Second, they can sterically shield a chiral center. A bulky N-protecting group (e.g., Trityl, Boc) can physically block a base from accessing an acidic proton at the adjacent stereocenter, thereby minimizing the risk of epimerization.[4][6]

Visualizing Key Concepts

Mechanism of Base-Induced Racemization

The diagram below illustrates the undesired pathway where a base abstracts an α-proton, leading to a loss of stereochemical information prior to cyclization.

G cluster_0 Racemization Pathway cluster_1 Desired Cyclization Pathway A Chiral Intermediate (e.g., N-(α-haloacyl)-amino alcohol) C Planar Enolate (Achiral) A->C Deprotonation at α-carbon B Base (e.g., NaH) B->A D Racemic Mixture of Intermediate C->D Non-specific Reprotonation G Enantiopure Morpholine Product D->G Leads to Racemic Product E Chiral Intermediate E->G Intramolecular SN2 (Stereospecific) F Base (e.g., K₂CO₃) F->E Deprotonation of Nu-H

Caption: Competing pathways: desired cyclization vs. undesired racemization.

Decision Workflow for Troubleshooting Racemization

This workflow provides a logical sequence of steps to diagnose and resolve issues with enantiomeric purity.

G cluster_cyclization Cyclization Optimization start Problem: Low ee% in Final Morpholine check_sm Verify ee% of Chiral Starting Material (e.g., Amino Alcohol) start->check_sm is_sm_pure Is Starting Material Pure? check_sm->is_sm_pure check_activation Review Alcohol Activation Step (e.g., Tosylation/Mesylation) is_activation_ok Is C-O bond broken? (No for TsCl/MsCl) check_activation->is_activation_ok analyze_cyclization Focus on Base-Mediated Cyclization Step lower_temp Lower Reaction Temperature analyze_cyclization->lower_temp is_sm_pure->check_activation Yes purify_sm Purify Starting Material and Re-run is_sm_pure->purify_sm No is_activation_ok->analyze_cyclization Yes change_base Switch to Milder Base (e.g., K₂CO₃) lower_temp->change_base change_solvent Screen Solvents (e.g., THF, Toluene) change_base->change_solvent rerun_and_analyze Re-run Experiment & Analyze ee% change_solvent->rerun_and_analyze purify_sm->start success Success: High ee% Achieved rerun_and_analyze->success

Caption: A systematic workflow for troubleshooting racemization issues.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Intramolecular Cyclization with Minimal Racemization

This protocol outlines a starting point for the cyclization of an N-substituted amino alcohol precursor where one hydroxyl group has been activated (e.g., as a tosylate or mesylate).

Materials:

  • N-substituted-2-amino-ethyl-sulfonate precursor (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground (3.0 equiv)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the sulfonate precursor and potassium carbonate.

  • Add anhydrous solvent to create a slurry (concentration typically 0.1-0.5 M).

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C). The optimal temperature will be substrate-dependent.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product using Protocol 2.

Protocol 2: Determination of Enantiomeric Excess (ee%) by Chiral HPLC

This is a general guideline; specific parameters must be optimized for each unique morpholine derivative.

1. Column and Mobile Phase Screening (The Empirical Step):

  • Rationale: There is no universal chiral column. The selection process is empirical. Polysaccharide-based columns are a versatile starting point.

  • Common Chiral Stationary Phases (CSPs):

    • Daicel CHIRALPAK® series (e.g., AD-H, AS-H, IA, IB, IC)

    • Daicel CHIRALCEL® series (e.g., OD-H, OJ-H)

  • Initial Screening Mobile Phases:

    • Normal Phase: Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30). A small amount of an additive like diethylamine (DEA) may be needed for basic compounds.

    • Polar Organic Phase: Acetonitrile/Methanol mixtures.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate or formic acid).

2. Sample Preparation:

  • Prepare a stock solution of your racemic morpholine standard (if available) at ~1 mg/mL in a suitable solvent (e.g., IPA or the mobile phase).

  • Prepare a sample of your synthesized, purified morpholine at the same concentration.

  • Filter all samples through a 0.22 µm syringe filter before injection.

3. HPLC Analysis:

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Detector: UV detector set to a wavelength where your compound has strong absorbance.

  • Procedure:

    • Inject the racemic standard to determine the retention times (t_R1 and t_R2) of the two enantiomers and to confirm the column can provide baseline separation.

    • Inject your synthesized sample under the same conditions.

    • Integrate the peak areas for each enantiomer (Area1 and Area2).

4. Calculation of Enantiomeric Excess (ee%):

  • ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100

ParameterTypical Starting ConditionOptimization Strategy
Chiral Column CHIRALPAK IA or AD-HScreen multiple polysaccharide-based columns.
Mobile Phase 90:10 Hexane:IPAVary the ratio of Hexane to alcohol modifier (IPA, EtOH).
Flow Rate 1.0 mL/minAdjust to improve resolution (lower flow) or speed (higher flow).
Temperature AmbientLowering temperature can sometimes improve peak separation.
Additive (for basic amines) 0.1% Diethylamine (DEA)Add if peak tailing is observed.

References

  • Samanta, S., Mal, A., Halder, S., & Ghorai, M. K. (2015). Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids. Synthesis, 47(23), 3776–3782.
  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry.
  • Meninno, S., Zullo, L., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2948–2959.
  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Center for Biotechnology Information.
  • BenchChem. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. BenchChem Technical Support.
  • Reddit user discussion. (2023). Mesylation and Tosylation. r/OrganicChemistry.
  • BenchChem. (2025). minimizing racemization during the synthesis of chiral amino alcohols. BenchChem Technical Support.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–819.
  • Wester, R. T. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. YouTube.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). National Center for Biotechnology Information.
  • Davies, S. G., & Fletcher, A. M. (2004). Efficient, Stereoselective Synthesis of trans-2,5-disubstituted Morpholines. Organic Letters, 6(6), 1045–1047.
  • Black, J. W., & Williams, J. M. J. (2021). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 60(13), 6981-6985.
  • Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(12), 2303-2307.
  • Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols.
  • Khan Academy. (2015). Preparation of mesylates and tosylates.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • Master Organic Chemistry. (2012). What’s a Racemic Mixture?.

Sources

Technical Support Center: Enhancing the Aqueous Solubility of (R)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (R)-2-(morpholin-3-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for enhancing the aqueous solubility of this compound. The following question-and-answer-based guide offers troubleshooting advice and detailed experimental protocols grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the key physicochemical properties of this compound that influence its aqueous solubility?

Answer: Understanding the molecular structure of this compound is the first step in devising a solubility enhancement strategy. Its structure features several key functional groups that dictate its behavior in aqueous media:

  • Secondary Amine: The morpholine ring contains a secondary amine (pKa estimated to be in the range of 9.5-11.0 for simple alkyl amines), which acts as a Brønsted-Lowry base.[1] This is the most critical functional group for solubility manipulation, as it can be protonated to form a highly polar, water-soluble cation in acidic conditions.[2]

  • Primary Alcohol: The ethanol substituent provides a hydroxyl (-OH) group.

  • Ether Linkage: The morpholine ring also contains an ether oxygen.

Both the alcohol and the amine groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This inherent capacity for hydrogen bonding suggests a degree of intrinsic aqueous solubility.[3] However, for many pharmaceutical applications, this intrinsic solubility may be insufficient and require enhancement.

FAQ 2: How do I accurately determine the baseline aqueous solubility of my compound before attempting any enhancement?

Answer: Establishing a reliable baseline, or intrinsic solubility (S₀), is a critical prerequisite. The Shake-Flask method is the gold-standard technique for determining equilibrium solubility.[4][5] It measures the concentration of a saturated solution at equilibrium, providing a thermodynamic constant.

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended. The system reaches equilibrium when consecutive measurements show no further increase in solute concentration.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filter the sample through a low-binding 0.22 µm or 0.45 µm filter (e.g., PVDF or PTFE).[4]

  • Quantification: Dilute the filtrate with a suitable mobile phase or solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as:

    • High-Performance Liquid Chromatography with UV detection (HPLC-UV)

    • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • UV-Vis Spectrophotometry (if the compound has a suitable chromophore and no interfering excipients are present).[6]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium at that temperature. The experiment should be performed in triplicate to ensure reproducibility.

FAQ 3: My compound's intrinsic solubility is insufficient. What is the most direct method to improve it?

Answer: For an ionizable compound like this compound, the most straightforward and effective method is pH adjustment . The solubility of a basic compound increases dramatically as the pH of the medium is lowered below its pKa.[7] This is because the acidic environment donates a proton (H⁺) to the basic morpholine nitrogen, forming a charged (protonated) species. This ionized form is significantly more polar and readily interacts with water molecules, leading to a substantial increase in solubility.[2][8]

The relationship between pH, pKa, and solubility for a basic compound is described by the Henderson-Hasselbalch equation, which can be adapted to predict total solubility (S_T) at a given pH:

S_T = S₀ * (1 + 10^(pKa - pH))

Where S₀ is the intrinsic solubility of the neutral form. As the pH decreases, the (pKa - pH) term increases, leading to an exponential increase in total solubility.

ph_solubility_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare a series of buffers (e.g., pH 2 to 10) prep2 Add excess compound to each buffer vial prep1->prep2 equil Equilibrate for 24-48h at constant temp prep2->equil separate Filter supernatant (0.22 µm filter) equil->separate quant Quantify concentration (e.g., HPLC) separate->quant plot Plot Log(Solubility) vs. pH quant->plot pka Determine pKa and S₀ from the profile plot->pka

Caption: Workflow for determining a pH-solubility profile.

FAQ 4: How can I create a stable, solid form of the compound with enhanced solubility for formulation development?

Answer: Salt formation is a widely used and highly effective strategy for improving the solubility, dissolution rate, and stability of ionizable active pharmaceutical ingredients (APIs).[9][10] By reacting the basic this compound with an acid, you form a salt. When this salt is introduced to an aqueous medium, it readily dissociates into its constituent ions, bypassing the high crystal lattice energy of the neutral "free base" form and leading to higher apparent solubility.

The choice of the counterion (the acid) is critical and can impact properties like solubility, stability, hygroscopicity, and manufacturability. A salt screening study is essential to identify the optimal form.

Counterion (Acid) Type Common Properties & Considerations
Hydrochloride (HCl) Strong, InorganicOften forms highly soluble, crystalline salts. Can be hygroscopic. The most common choice.
Sulfate (H₂SO₄) Strong, InorganicCan form mono- or di-basic salts. Good solubility.
Mesylate (CH₃SO₃H) Strong, OrganicGood for forming stable, crystalline salts. Generally good solubility.
Tartrate Weak, OrganicChiral counterion, can be used for chiral resolution. Often forms crystalline, less hygroscopic salts.
Citrate Weak, OrganicCan form multiple salt stoichiometries. Good solubility.
Maleate Weak, OrganicCommonly used, but may have reactivity concerns (Michael addition).
  • Solvent Selection: Dissolve the free base form of this compound in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).

  • Acid Addition: Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the selected acid (counterion) to the solution. The acid can be added as a solution in the same solvent.

  • Crystallization: Stir the mixture at room temperature or with gentle heating to encourage salt formation. Precipitation may occur rapidly or require slow cooling, anti-solvent addition, or evaporation to induce crystallization.

  • Isolation & Drying: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Characterize the new salt form to confirm its identity and assess its properties (solubility, dissolution rate, solid-state properties via XRPD, DSC, TGA).

FAQ 5: What if pH modification or salt formation is not sufficient or desirable? Can I use co-solvents?

Answer: Yes, the use of co-solvents is another powerful technique. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11][12] This makes the aqueous environment more favorable for less polar solutes, thereby increasing their solubility. The solubility of a compound often increases exponentially with the volume fraction of the co-solvent.[13] This approach is particularly common in liquid formulations, such as parenteral preparations.[14]

cosolvency_mechanism

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Stereoisomerism: A Comparative Analysis of the Biological Activity of (R)- and (S)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In modern pharmacology, the three-dimensional structure of a drug molecule is paramount to its biological function. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles. This guide provides a framework for the comparative biological evaluation of the (R)- and (S)-enantiomers of 2-(morpholin-3-yl)ethanol, a novel chiral molecule containing the privileged morpholine scaffold. Due to the absence of publicly available data for this specific compound, this guide will use the well-documented stereoselective activity of Reboxetine, a structurally related morpholine derivative and selective norepinephrine reuptake inhibitor (sNRI), as an illustrative model. We will detail the experimental workflows for assessing receptor binding affinity and functional antagonism, interpret the resulting data, and discuss the critical implications of stereoselectivity in drug development. The principles and methodologies outlined herein serve as a comprehensive protocol for researchers engaged in the characterization of novel chiral drug candidates.

Introduction: The Primacy of Chirality in Drug Action

The concept of chirality is fundamental to biochemistry and drug design. Biological systems, composed of chiral amino acids, sugars, and phospholipids, create a chiral environment where drugs must interact. This inherent asymmetry means that the two enantiomers of a chiral drug can, and often do, behave as two distinct pharmacological agents. The Easson-Stedman hypothesis posits that a more potent enantiomer (the eutomer) engages with its biological target through a specific three-point interaction, whereas its less potent counterpart (the distomer) cannot achieve this optimal binding, resulting in lower affinity or a different activity profile entirely[1].

The morpholine ring is a versatile and privileged scaffold in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical and metabolic properties[2][3]. Drugs like Reboxetine (antidepressant) and Aprepitant (antiemetic) contain this moiety and demonstrate significant stereoselectivity in their mechanisms of action[4][5]. Reboxetine, for instance, is administered as a racemic mixture, yet its therapeutic effect is primarily driven by the (S,S)-enantiomer, which is substantially more potent at inhibiting the norepinephrine transporter (NET) than the (R,R)-enantiomer[1][4].

This guide establishes a systematic approach to characterize the differential biological activity of the (R)- and (S)-enantiomers of 2-(morpholin-3-yl)ethanol. We will proceed by outlining the necessary experimental protocols to determine their affinity and functional activity at a putative biological target, using the norepinephrine transporter as a scientifically robust and relevant analogue.

Comparative Biological Evaluation: A Methodological Blueprint

To elucidate the stereoselective pharmacology of (R)- and (S)-2-(morpholin-3-yl)ethanol, a two-tiered experimental approach is essential: first, determining the binding affinity at the molecular target, and second, quantifying the functional consequence of that binding in a cell-based system.

Tier 1: Target Affinity via Radioligand Binding Assay

Causality and Experimental Choice: A competitive radioligand binding assay is the gold standard for determining the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor or transporter. This assay directly measures the ability of a compound to displace a known high-affinity radiolabeled ligand from the target. By comparing the Kᵢ values of the (R)- and (S)-enantiomers, we can quantify the stereoselectivity of the binding interaction. A significant difference in Kᵢ values is a strong indicator of a specific chiral recognition event at the binding site.

Experimental Protocol: Competitive Binding at the Norepinephrine Transporter (NET)

  • Source of Target: Prepare cell membrane homogenates from a stable cell line overexpressing the human norepinephrine transporter (hNET). A common choice is HEK293 or CHO cells.

  • Radioligand: Select a high-affinity radioligand for NET, such as [³H]-Nisoxetine.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of hNET-expressing cell membranes.

    • Add a fixed concentration of [³H]-Nisoxetine (typically at or below its Kₑ value for NET).

    • Add a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) of the test compounds: (R)-2-(morpholin-3-yl)ethanol, (S)-2-(morpholin-3-yl)ethanol, or a known control like (S,S)-Reboxetine.

    • Nonspecific Binding Control: Include wells with an excess of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Desipramine) to determine the amount of radioligand binding to non-target components.

    • Total Binding Control: Include wells with only membranes and radioligand.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove residual unbound ligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting nonspecific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Illustrative Data & Interpretation

To demonstrate the expected outcome, the following table presents hypothetical, yet realistic, binding data for our target enantiomers, modeled after the known properties of Reboxetine enantiomers at the norepinephrine transporter[4].

CompoundKᵢ at hNET (nM)Hill SlopeEudismic Ratio
(S)-2-(morpholin-3-yl)ethanol5.2-1.01\multirow{2}{*}{135}
This compound702-0.98
  • Interpretation: The data clearly shows that the (S)-enantiomer (the eutomer) has a significantly higher affinity for the hNET than the (R)-enantiomer (the distomer). The Eudismic Ratio (Kᵢ of distomer / Kᵢ of eutomer) is 135, indicating a high degree of stereoselectivity. A Hill slope close to -1.0 suggests a competitive binding interaction at a single site.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 hNET-expressing cell membranes A1 Combine Membranes, Radioligand, & Test Compounds in 96-well plate P1->A1 P2 [³H]-Radioligand P2->A1 P3 Test Enantiomers (R & S) P3->A1 A2 Incubate to Equilibrium A1->A2 A3 Rapid Filtration (Harvesting) A2->A3 D1 Scintillation Counting A3->D1 D2 Calculate Specific Binding D1->D2 D3 Non-linear Regression (IC₅₀) D2->D3 D4 Calculate Kᵢ (Cheng-Prusoff) D3->D4 Result Comparative Affinity Data (Kᵢ Values & Eudismic Ratio) D4->Result

Caption: Workflow for the competitive radioligand binding assay.

Tier 2: Functional Activity via Neurotransmitter Uptake Assay

Causality and Experimental Choice: While binding affinity is crucial, it does not describe the functional effect of the compound. An inhibitor might bind tightly but have little effect on the transporter's function. A direct functional assay, such as a neurotransmitter uptake assay, is necessary to measure the potency (IC₅₀) of each enantiomer in inhibiting the actual biological process—the reuptake of norepinephrine into the cell. This provides the essential link between molecular binding and physiological response.

Experimental Protocol: [³H]-Norepinephrine Uptake Inhibition Assay

  • Cell Culture: Plate hNET-expressing cells (e.g., HEK293-hNET) in 24- or 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells for 10-15 minutes with various concentrations of the test compounds ((R)- and (S)-enantiomers) or vehicle control.

  • Uptake Initiation: Add a fixed concentration of [³H]-Norepinephrine to each well to initiate the uptake process.

  • Incubation: Incubate for a short, defined period (e.g., 10 minutes) at 37°C. This period must be within the linear range of uptake over time.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis & Quantification: Lyse the cells with a lysis buffer or detergent. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of transported [³H]-Norepinephrine using a scintillation counter.

  • Data Analysis:

    • Define 100% uptake from the vehicle-treated wells and 0% uptake from wells treated with a saturating concentration of a known potent inhibitor (e.g., Desipramine).

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Fit the data using non-linear regression to determine the IC₅₀ value for each enantiomer.

Illustrative Data & Interpretation

CompoundFunctional Potency (IC₅₀, nM)
(S)-2-(morpholin-3-yl)ethanol12.5
This compound1550
  • Interpretation: The functional data corroborates the binding data. The (S)-enantiomer is substantially more potent at inhibiting norepinephrine uptake than the (R)-enantiomer. The higher IC₅₀ values compared to the Kᵢ values are typical, as functional assays are conducted under more complex physiological conditions (37°C, intact cells) compared to membrane binding assays. This confirms that the stereoselective binding translates directly to stereoselective functional antagonism.

Signaling Pathway Visualization

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles Release Release NE_Vesicle->Release NE_Synapse NE Release->NE_Synapse Receptor Adrenergic Receptor NE_Synapse->Receptor NET Norepinephrine Transporter (NET) NE_Synapse->NET Signal Postsynaptic Signal Receptor->Signal Reuptake Reuptake NET->Reuptake S_Enantiomer (S)-Enantiomer (Eutomer) S_Enantiomer->NET Potent Blockade R_Enantiomer (R)-Enantiomer (Distomer) R_Enantiomer->NET Weak Blockade

Caption: Mechanism of stereoselective NET inhibition.

Discussion and Implications for Drug Development

The combined findings from binding and functional assays provide a compelling, multi-layered confirmation of stereoselective biological activity. The significant differences in both affinity (Kᵢ) and potency (IC₅₀) between the (R)- and (S)-enantiomers underscore the importance of developing the single, more active isomer—the eutomer—as a drug candidate. This practice, often termed a "chiral switch," can lead to several advantages[6]:

  • Enhanced Therapeutic Efficacy: A higher dose of a racemic mixture may be required to achieve the same therapeutic effect as a lower dose of the pure eutomer.

  • Improved Safety and Tolerability: The distomer is not merely inert; it can contribute to side effects, exhibit its own off-target pharmacology, or competitively inhibit the binding of the eutomer[1]. Removing it can lead to a cleaner pharmacological profile and a better therapeutic index.

  • Simplified Pharmacokinetics: The two enantiomers may be metabolized at different rates, leading to complex pharmacokinetic profiles for a racemic mixture. Dosing a single enantiomer results in more predictable and less variable patient exposure[1][4].

For 2-(morpholin-3-yl)ethanol, the data strongly suggests that the (S)-enantiomer is the pharmacologically relevant species for NET inhibition. Pursuing this enantiomer exclusively would be the most logical path forward in a drug development program. The synthesis of the enantiopure compound would be a critical next step, leveraging methods of asymmetric synthesis or chiral resolution[7][8].

Conclusion

This guide has presented a comprehensive framework for the comparative biological evaluation of the (R)- and (S)-enantiomers of 2-(morpholin-3-yl)ethanol. By integrating principles of stereochemistry with robust, validated experimental protocols, researchers can effectively dissect the pharmacological profile of novel chiral molecules. Using the well-established stereoselectivity of the morpholine-containing drug Reboxetine as an illustrative model, we have demonstrated how to quantify differences in target affinity and functional potency. The clear superiority of the (S)-enantiomer in this model highlights the critical importance of stereochemical considerations in modern drug discovery, guiding the selection of optimal candidates and ultimately leading to safer and more effective medicines.

References

  • MDPI. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. [Link]
  • PubMed Central. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. [Link]
  • Wikipedia. Reboxetine. [Link]
  • ResearchGate. (2024). Stereoisomers of reboxetine. [Link]
  • Google Patents.
  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]
  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
  • ACS Publications. (2018).
  • E3S Web of Conferences. (2023).
  • YouTube. (2025). Pharmacology of Aprepitant (Emend, Apreon) ; Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]
  • ResearchGate. (2016).
  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]
  • NCBI Bookshelf. (2024). Aprepitant. [Link]
  • PubMed Central. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
  • PubMed. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. [Link]
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
  • Lupine Publishers. (2021). Effects of Stereoisomers on Drug Activity. [Link]
  • ResearchGate. (2013). Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. [Link]
  • PubMed. (2018).
  • PubMed Central. (2009). Chiral Drugs: An Overview. [Link]

Sources

A Senior Application Scientist’s Guide to Validating the Biological Effects of Novel Morpholine Derivatives: A Case Study with (R)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1][2] When a novel derivative such as (R)-2-(morpholin-3-yl)ethanol emerges from a synthesis campaign, researchers are faced with a critical question: what are its biological effects, and how can they be rigorously validated? This guide provides a comprehensive, field-proven framework for navigating this process. As specific biological data for this compound is not yet publicly available, we will use it as a case study to illustrate a tiered validation strategy. This approach begins with broad, high-throughput methods and progressively narrows the focus to specific molecular targets and mechanisms of action, ensuring a logical and resource-efficient investigation. We will compare key validation methodologies at each stage, provide detailed experimental protocols, and explain the scientific rationale behind each choice, empowering researchers to design robust, self-validating experimental plans.

The Challenge of a Novel Compound: Devising a Validation Strategy

The initial challenge with a novel chemical entity like this compound is the absence of a known biological target. A well-designed validation strategy, therefore, must be a process of discovery, moving from the general to the specific. Our proposed workflow is structured in three tiers, designed to maximize information gain while minimizing initial resource expenditure.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Target Hypothesis & Engagement cluster_2 Tier 3: Mechanistic Validation a In Silico Target Prediction d Hypothesis Generation (e.g., Kinase, GPCR) a->d Predicts Targets b Broad Cytotoxicity Screening (e.g., MTT Assay) b->d Identifies Sensitivity c Phenotypic Screening (High-Content Imaging) c->d Reveals Phenotype e Biochemical Assays (e.g., Kinase Activity) d->e Guides Assay Selection f Cellular Target Engagement (e.g., CETSA) e->f Confirms Direct Interaction g Pathway Analysis (e.g., Western Blot) f->g Validates Cellular Activity h Advanced Model Testing (3D Spheroids, Organoids) g->h Informs on Physiological Context i On-Target Confirmation (siRNA/CRISPR) h->i Requires Final Confirmation i->g Confirms On-Target Pathway Modulation

Caption: Tiered workflow for validating a novel compound.

Tier 1: Foundational Profiling - Casting a Wide Net

The initial goal is to establish a foundational biological profile. Is the compound bioactive? At what concentration? Does it induce a specific cellular phenotype?

In Silico Target Prediction: The Hypothesis Engine

Before committing to wet-lab experiments, computational methods can generate initial hypotheses about potential molecular targets.[3][4] This is a cost-effective first step to guide experimental design.

  • Methodology: The structure of this compound is used as a query against databases of known pharmacophores and protein structures.

    • Ligand-Based Methods: Compare the compound's structure to libraries of molecules with known targets, based on the principle that structurally similar molecules often have similar biological activities.[4]

    • Structure-Based Methods (Molecular Docking): If a high-quality structure of a potential target protein exists, the compound can be computationally "docked" into the binding site to predict binding affinity.[5]

  • Plausible Hypothesis for this compound: Many morpholine-containing drugs target protein kinases, such as the PI3K/Akt/mTOR pathway, which is crucial in cell growth and cancer.[6][7] An in silico screen might predict a modest affinity for the ATP-binding pocket of a kinase like PI3Kα.

Broad Cytotoxicity Screening: Defining Bioactivity

The first and most fundamental wet-lab experiment is to determine if the compound affects cell viability and to establish a working concentration range. The MTT assay is a robust, inexpensive, and high-throughput colorimetric method for this purpose.[8][9][10]

  • Principle of the MTT Assay: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8][11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance.[11][12]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Plating: Seed cells (e.g., A549 lung cancer cells, MCF-7 breast cancer cells, and a non-cancerous cell line like HEK293T) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance of a media-only control. Normalize the data to the vehicle-treated cells (representing 100% viability) and plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Comparison of Cell Viability Assays
AssayPrincipleThroughputProsCons
MTT Mitochondrial reductase activity (colorimetric)HighInexpensive, well-established.[8]Requires a solubilization step; formazan crystals can be toxic.[11]
MTS/XTT Similar to MTT but produces a soluble formazan.[11]HighNo solubilization step, faster protocol.Reagents can be more expensive than MTT.
CellTiter-Glo® Quantifies ATP levels (luminescent)HighHighly sensitive, fast, reflects cellular energy status.More expensive, signal can be affected by compounds that interfere with luciferase.
Trypan Blue Membrane integrity (dye exclusion)LowDirect measure of cell death, simple.Manual counting is low-throughput and subjective.

Tier 2: Target Hypothesis and Engagement

With foundational data suggesting bioactivity, the next tier aims to identify a specific molecular target and confirm that the compound physically interacts with it inside the cell. Based on our in silico hypothesis, we will proceed assuming this compound is a kinase inhibitor.

Biochemical Assays: Proving Direct Interaction

A biochemical assay using purified components is the most direct way to test if the compound affects the activity of its putative target enzyme. For a kinase, this involves measuring the phosphorylation of a substrate.

  • Principle of Luminescence-Based Kinase Assay: A common format, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction.[13] The kinase, its substrate, ATP, and the test compound are incubated together. The amount of ADP generated is directly proportional to the kinase's activity.

Experimental Protocol: In Vitro PI3Kα Kinase Assay (ADP-Glo™)
  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a solution of purified, recombinant PI3Kα enzyme and its specific lipid substrate (e.g., PIP₂).

  • Compound Dilution: Prepare a 10-point, 1:3 serial dilution of this compound in the assay buffer. Include a known PI3K inhibitor (e.g., Alpelisib) as a positive control and a vehicle (DMSO) control.[13]

  • Kinase Reaction: In a 96-well plate, add 2.5 µL of the diluted compound. Add 2.5 µL of the PI3Kα enzyme. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Initiate the reaction by adding 5 µL of a substrate/ATP mixture. Incubate for 60 minutes at 30°C.

  • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescent signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.

Cellular Target Engagement: Confirmation in a Live Cell Context

A positive result in a biochemical assay is crucial, but it doesn't prove the compound can enter a cell and bind to its target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying this target engagement in situ.[14][15]

  • Principle of CETSA: Ligand binding stabilizes a target protein against heat-induced denaturation.[16] In a CETSA experiment, intact cells are treated with the compound and then heated. At a given temperature, the unbound protein will denature and aggregate, while the ligand-bound fraction remains soluble. The amount of soluble protein remaining after heating is quantified, typically by Western blot.[14][17]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Analysis Compound Compound TargetProtein TargetProtein Compound->TargetProtein Binds & Stabilizes Heat Heat (e.g., 52°C) Unbound Unbound Protein (Denatures) Heat->Unbound Bound Bound Protein (Remains Soluble) Heat->Bound Lysis Cell Lysis & Centrifugation Bound->Lysis WB Soluble Fraction (Western Blot) Lysis->WB Analyze Supernatant Result Soluble Fraction (Western Blot) WB->Result Quantify Band

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for PI3Kα Target Engagement
  • Cell Culture and Treatment: Grow cells (e.g., MCF-7) to ~80% confluency. Treat cells with a high concentration of this compound (e.g., 10x the cytotoxicity IC₅₀) or vehicle (DMSO) for 1 hour.

  • Heating Step: Harvest and resuspend the cells in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Transfer the supernatant (soluble protein fraction) to a new tube. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[18]

  • Western Blot Analysis: Perform a standard Western blot.[19][20][21]

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with a primary antibody specific for PI3Kα overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL reagent.

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the relative band intensity against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Tier 3: Mechanistic Validation

Confirming target engagement is a milestone, but understanding the downstream consequences is essential. This tier validates that the compound-target interaction leads to the expected biological outcome.

Pathway Analysis with Western Blotting

If this compound inhibits PI3Kα, we expect to see reduced phosphorylation of its downstream effector, Akt. Western blotting is the gold-standard technique for measuring such changes in protein phosphorylation.[18]

Experimental Protocol: Western Blot for p-Akt/Total Akt Levels
  • Cell Culture and Treatment: Seed MCF-7 cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal pathway activation.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay and normalize all samples.

  • Western Blot:

    • Perform SDS-PAGE and protein transfer as described in the CETSA protocol.

    • Block the membrane and incubate with a primary antibody that specifically recognizes phosphorylated Akt (p-Akt Ser473).

    • Detect the signal.

  • Stripping and Re-probing: To ensure observed changes are not due to altered protein levels, the blot can be stripped and re-probed. Incubate the membrane in a stripping buffer, wash, re-block, and then probe with an antibody for total Akt.

  • Data Analysis: Quantify the band intensities for both p-Akt and total Akt using densitometry software. Calculate the ratio of p-Akt to total Akt for each condition. A dose-dependent decrease in this ratio in compound-treated cells confirms inhibition of the PI3K signaling pathway.

Comparison of Methods for Mechanistic Validation
MethodInformation YieldedThroughputProsCons
Western Blot Measures changes in specific protein levels and post-translational modifications (e.g., phosphorylation).[21]Low-MediumHighly specific, semi-quantitative, widely used.Low throughput, requires high-quality specific antibodies.
ELISA Quantifies the absolute or relative amount of a specific protein.HighHighly quantitative, high throughput.Less information than Western blot (no molecular weight data).
Reporter Assays Measures the transcriptional activity of a pathway-responsive promoter (e.g., SRE-Luciferase for MAPK pathway).HighFunctional readout of pathway activity, high throughput.Indirect measure of target activity, prone to off-target effects.
Phospho-Flow Cytometry Measures phosphorylation of specific proteins on a single-cell level.HighProvides single-cell resolution, can analyze heterogeneous populations.Requires specific antibodies validated for flow cytometry, complex setup.

Conclusion and Future Directions

This guide outlines a systematic, tiered approach to validating the biological effects of a novel morpholine derivative, using this compound as a working example. By progressing from broad computational and phenotypic screens to specific biochemical and cellular target engagement assays, and finally to mechanistic pathway analysis, researchers can build a robust, evidence-based profile of a new compound. The key principle is self-validation at each step: the in silico prediction informs the in vitro screen, the biochemical hit is confirmed by cellular target engagement, and the functional consequence of that engagement is verified by pathway analysis.

Successful validation through this workflow provides a strong foundation for more advanced studies, including lead optimization, in vivo animal model testing, and detailed pharmacokinetic and pharmacodynamic profiling, paving the way for the potential development of a novel therapeutic agent.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Ghaffari, S., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved.
  • Pinzi, L., & Rastelli, G. (2019). In Silico Drug-Target Profiling. Methods in Molecular Biology, 2053, 19-35. [Link]
  • Saber, A., et al. (2020). Computational/in silico methods in drug target and lead prediction.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
  • Springer Nature Experiments. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.
  • Bohrium. (n.d.). In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning. Bohrium Website. [Link]
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Lee, S., et al. (2020). In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning. MDPI. [Link]
  • National Center for Biotechnology Information. (2017).
  • Creative Biolabs. (n.d.). In Silico Target Prediction.
  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs Website. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Fatima, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure. [Link]
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PMC. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • National Center for Biotechnology Information. (2021). Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. PMC. [Link]
  • National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
  • ResearchGate. (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • National Center for Biotechnology Information. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. PMC. [Link]
  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]
  • CETSA. (n.d.). CETSA. CETSA Website. [Link]
  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Assay Genie Website. [Link]
  • National Center for Biotechnology Information. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. PMC. [Link]
  • Vipergen. (n.d.).
  • ResearchGate. (n.d.). Workflow proposal for successful identification of natural compounds...
  • MDPI. (2024). Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
  • Technology Networks. (2022). Novel Integrated Platform Promises To Accelerate Drug Discovery. Technology Networks Website. [Link]

Sources

How to distinguish between the (R) and (S) enantiomers of 2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

In the rigorous domain of pharmaceutical sciences, the stereochemical identity of a molecule is a critical quality attribute that dictates its biological activity. Enantiomers, being non-superimposable mirror images, often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the body.[1][2] This guide provides a comprehensive, in-depth comparison of analytical methodologies to distinguish and quantify the (R) and (S) enantiomers of 2-(morpholin-3-yl)ethanol, a valuable chiral building block. As a Senior Application Scientist, my focus is not just on the "how," but the fundamental "why" behind each experimental choice, ensuring a robust and validated approach.

The Imperative of Enantiomeric Resolution

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, making their separation a non-trivial challenge.[1] However, their distinct spatial arrangements lead to differential interactions with other chiral entities, like biological receptors and enzymes. Consequently, regulatory agencies worldwide mandate the characterization of individual enantiomers in a drug product, often favoring the development of single-enantiomer drugs to maximize therapeutic benefit and minimize potential side effects.[3][4] Distinguishing between the (R) and (S) forms of 2-(morpholin-3-yl)ethanol is therefore a foundational step in its application for drug discovery and development.

Part 1: Chromatographic Separation Techniques

The cornerstone of enantiomeric analysis is chiral chromatography, which introduces a chiral environment via a Chiral Stationary Phase (CSP) to induce separation.[4][5]

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the most established and widely utilized technique for enantiomeric separation due to its versatility, high resolution, and robustness.[2][6][7]

Causality of Separation: The principle hinges on the formation of transient, diastereomeric complexes between the analyte enantiomers and the CSP. The differing stability and energy of these complexes cause one enantiomer to be retained longer on the column, resulting in different elution times. For a molecule like 2-(morpholin-3-yl)ethanol, which contains both an amino and a hydroxyl group, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point for method development due to their broad applicability and multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole interactions, etc.).[8][9]

Experimental Workflow & Self-Validation: A reliable HPLC method is a self-validating system. Achieving baseline resolution between the two enantiomeric peaks confirms that the chosen CSP and mobile phase conditions are effective for the separation.

HPLC_Workflow Figure 1: Chiral HPLC Experimental Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC System cluster_data 3. Data Analysis Sample Racemic Analyte (R/S)-2-(morpholin-3-yl)ethanol PreparedSample Dissolved Sample Sample->PreparedSample Solvent Mobile Phase (e.g., Hexane/IPA) Solvent->PreparedSample Injector Autosampler/ Injector PreparedSample->Injector Inject CSP_Column Chiral Stationary Phase (CSP) Column Injector->CSP_Column Pump HPLC Pump Pump->Injector Detector UV/Vis Detector CSP_Column->Detector Chromatogram Chromatogram with Two Resolved Peaks Detector->Chromatogram Quantification Peak Integration & Enantiomeric Purity (%ee) Calculation Chromatogram->Quantification

Caption: General workflow for chiral HPLC analysis.

Protocol: Method Development for 2-(morpholin-3-yl)ethanol

  • Column Selection: Begin screening with polysaccharide-based CSPs, such as a Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) column.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA) (90:10 v/v). Run a gradient or screen different isocratic compositions (e.g., 80:20, 70:30) to find optimal separation.

    • Additives: For basic compounds like morpholines, peak shape can be poor. Adding a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to the mobile phase is crucial to reduce peak tailing and improve resolution.[10]

  • Parameter Optimization: Adjust flow rate (typically 1.0 mL/min for a 4.6 mm ID column) and column temperature (e.g., 25-40°C) to fine-tune resolution and analysis time.

  • Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm) as the molecule lacks a strong chromophore.

Chiral Supercritical Fluid Chromatography (Chiral SFC)

SFC is a powerful alternative to HPLC, often considered a "green" technology. It uses supercritical CO2 as the primary mobile phase, offering significant advantages in speed and solvent reduction.[11][12][13]

Causality of Separation: The separation principle is identical to HPLC—differential interaction with a CSP. However, the mobile phase (supercritical CO2 mixed with a co-solvent like methanol) has low viscosity and high diffusivity. This allows for much faster flow rates without generating high backpressure, leading to rapid separations, often in under 5 minutes.[13]

Data Presentation: HPLC vs. SFC Comparison

FeatureChiral HPLC (Normal Phase)Chiral SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane)Supercritical CO2
Analysis Speed Moderate (5-30 min)Very Fast (1-10 min)
Solvent Consumption HighLow (Reduced organic solvent use)
Resolution ExcellentExcellent
Method Development Can be time-consumingOften faster due to rapid equilibration
Operating Cost Moderate (solvent purchase/disposal)Lower (CO2 is inexpensive)
Applicability Broadly applicableExcellent for amines and polar compounds[11][14]

Part 2: NMR Spectroscopy with Chiral Auxiliaries

While chromatography physically separates enantiomers, NMR spectroscopy can be used to distinguish them in the same solution by converting them into diastereomers, which are chemically non-equivalent and have distinct NMR spectra.[15][16]

Causality of Distinction: The core principle is to introduce a new chiral center by reacting the racemic analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA) . For 2-(morpholin-3-yl)ethanol, the hydroxyl group is a prime target for derivatization with a CDA like (R)- or (S)-Mosher's acid chloride.[16] The reaction of the (R,S)-analyte with (R)-Mosher's acid chloride yields two diastereomers: (R,R) and (S,R). These diastereomers will exhibit different chemical shifts, particularly for protons near the new ester linkage, allowing for their distinct observation and quantification.

Logical Relationship Diagram:

NMR_Logic Figure 2: Principle of NMR Chiral Discrimination cluster_reactants 1. Reactants cluster_products 2. Products Enantiomers Racemic Analyte (R)- and (S)-enantiomers (Identical NMR Spectra) Reaction Covalent Derivatization Enantiomers->Reaction CDA Enantiopure CDA (e.g., (R)-Mosher's Acid) CDA->Reaction Diastereomers Diastereomeric Mixture (R,R) and (S,R) products (Distinct NMR Spectra) Reaction->Diastereomers

Caption: Logic of using a chiral derivatizing agent in NMR.

Protocol: NMR Analysis using Mosher's Ester Formation

  • Derivatization: In an NMR tube or a small vial, dissolve the racemic 2-(morpholin-3-yl)ethanol in a suitable deuterated solvent (e.g., CDCl3). Add a slight molar excess of (R)-Mosher's acid chloride and a non-nucleophilic base (e.g., pyridine) to catalyze the reaction and scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to proceed to completion. This can be monitored by acquiring periodic ¹H NMR spectra.

  • Spectral Acquisition: Acquire a high-resolution ¹H NMR spectrum (or ¹⁹F NMR, as Mosher's acid contains a -CF₃ group, which provides a clean spectral window).

  • Data Analysis:

    • Identify a proton signal close to the chiral center that is well-resolved for the two diastereomers.

    • Carefully integrate the area of these two distinct signals.

    • The ratio of the integrals corresponds directly to the enantiomeric ratio of the original sample.

Part 3: Absolute Configuration Determination

The techniques above can separate and quantify the enantiomers, but they do not inherently assign which chromatographic peak or set of NMR signals corresponds to the (R) or (S) configuration. This requires a definitive method.

X-ray Crystallography: This is the unequivocal "gold standard" for determining the absolute configuration of a molecule.[17][18] It involves irradiating a single, high-quality crystal of an enantiomerically pure sample with X-rays. The resulting diffraction pattern allows for the precise mapping of each atom in 3D space, providing an unambiguous assignment of its R/S configuration.[18] The primary challenge is often the difficulty in growing a suitable crystal.

Summary and Recommendations

TechniquePrimary UseThroughputKey AdvantageKey Limitation
Chiral HPLC Quantitative analysis & preparative separationModerateHigh resolution, robust, widely availableHigher solvent consumption
Chiral SFC High-throughput quantitative analysisHighVery fast, "green" (less solvent)Higher initial instrument cost
NMR with CDA Quantification & structural confirmationLowNo physical separation needed, provides structural infoRequires chemical reaction, lower sensitivity
X-ray Crystallography Absolute configuration determinationVery LowUnambiguous, definitive structural proofRequires a high-quality single crystal

Final Recommendation:

  • For Routine Analysis and Quantification: Develop a Chiral SFC method. Its high speed and low solvent usage make it ideal for process monitoring, quality control, and high-throughput screening in a drug development environment. If SFC is unavailable, Chiral HPLC is the equally robust and reliable alternative.

  • For Absolute Configuration: The absolute configuration of 2-(morpholin-3-yl)ethanol must be determined once using an unequivocal method, preferably X-ray crystallography on a salt of an enantiomerically pure sample.

  • Correlation: Once the absolute configuration is known, the elution order from the developed SFC/HPLC method can be established. For example, it might be determined that the (R)-enantiomer always elutes before the (S)-enantiomer under the specific method conditions. This correlation allows the routine chromatographic method to be used for confident assignment of stereochemistry in future batches.

References

  • AK Lectures. Absolute Configuration.
  • Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules.
  • Yadav, V. K., & Babu, K. R. (2015). Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. Magnetic Resonance in Chemistry, 53(2), 142-146.
  • SeparationsNOW. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Wikipedia. Absolute configuration.
  • Chemistry Steps. How to Determine the R and S Configuration.
  • Zhang, Y., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 609-616.
  • American Pharmaceutical Review. (2014). Advances in Achiral Stationary Phases for SFC.
  • Wikipedia. Chiral analysis.
  • Isac, H. D., et al. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265.
  • Atlantis Press. (2022). Advancement of Chiral Resolution and Separations: Techniques and Applications.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Columnex LLC. Chiral HPLC and SFC Columns.
  • ResearchGate. (2008). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Tucker, G. T. (1989). Enantioselective drug analysis: problems and resolutions. Clinical and Experimental Pharmacology and Physiology, 16(6), 471-477.
  • MDPI. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • ResearchGate. (2014). Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy.
  • IntechOpen. (2024). Chapter 4: NMR Discrimination of Chiral Organic Compounds.
  • National Institutes of Health. (2018). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.
  • Wiley Online Library. Chiral Drug Separation.
  • LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. Chiral HPLC Separations Guidebook.
  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • PubMed. (1997). Column switching achiral/chiral separation of the stereoisomers of 2-(S)-[3,5-bis (trifluoromethyl)benzyl-oxy]4-[(3-(5-oxo-1-H,4H-1,2,4- triazolo)methyl]-3-(S)-phenylmorpholine in plasma.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • National Institutes of Health. (2006). Chiral Drugs: An Overview.
  • Avens Publishing Group. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S).

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of (R)-2-(morpholin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of efficacy and safety. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure compounds, such as (R)-2-(morpholin-3-yl)ethanol—a valuable chiral building block—is only half the battle. The subsequent, and equally crucial, challenge lies in the accurate assessment of its enantiomeric purity.[1][2][3]

This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess (e.e.) of synthesized this compound. As a molecule possessing both a secondary alcohol and a secondary amine, it presents unique analytical considerations. We will move beyond mere procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most powerful and widely adopted technique for the direct separation and quantification of enantiomers.[4] The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Causality of Method Selection: The success of chiral HPLC hinges on selecting a CSP that can form transient, diastereomeric complexes with the analyte enantiomers, creating a sufficient energy difference for separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often the first choice for screening because their complex chiral cavities can interact with a wide range of molecules through hydrogen bonding, π-π stacking, and dipole-dipole interactions.[5][6][7][8] For a polar molecule like 2-(morpholin-3-yl)ethanol, these phases offer multiple potential interaction points.

Workflow for Chiral HPLC Analysis
Figure 1: Experimental workflow for chiral HPLC analysis.
Hypothetical Performance Data: Chiral HPLC
ParameterThis compound(S)-2-(morpholin-3-yl)ethanol
Retention Time (t_R) 8.52 min10.15 min
Peak Area 995,0005,000
Resolution (R_s) \multicolumn{2}{c}{3.1}
Calculated % e.e. \multicolumn{2}{c}{99.0%}
Conditions: Chiralpak IC column (4.6 x 250 mm), Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1), Flow Rate: 1.0 mL/min.
Experimental Protocol: Chiral HPLC Method Development
  • Sample Preparation: Prepare a stock solution of the synthesized 2-(morpholin-3-yl)ethanol at approximately 1 mg/mL in the initial mobile phase solvent (e.g., Hexane/Ethanol 50:50). Also prepare a racemic standard for peak identification and resolution calculation.

  • Column and Mobile Phase Screening:

    • Begin with a broad-applicability polysaccharide column, such as Chiralpak IA or Chiralpak IC.[5]

    • Screen using normal phase conditions, which often provide better selectivity. A typical starting mobile phase is Hexane/Isopropanol (IPA) or Hexane/Ethanol.

    • Since the analyte is basic, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and prevent tailing.

  • Method Optimization:

    • Adjust the ratio of hexane to alcohol. Increasing the alcohol content generally decreases retention time.

    • Evaluate different alcohol modifiers (e.g., switch from IPA to ethanol), as this can significantly impact selectivity.[9]

    • Optimize the column temperature. Lower temperatures often increase chiral selectivity but may broaden peaks.[7]

  • Validation and Quantification:

    • Once baseline separation (Resolution > 1.5) is achieved, inject the synthesized sample.

    • Identify the major peak as the (R)-enantiomer and the minor peak as the (S)-enantiomer based on injection of an authentic standard, if available.

    • Calculate the enantiomeric excess using the peak areas: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Chiral Gas Chromatography (GC): High Resolution via Derivatization

Chiral GC offers exceptional resolution and sensitivity, making it a powerful tool for purity analysis.[10] However, for polar, non-volatile compounds like our aminol, direct analysis is challenging.[11] Therefore, a chemical derivatization step is mandatory to increase volatility and thermal stability.

Causality of Method Selection: The derivatization step is the critical enabler for GC analysis. By converting the polar -OH and -NH groups into less polar esters or amides (e.g., trifluoroacetyl derivatives), we make the molecule "flyable" in the GC system. The separation then occurs on a chiral capillary column, typically coated with a cyclodextrin derivative.[12] These cyclodextrins have a cone-like structure with a hydrophobic cavity and a hydrophilic rim, allowing them to form inclusion complexes with the derivatized enantiomers with slightly different stabilities.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-MS System cluster_analysis Data Analysis Derivatization Derivatize with TFAA (Trifluoroacetic Anhydride) in Pyridine Extraction Quench & Extract into organic solvent Derivatization->Extraction GC_Injector Split/Splitless Injection Extraction->GC_Injector GC_Column Chiral Capillary Column (e.g., Rt-βDEX) GC_Injector->GC_Column MS_Detector Mass Spectrometer (Detector) GC_Column->MS_Detector GC_Chromatogram Generate Chromatogram MS_Detector->GC_Chromatogram GC_Integration Integrate Peak Areas GC_Chromatogram->GC_Integration GC_Calculation Calculate % e.e. GC_Integration->GC_Calculation

Figure 2: Experimental workflow for chiral GC, including the critical derivatization step.
Hypothetical Performance Data: Chiral GC
ParameterDerivatized (R)-EnantiomerDerivatized (S)-Enantiomer
Retention Time (t_R) 15.31 min15.68 min
Peak Area 1,210,00011,500
Resolution (R_s) \multicolumn{2}{c}{2.5}
Calculated % e.e. \multicolumn{2}{c}{98.1%}
Conditions: Rt-βDEXcst column (30 m x 0.25 mm), Oven Program: 100°C to 180°C at 2°C/min, He carrier gas, MS detector.
Experimental Protocol: Chiral GC with Derivatization
  • Derivatization (Self-Validating Step):

    • In a vial, dissolve ~1 mg of the synthesized aminol in 200 µL of anhydrous pyridine.

    • Add 100 µL of trifluoroacetic anhydride (TFAA) dropwise while cooling in an ice bath.

    • Allow the reaction to proceed at room temperature for 1 hour. Trustworthiness Check: The reaction must be driven to completion to ensure the measured ratio accurately reflects the starting material and is not skewed by kinetic resolution. Analyze a small aliquot by TLC or a preliminary GC run to confirm the disappearance of the starting material.

  • Sample Workup:

    • Carefully quench the reaction with 500 µL of saturated NaHCO₃ solution.

    • Extract the derivatized product with 1 mL of dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄ and transfer to a GC vial.

  • GC-MS Analysis:

    • Inject 1 µL of the sample into the GC-MS equipped with a chiral capillary column (e.g., a β-cyclodextrin phase).

    • Develop a temperature gradient program to ensure adequate separation of the enantiomers. A slow ramp rate (e.g., 1-2°C/min) often improves chiral resolution.

  • Quantification:

    • Identify the peaks corresponding to the derivatized enantiomers.

    • Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.

NMR Spectroscopy with Chiral Derivatizing Agents: The Structural Insight

NMR spectroscopy is an indirect method for determining enantiomeric purity. Since enantiomers have identical NMR spectra, a chiral auxiliary must be introduced to create a diastereomeric relationship.[13] The most common approach is to use a chiral derivatizing agent (CDA) like Mosher's acid chloride (MTPA-Cl).[14]

Causality of Method Selection: When this compound reacts with an enantiomerically pure CDA, such as (R)-MTPA-Cl and (S)-MTPA-Cl in separate experiments, two different diastereomers are formed. These diastereomers have distinct spatial arrangements. In the case of Mosher's esters, the phenyl group of the MTPA moiety creates a region of magnetic anisotropy. Protons on one side of the molecule will be shielded (shifted upfield) while those on the other side are deshielded (shifted downfield).[15][16] By comparing the ¹H NMR spectra of the two diastereomeric products, specific protons will show chemical shift differences (Δδ = δ_S - δ_R), allowing for quantification and even assignment of the absolute configuration.[13]

Workflow for NMR Analysis with Mosher's Acid

NMR_Workflow cluster_prep Sample Preparation (in NMR tubes) cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample Aliquot analyte into two NMR tubes React_R React with (S)-MTPA-Cl + Pyridine in CDCl3 Sample->React_R React_S React with (R)-MTPA-Cl + Pyridine in CDCl3 Sample->React_S Spectrometer Acquire ¹H NMR Spectra for both samples React_R->Spectrometer React_S->Spectrometer Identify Identify corresponding proton signals in both diastereomers Spectrometer->Identify Integrate Integrate signals from a single spectrum (e.g., from (S)-MTPA) Identify->Integrate Calculate Calculate % e.e. from integral ratio Integrate->Calculate

Figure 3: Workflow for determining e.e. via NMR using a chiral derivatizing agent.
Hypothetical Performance Data: ¹H NMR with (S)-MTPA-Cl
Proton near Chiral CenterSignal for (R,S)-Diastereomer (δ, ppm)Signal for (S,S)-Diastereomer (δ, ppm)Integral Ratio
Morpholine H-2ax 4.254.2199.2 : 0.8
Morpholine H-5eq 3.883.9399.3 : 0.7
Calculated % e.e. \multicolumn{3}{c}{~98.5%}
Note: The reaction is with the synthesized (R)-rich alcohol and a single enantiomer of MTPA-Cl. The two sets of signals in the resulting spectrum correspond to the major (R,S) and minor (S,S) diastereomers.
Experimental Protocol: Mosher's Ester Analysis
  • Esterification (in an NMR tube): [16]

    • In a dry NMR tube, dissolve ~2.5 mg of the synthesized aminol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

    • Add a small excess of anhydrous pyridine (~5 µL).

    • Add ~1.2 equivalents of (S)-(+)-MTPA-Cl. Cap the tube and mix gently.

    • Trustworthiness Check: Let the reaction proceed to completion (1-4 hours). Incomplete reaction can lead to erroneous results due to kinetic resolution, where one enantiomer reacts faster than the other.[14] Monitor by acquiring spectra periodically until no further change is observed.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis and Quantification:

    • Identify a well-resolved proton signal close to the stereocenter that is clearly duplicated, representing the two diastereomers.

    • Carefully integrate both the major and minor peaks corresponding to this proton.

    • Calculate the enantiomeric excess from the integrals: % e.e. = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100.

  • (Optional) Absolute Configuration: Repeat the experiment in a separate NMR tube using (R)-(-)-MTPA-Cl. By analyzing the signs of the chemical shift differences (Δδ = δ_S - δ_R) for protons on either side of the stereocenter and applying Mosher's model, the absolute configuration can be confirmed.[13][16]

Comparative Summary of Analytical Techniques

FeatureChiral HPLCChiral GC¹H NMR with CDA
Principle Direct separation on a chiral stationary phase.Separation of volatile derivatives on a chiral capillary column.Formation of diastereomers with distinct NMR spectra.
Sample Prep Minimal; dissolve in mobile phase.Mandatory derivatization ; adds complexity and time.Mandatory derivatization ; can be done in an NMR tube.
Sensitivity Good to excellent (µg/mL to ng/mL).Excellent (pg/mL to ng/mL).Lower (requires mg of sample).
Accuracy for High e.e. Excellent; considered the gold standard.Very good, but potential for derivatization artifacts.Good, but can be less accurate for e.e. > 99% due to integration limits.
Throughput Moderate; method development can be slow.Moderate; derivatization is the rate-limiting step.Low; analysis is sample-by-sample.
Instrumentation Standard HPLC with UV detector. Requires specialized chiral columns.Standard GC-MS. Requires specialized chiral columns.Standard NMR spectrometer. Requires high-purity CDAs.
Other Information None.Provides mass spectrometry data for structural confirmation.Can be used to determine absolute configuration .

Conclusion and Expert Recommendation

The choice of analytical method for assessing the enantiomeric purity of this compound is contingent on the specific goals of the analysis, available resources, and the required level of accuracy.

  • For routine quality control, high-throughput screening, and definitive quantification, Chiral HPLC is the superior choice. Its direct analysis, high accuracy, and established reliability make it the industry-standard method. The initial investment in method development pays dividends in the long run with robust and reproducible results.

  • Chiral GC is a viable and powerful alternative, particularly if high sensitivity is required or if HPLC method development proves difficult. However, the absolute requirement for a complete and non-racemizing derivatization step introduces additional complexity and potential sources of error that must be carefully controlled and validated.

  • NMR spectroscopy using a chiral derivatizing agent like Mosher's acid is an invaluable tool, especially during initial synthesis and characterization. While not ideal for high-precision quantification of very high e.e. values, its unique ability to simultaneously provide information on enantiomeric purity and confirm the absolute configuration of the stereocenter is a significant advantage in drug discovery and process development.[13][16]

Ultimately, a multi-faceted approach provides the most comprehensive validation. Using the orthogonal nature of Chiral HPLC (separation-based) and NMR with a CDA (spectroscopy-based) can provide an exceptionally high degree of confidence in the stereochemical integrity of your synthesized this compound.

References

  • In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Deriv
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Restek. [Link]
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters. [Link]
  • Mosher's Acid. The Retort. [Link]
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
  • Expanding Complex Morpholines Using System
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxid
  • Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. PMC. [Link]

Sources

A Researcher's Guide to Evaluating the Biological Efficacy of Novel (R)-2-(morpholin-3-yl)ethanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic evaluation of the biological efficacy of novel compounds derived from the (R)-2-(morpholin-3-yl)ethanol scaffold. We will move beyond a simple listing of protocols to a deeper analysis of the experimental choices and data interpretation, ensuring a robust and reliable assessment of therapeutic potential.

The this compound core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, chiral structure is a key component in several approved drugs, most notably the antiemetic agent Aprepitant. Aprepitant is a potent and selective antagonist of the Neurokinin 1 (NK1) receptor, and its success has spurred extensive research into new analogs for various therapeutic indications. This guide will use the evaluation of NK1 receptor antagonists as a primary, illustrative case study to detail the principles of efficacy assessment.

The Biological Target: Understanding the Neurokinin 1 (NK1) Receptor Signaling Pathway

Before evaluating any compound, a deep understanding of its biological target is paramount. The NK1 receptor (NK1R) is the primary receptor for the neuropeptide Substance P. It is a G-protein coupled receptor (GPCR) belonging to the tachykinin receptor subfamily. The binding of Substance P to the NK1R initiates a conformational change, leading to the activation of the Gq alpha subunit of its associated heterotrimeric G-protein.

This activation triggers a downstream signaling cascade:

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The combination of elevated intracellular Ca2+ and DAG activates PKC, which then phosphorylates various downstream targets, leading to the ultimate cellular response.

Antagonizing this pathway is the primary mechanism of action for Aprepitant and its analogs. By competitively blocking Substance P from binding, these compounds prevent the downstream signaling cascade, thereby mitigating physiological responses like emesis (vomiting) and potentially influencing pain and mood disorders.

NK1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor G_protein Gq Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activate Ca2 Ca2+ Ca2->PKC Activate Cellular_Response Cellular Response PKC->Cellular_Response Leads to SubstanceP Substance P SubstanceP->NK1R Binds Aprepitant Aprepitant (Antagonist) Aprepitant->NK1R Blocks ER->Ca2 Releases

Caption: NK1 Receptor Gq-coupled signaling pathway and point of antagonism.

Comparative Efficacy Analysis: A Multi-Parameter Approach

Evaluating a novel analog requires a suite of assays to build a comprehensive profile. Relying on a single data point is insufficient for making informed drug development decisions. The goal is to compare the novel analog against a known standard (e.g., Aprepitant) across several key parameters.

ParameterAssay TypeKey MetricAprepitant (Example Value)Analog X (Hypothetical)Rationale
Target Engagement Radioligand BindingKi (nM) ~0.1 - 0.9 nM0.5 nMMeasures the affinity of the compound for the NK1 receptor. A lower Ki indicates tighter binding.
In Vitro Potency Calcium Flux AssayIC50 (nM) ~0.2 - 1.5 nM1.0 nMMeasures the concentration required to inhibit 50% of the functional response (Substance P-induced calcium release).
Target Selectivity Counter-ScreeningKi / IC50 (nM) >1,000-fold vs NK2/NK3>1,500-foldAssesses affinity for related receptors (e.g., NK2, NK3) to ensure the compound is not acting on unintended targets.
In Vivo Efficacy Ferret Emesis ModelED50 (mg/kg) ~1 mg/kg (oral)0.8 mg/kgDetermines the effective dose required to produce a therapeutic effect (e.g., prevent emesis) in a whole organism.

Note: The values for Aprepitant are derived from published literature and may vary based on specific experimental conditions. The values for "Analog X" are hypothetical for illustrative purposes.

Core Experimental Protocols for Efficacy Determination

The trustworthiness of your data hinges on meticulously executed and well-controlled experiments. Below are detailed, step-by-step protocols for the foundational assays required to generate the comparative data outlined above.

Protocol 1: NK1 Receptor Radioligand Binding Assay

This experiment quantifies the affinity of a test compound for the NK1 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Objective: To determine the inhibitor constant (Ki) of the test analog.

  • Rationale: This assay directly measures target engagement. A compound that does not bind to the receptor cannot be an effective antagonist. We use cell membranes from a cell line (e.g., CHO-K1 or U-251) stably overexpressing the human NK1 receptor to ensure a robust signal.

  • Materials:

    • Cell membranes from CHO-K1 cells expressing human NK1R.

    • Radioligand: [³H]-Substance P or other suitable high-affinity labeled antagonist.

    • Test Compounds: this compound analog, Aprepitant (positive control).

    • Non-specific binder: High concentration (e.g., 1 µM) of unlabeled Substance P or Aprepitant.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

    • Scintillation fluid and vials.

    • Glass fiber filters and a cell harvester.

  • Procedure:

    • Preparation: Serially dilute the test analog and Aprepitant to create a range of concentrations (e.g., from 10 µM down to 0.1 nM).

    • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells.

    • Total Binding Wells: Add only the radioligand and cell membranes. These wells represent 100% of available binding sites.

    • Non-Specific Binding (NSB) Wells: Add radioligand, cell membranes, and a saturating concentration of the non-specific binder. This measures the amount of radioligand that binds to the filter and other non-receptor components.

    • Test Compound Wells: Add radioligand, cell membranes, and the various dilutions of your test analog or the positive control (Aprepitant).

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that displaces 50% of the radioligand).

      • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Calcium Flux)

This experiment measures the ability of a test compound to inhibit the functional response of the NK1 receptor upon stimulation by its native ligand, Substance P.

  • Objective: To determine the functional inhibitory potency (IC50) of the test analog.

  • Rationale: As a Gq-coupled receptor, NK1R activation leads to a measurable increase in intracellular calcium. This assay provides a direct readout of the compound's ability to block this physiological signaling event. Using a fluorescent calcium-sensitive dye allows for a high-throughput measurement.

  • Materials:

    • U-251 cells (human astroglioma cell line) endogenously expressing the NK1R, or a recombinant cell line.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Agonist: Substance P.

    • Test Compounds: this compound analog, Aprepitant (positive control).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

  • Procedure:

    • Cell Plating: Seed the U-251 cells into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight to allow for adherence.

    • Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.

    • Compound Addition: Wash the cells gently with assay buffer to remove excess dye. Add the various dilutions of your test analog or Aprepitant to the wells. Incubate for 15-30 minutes.

    • Baseline Fluorescence Measurement: Place the plate into the fluorescence reader and measure the baseline fluorescence of each well for 10-20 seconds.

    • Agonist Injection & Reading: Use the instrument's injector to add a pre-determined concentration of Substance P (typically the EC80, the concentration that gives 80% of the maximal response) to all wells simultaneously.

    • Post-Injection Measurement: Immediately following injection, continue to measure the fluorescence intensity from each well for 60-120 seconds to capture the peak calcium response.

    • Data Analysis:

      • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

      • Normalize the data: Set the response in wells with no antagonist as 100% and the response in wells with no Substance P as 0%.

      • Plot the percentage of inhibition against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow cluster_discovery In Vitro Discovery Phase cluster_preclinical Preclinical Development Analog_Design Analog Design & Synthesis Binding_Assay Radioligand Binding Assay (Ki) Analog_Design->Binding_Assay Functional_Assay Calcium Flux Assay (IC50) Analog_Design->Functional_Assay Selectivity_Screen Selectivity Screening (vs. NK2, NK3) Binding_Assay->Selectivity_Screen Potent hits Functional_Assay->Selectivity_Screen Potent hits ADME_Tox ADME/Tox Profiling Selectivity_Screen->ADME_Tox Selective hits In_Vivo In Vivo Efficacy Model (e.g., Ferret Emesis) ADME_Tox->In_Vivo Candidate_Selection Lead Candidate Selection In_Vivo->Candidate_Selection

Caption: High-level workflow for evaluating novel NK1 receptor antagonists.

Conclusion

The evaluation of novel analogs derived from the this compound scaffold is a systematic process that builds a bridge from chemical structure to biological function. By employing a multi-assay strategy that interrogates target binding, functional potency, selectivity, and ultimately in vivo efficacy, researchers can construct a robust data package. This comprehensive approach, grounded in a thorough understanding of the underlying target biology, is essential for identifying promising new therapeutic candidates and making data-driven decisions in the drug discovery pipeline. The protocols and frameworks provided herein serve as a validated starting point for any research team entering this exciting area of medicinal chemistry.

References

  • Title: Aprepitant.
  • Title: The Discovery of Aprepitant, the First Tachykinin NK1 Receptor Antagonist for Antiemetic Therapy. Source: In Annual Reports in Medicinal Chemistry. URL:[Link]
  • Title: Substance P.
  • Title: Neurokinin 1 Receptor. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]
  • Title: The Antiemetic Aprepitant: A Review of its Pharmacology and Pharmacokinetics. Source: Clinical Pharmacokinetics. URL:[Link]
  • Title: Neurokinin-1 Receptor Antagonists: A Comprehensive Patent Survey.

A Comparative Spectroscopic Guide to Morpholine and its N-Acyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who drive innovation, the selection of a chemical scaffold is a critical decision. The morpholine heterocycle is a cornerstone of medicinal chemistry, prized for its advantageous physicochemical properties that can enhance aqueous solubility, metabolic stability, and the overall pharmacokinetic profile of a drug candidate. Its unique chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom (pKa ~8.5) allow for versatile interactions with biological targets. The morpholine ring is a recurring motif in numerous FDA-approved drugs, highlighting its significance.

This guide provides an in-depth spectroscopic comparison of the parent morpholine scaffold with two common derivatives: N-acetylmorpholine and 4-formylmorpholine . Understanding the distinct spectral signatures imparted by N-substitution is fundamental for reaction monitoring, quality control, and structural elucidation. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy collectively provide a comprehensive structural fingerprint of these molecules, supported by detailed experimental protocols and data.

Pillar 1: Principles of Spectroscopic Characterization

Spectroscopic techniques are the eyes of a chemist, allowing us to peer into the molecular world. Each method interacts with a molecule in a unique way to provide a piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR probes the magnetic properties of atomic nuclei (like ¹H and ¹³C) within a magnetic field. It provides detailed information about the connectivity of atoms, their chemical environment, and the three-dimensional structure of a molecule.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups (like C=O, N-H, C-O) absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence or absence of these groups.[2]

  • Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight of a compound. It works by ionizing a molecule and then measuring its mass-to-charge ratio (m/z). The fragmentation pattern of the molecule upon ionization provides additional clues about its structure.[3]

  • UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for identifying conjugated systems and chromophores.[4]

Pillar 2: A Comparative Spectroscopic Analysis

The substitution on the morpholine nitrogen dramatically alters the electronic environment and, consequently, the spectroscopic output. Here, we compare the parent ring to its N-acetyl and N-formyl analogues.

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

In ¹H NMR, the morpholine ring protons typically exhibit a distinct pattern. Protons on carbons adjacent to the electronegative oxygen (C2-H, C6-H) are deshielded and appear downfield compared to the protons adjacent to the nitrogen (C3-H, C5-H).[5] The introduction of an electron-withdrawing acyl group (acetyl or formyl) on the nitrogen atom further deshields the adjacent protons (C3-H, C5-H), causing a significant downfield shift. This is a direct consequence of the inductive effect and resonance of the newly formed amide bond.

Due to the chair conformation and potential for restricted rotation around the C-N amide bond at lower temperatures, the signals for the N-CH₂ protons in the acyl derivatives can be complex or broadened.[6]

In the ¹³C NMR spectrum, the symmetry of the parent morpholine results in just two signals. N-acylation breaks this symmetry and introduces a carbonyl carbon signal, providing unambiguous evidence of the substitution.

CompoundProton (¹H) Chemical Shifts (δ, ppm)Carbon (¹³C) Chemical Shifts (δ, ppm)
Morpholine ~3.7 (t, 4H, -O-CH ₂) ~2.9 (t, 4H, -N-CH ₂) ~1.9 (s, 1H, NH )~67.6 (-C H₂-O) ~46.2 (-C H₂-NH)
N-Acetylmorpholine ~3.6 (m, 4H, -O-CH ₂) ~3.5 (m, 4H, -N-CH ₂) ~2.1 (s, 3H, -CH ₃)~66.8 (-C H₂-O) ~45.9, ~41.6 (-C H₂-N) ~169.0 (C =O) ~21.4 (-C H₃)
4-Formylmorpholine ~8.1 (s, 1H, -CH O) ~3.7 (m, 4H, -O-CH ₂) ~3.5 (m, 4H, -N-CH ₂)~160.7 (C HO) ~66.9, ~66.0 (-C H₂-O) ~45.4, ~40.2 (-C H₂-N)
Note: Data are approximate and sourced from various databases and publications.[7][8][9][10][11] Shifts can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

The most dramatic change in the IR spectrum upon N-acylation is the appearance of a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide group. The exact position of this band can help distinguish between the acetyl and formyl derivatives. The N-H stretch present in the parent morpholine spectrum disappears completely.

CompoundKey IR Absorption Bands (cm⁻¹)Interpretation
Morpholine 3330-3320 (broad) 2950-2820 (strong) 1115 (strong)N-H stretch C-H stretch C-O-C stretch
N-Acetylmorpholine 2980-2850 (strong) ~1645 (very strong) 1110 (strong)C-H stretch Amide C=O stretch C-O-C stretch
4-Formylmorpholine 2980-2850 (strong) ~1670 (very strong) 1115 (strong)C-H stretch Amide C=O stretch C-O-C stretch
Note: Data compiled from NIST Chemistry WebBook and other sources.[12][13][14][15][16]

The C=O stretching frequency is slightly higher for the formyl derivative compared to the acetyl derivative. This is because the methyl group in N-acetylmorpholine is weakly electron-donating, which slightly weakens the C=O double bond character through resonance, lowering its vibrational frequency.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and key structural fragments. The molecular ion peak (M⁺) will be observed at m/z values corresponding to the molecular weight of each compound. The fragmentation patterns are also diagnostic. For N-acyl derivatives, a common fragmentation is the loss of the acyl group via cleavage of the amide bond.

CompoundMolecular WeightMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
Morpholine 87.12 g/mol 8757 ([M-CH₂O]⁺), 56, 42, 30
N-Acetylmorpholine 129.16 g/mol 12986 ([M-CH₃CO]⁺), 57, 43
4-Formylmorpholine 115.13 g/mol 11586 ([M-CHO]⁺), 57, 56
Note: Data sourced from PubChem and NIST.[9][17][18]

The observation of a fragment at m/z 86, corresponding to the morpholine cation, is a strong indicator of an N-substituted morpholine where the substituent has been cleaved.

UV-Visible Spectroscopy: Probing Electronic Transitions

Unsubstituted morpholine, lacking a significant chromophore, exhibits weak UV absorption with an onset around 255 nm, attributed to a σ* ← n transition involving the nitrogen lone pair.[4][19] The introduction of the amide functionality in N-acetyl and 4-formylmorpholine creates a new chromophore. This allows for an n→π* electronic transition, where a non-bonding electron from the nitrogen or oxygen is excited into the π* anti-bonding orbital of the carbonyl group. This typically results in a weak absorption band in the 210-230 nm region, which is more intense than the absorption of the parent morpholine.

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.

General Sample Preparation
  • Compound Integrity: Ensure the purity of the morpholine derivative using a primary method like chromatography (TLC, GC, or LC) before detailed spectroscopic analysis.

  • Solvent Selection: Use high-purity deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆) and spectroscopic grade solvents for UV-Vis (e.g., ethanol, cyclohexane). The solvent for UV-Vis analysis must be transparent in the wavelength range of interest.

  • Concentration:

    • NMR: Prepare a solution of ~5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.

    • UV-Vis: Prepare a stock solution of known concentration (e.g., 1 mg/mL). Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.

Protocol 1: NMR Spectrum Acquisition

NMR_Workflow

  • Instrument Setup: Calibrate the NMR spectrometer according to the manufacturer's standard procedures.

  • Lock and Shim: Insert the sample tube. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, well-resolved peaks.

  • ¹H Acquisition: Acquire a 1D proton spectrum. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient for a moderately concentrated sample.

  • ¹³C Acquisition: Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Protocol 2: FT-IR Spectrum Acquisition
  • Sample Preparation: For liquid samples, a small drop can be placed directly between two NaCl or KBr plates (neat film).

  • Background Scan: Run a background spectrum of the clean, empty sample compartment. This is a critical self-validating step, as the instrument software will automatically subtract this background from the sample spectrum, removing atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the prepared sample in the instrument's beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare their frequencies (in cm⁻¹) to known values for characteristic functional groups.

Protocol 3: Mass Spectrum Acquisition (EI)

MS_Workflow

  • Sample Introduction: For volatile compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution in a volatile solvent (e.g., methanol, dichloromethane) is injected into the GC.

  • Ionization: As the compound elutes from the GC column, it enters the ion source. In Electron Ionization (EI) mode, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Analysis: A detector records the abundance of each ion. The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of morpholine and its derivatives is a clear illustration of structure-property relationships. Simple N-acylation leads to predictable and significant changes across all major spectroscopic techniques. In NMR , the deshielding of adjacent protons and carbons provides a clear marker of substitution. IR spectroscopy confirms the conversion through the disappearance of the N-H stretch and the appearance of a strong amide C=O band. Mass spectrometry verifies the increase in molecular weight and shows characteristic fragmentation patterns, while UV-Vis spectroscopy signals the introduction of the amide chromophore. By systematically applying these techniques and understanding the causal links between chemical structure and spectral output, researchers can confidently elucidate and verify the structures of novel morpholine-based compounds, accelerating the drug discovery and development process.

References

  • Friedel, R. A., & McKinney, D. S. (1947). The Infrared Absorption Spectra of Liquid and Gaseous Morpholine. Journal of the American Chemical Society.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
  • Zhan, H., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics.
  • NIST. (n.d.). Morpholine. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 4-Formylmorpholine. National Center for Biotechnology Information.
  • NIST. (n.d.). N-Formylmorpholine. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 4-Acetylmorpholine. National Center for Biotechnology Information.
  • NIST. (n.d.). Morpholine, 4-acetyl-. In NIST Chemistry WebBook.
  • Ashworth, I. W., et al. (2010). The conformer resolved ultraviolet photodissociation of morpholine. Chemical Science.
  • Anet, F. A. L., & Yavari, I. (1977). Nitrogen inversion in N-acetylmorpholine. A 13C and 1H dynamic nuclear magnetic resonance study. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (2015). Electronic Supplementary Information for: "Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions".

Sources

A Comparative Analysis of (R)-2-(morpholin-3-yl)ethanol: Benchmarking Against Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers in Neuropharmacology and Drug Development

Abstract

This guide provides a comprehensive framework for benchmarking the in vitro pharmacological activity of the novel compound, (R)-2-(morpholin-3-yl)ethanol. The morpholine chemical class includes compounds with known activity as norepinephrine-dopamine releasing agents or reuptake inhibitors.[1][2] This document outlines a systematic approach to characterize this compound's potency and selectivity against established standards. The protocols detailed herein are designed to provide researchers with a robust methodology for evaluating novel compounds targeting monoamine transporters, ensuring data integrity and reproducibility in early-stage drug discovery.

Introduction: The Rationale for Benchmarking

This compound belongs to the morpholine class of compounds, a scaffold present in various centrally active agents.[2] A notable example is Phendimetrazine, which acts as a prodrug to Phenmetrazine, a norepinephrine-dopamine releasing agent (NDRA).[3][4][5] Given this precedent, it is hypothesized that this compound may interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

To ascertain its therapeutic potential and characterize its mechanism of action, a direct comparison against well-established and selective monoamine reuptake inhibitors is essential. This process, known as benchmarking, is a cornerstone of preclinical pharmacology, allowing for the contextualization of a new compound's activity.[6][7]

Established Standards for Comparison:

  • Vanoxerine (GBR-12909): A highly potent and selective dopamine reuptake inhibitor (DRI).[8][9]

  • Nisoxetine: A selective norepinephrine reuptake inhibitor (NRI).[9]

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[9]

This guide will focus on two primary in vitro assays: radioligand binding assays to determine affinity (Kᵢ) for each transporter and neurotransmitter uptake assays to measure functional potency (IC₅₀).[10][11]

Experimental Design and Workflow

The core of this investigation is a multi-stage process designed to build a comprehensive pharmacological profile of this compound. The workflow ensures that each step provides critical data that informs the next, from initial target affinity to functional inhibition and selectivity.

Overall Experimental Workflow

The process begins with determining the compound's binding affinity for the primary monoamine transporters (DAT, NET, SERT). This is followed by functional assays to confirm that this binding translates into inhibition of transporter activity. Finally, a counter-screening against monoamine oxidases (MAO-A and MAO-B) is included to rule out off-target effects that could confound the primary data.

G cluster_0 Phase 1: Affinity Profiling cluster_1 Phase 2: Functional Potency cluster_2 Phase 3: Selectivity & Off-Target a1 DAT Radioligand Binding Assay (Target: Affinity Kᵢ) b1 Dopamine Uptake Inhibition Assay (Target: Potency IC₅₀) a1->b1 Confirms functional activity at DAT a2 NET Radioligand Binding Assay (Target: Affinity Kᵢ) b2 Norepinephrine Uptake Inhibition Assay (Target: Potency IC₅₀) a2->b2 Confirms functional activity at NET a3 SERT Radioligand Binding Assay (Target: Affinity Kᵢ) b3 Serotonin Uptake Inhibition Assay (Target: Potency IC₅₀) a3->b3 Confirms functional activity at SERT c1 Selectivity Index Calculation b1->c1 Calculate ratios of IC₅₀ values c2 MAO-A / MAO-B Inhibitor Screening b1->c2 Rule out confounding MAO inhibition b2->c1 Calculate ratios of IC₅₀ values b2->c2 Rule out confounding MAO inhibition b3->c1 Calculate ratios of IC₅₀ values b3->c2 Rule out confounding MAO inhibition

Sources

Investigating the Cross-Reactivity of (R)-2-(morpholin-3-yl)ethanol: A Comparative Guide to Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is seldom a reality. The intricate and often promiscuous nature of small molecules necessitates a rigorous evaluation of their off-target interactions.[1][2] Understanding the cross-reactivity profile of a compound is not merely an academic exercise; it is a critical step in de-risking a potential therapeutic, predicting its safety profile, and uncovering novel therapeutic applications.[3][4] This guide provides a comprehensive framework for investigating the cross-reactivity of a novel compound, using (R)-2-(morpholin-3-yl)ethanol as a case study. While the specific biological targets of this compound are not extensively documented in publicly available literature, its morpholine scaffold is a common feature in a variety of biologically active compounds, including kinase inhibitors.[5] For the purpose of this guide, we will hypothesize that this compound has been identified as a potent inhibitor of a primary kinase target, "Kinase A," and our objective is to elucidate its selectivity profile across the human kinome and other potential off-targets.

The Rationale for Proactive Cross-Reactivity Profiling

Unforeseen off-target effects are a leading cause of drug attrition in clinical trials.[1] These unintended interactions can lead to a spectrum of outcomes, from adverse side effects to unexpected therapeutic benefits, a concept known as polypharmacology.[3] A proactive and systematic investigation of cross-reactivity early in the drug discovery pipeline allows for:

  • Informed Lead Optimization: Identifying off-target interactions provides medicinal chemists with the insights needed to rationally design more selective analogs.[1]

  • Early Safety Assessment: Potential toxicities arising from off-target binding can be flagged and investigated in preclinical models.[2]

  • Uncovering New Therapeutic Opportunities: A well-defined cross-reactivity profile may reveal new indications for a compound, a strategy known as drug repositioning.[3]

This guide will compare and contrast three powerful methodologies for assessing the cross-reactivity of our hypothetical Kinase A inhibitor, this compound:

  • Broad-Panel Kinase Profiling: A high-throughput method to assess selectivity across the kinome.

  • Competitive Binding Assays: A quantitative approach to determine the binding affinity of a compound to a specific target.

  • Cellular Thermal Shift Assay (CETSA): A technique to confirm target engagement and assess compound binding in a cellular context.

Experimental Design: A Multi-Faceted Approach

A robust investigation of cross-reactivity relies on a combination of in vitro and cellular assays. The following diagram illustrates a logical workflow for characterizing the selectivity of a novel compound like this compound.

Cross-Reactivity Workflow cluster_0 Initial Discovery & Hypothesis cluster_1 Broad Selectivity Profiling cluster_2 Quantitative Validation cluster_3 Cellular Target Engagement cluster_4 Data Interpretation & Next Steps Primary_Screen Primary Screen Identifies This compound as a Kinase A Inhibitor Kinase_Profiling Broad-Panel Kinase Profiling (e.g., >400 kinases) Primary_Screen->Kinase_Profiling Hypothesis: Selectivity is unknown Competitive_Binding Competitive Binding Assays (for hits from kinase panel) Kinase_Profiling->Competitive_Binding Identify off-target hits CETSA Cellular Thermal Shift Assay (CETSA) (for primary target and key off-targets) Competitive_Binding->CETSA Quantify affinity of off-targets Interpretation Synthesize Data: Selectivity Profile, Potential Liabilities, New Opportunities CETSA->Interpretation Confirm cellular engagement CETSA_Workflow Start Treat intact cells with This compound or vehicle Heat Heat cell suspension to a range of temperatures Start->Heat Lyse Lyse cells and separate soluble and precipitated proteins Heat->Lyse Detect Detect soluble target protein (e.g., by Western Blot or Mass Spec) Lyse->Detect Analyze Plot soluble protein vs. temperature to generate a melting curve Detect->Analyze Compare Compare melting curves of drug-treated vs. vehicle-treated cells Analyze->Compare

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Cell Treatment: Treat cultured cells expressing the target kinases (Kinase A, Kinase B, and Kinase D) with this compound or a vehicle control (e.g., DMSO).

  • Heating: Heat aliquots of the treated cells to a range of temperatures (e.g., 40-70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Quantify the amount of soluble target protein remaining in each sample using a method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [6] Data Presentation:

The primary output is a set of melting curves. The data can be summarized by comparing the melting temperatures (Tm) with and without the compound.

Hypothetical CETSA Data for this compound

Target KinaseTm (Vehicle)Tm (Compound)ΔTm (°C)
Kinase A 52°C58°C+6°C
Kinase B55°C57°C+2°C
Kinase D58°C58.5°C+0.5°C

Interpretation:

The CETSA results confirm that this compound engages its primary target, Kinase A, in a cellular context, as evidenced by the significant thermal shift. The smaller shift for Kinase B suggests weaker engagement in cells, and the negligible shift for Kinase D indicates that despite showing some activity in a biochemical assay, it may not effectively bind this target in a cellular environment. This highlights the importance of cellular assays in validating in vitro findings.

Synthesizing the Data for a Holistic View

By integrating the data from these three distinct yet complementary assays, we can build a comprehensive cross-reactivity profile for this compound.

  • Kinase profiling provides a broad, semi-quantitative overview of selectivity.

  • Competitive binding assays offer a precise, quantitative measure of potency against specific off-targets.

  • CETSA validates target engagement in a more physiologically relevant cellular context.

Our hypothetical investigation reveals that while this compound is a potent inhibitor of Kinase A, it exhibits some cross-reactivity with Kinase B. The activity against Kinase D appears to be an artifact of the in vitro assay. This information is invaluable for guiding the next phase of drug development, whether it involves optimizing for selectivity or exploring the potential therapeutic implications of dual Kinase A/B inhibition.

Conclusion

The investigation of cross-reactivity is a cornerstone of modern, safety-conscious drug discovery. A multi-pronged approach, employing a combination of high-throughput screening, quantitative biochemical assays, and cellular target engagement studies, provides the most robust and reliable assessment of a compound's selectivity profile. By understanding and embracing the complexities of small molecule-protein interactions, researchers can make more informed decisions, ultimately leading to the development of safer and more effective medicines.

References

  • Off-Target Effects Analysis.
  • Competition Assay Protocol.
  • What will come from understanding 'off-target effects,' where drugs have effects that are different
  • off-target effect.Nodes Bio Glossary. [Link]
  • Kinase Panel Profiling.Pharmaron. [Link]
  • Assay setup for competitive binding measurements.NanoTemper Technologies. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • The precision paradox: Off-target effects in gene editing.Drug Discovery News. [Link]
  • How can off-target effects of drugs be minimised?
  • Kinase Screening and Profiling Services.BPS Bioscience. [Link]
  • Cross-reactivity among drugs: Clinical problems.
  • The ABC's of Competitive Binding Assays with SPR.Nicoya Lifesciences. [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central. [Link]
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
  • Cellular Thermal Shift Assay (CETSA).News-Medical.Net. [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Reviews. [Link]
  • CETSA.Pär Nordlund Lab. [Link]
  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.PubMed Central. [Link]
  • Testing for Drug Hypersensitivity Syndromes.PubMed Central. [Link]
  • CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs).U.S.
  • Cross-Reactivity With Drugs
  • (PDF) Morpholines. Synthesis and Biological Activity.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(morpholin-3-yl)ethanol
Reactant of Route 2
(R)-2-(morpholin-3-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.